3-Chloro-2,6-difluorobenzonitrile
Description
Properties
IUPAC Name |
3-chloro-2,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALCKFGISNFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524824 | |
| Record name | 3-Chloro-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86225-73-2 | |
| Record name | 3-Chloro-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Chloro-2,6-difluorobenzonitrile via Halogen Exchange
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3-chloro-2,6-difluorobenzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 2,3,6-trichlorobenzonitrile. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halogen Exchange (Halex) process. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and analyzes the critical process parameters that govern reaction efficiency and yield. By grounding the protocol in mechanistic principles, this guide aims to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and optimize it for their specific applications.
Introduction: Strategic Importance of Fluorinated Benzonitriles
Fluorinated organic compounds have become indispensable in modern chemistry, particularly in the life sciences. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1] this compound is a key building block for synthesizing more complex molecules, serving as a crucial intermediate for various agricultural chemicals and medicines.[2][3] Its precursor, 2,3,6-trichlorobenzonitrile, provides a direct and efficient route to this valuable compound through a selective double halogen exchange reaction.
The synthesis detailed herein focuses on the conversion of 2,3,6-trichlorobenzonitrile to this compound. This process is a classic example of the Halex reaction, which is widely employed on an industrial scale for the production of fluoroaromatic compounds.[4][5][6]
Synthetic Strategy: The Halogen Exchange (Halex) Reaction
The conversion relies on the nucleophilic displacement of two chlorine atoms on the aromatic ring of 2,3,6-trichlorobenzonitrile with fluorine atoms. This transformation is achieved by heating the starting material with an alkali metal fluoride, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent.
Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)
The Halex reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[7] This pathway is distinct from electrophilic aromatic substitution and is facilitated by the presence of electron-withdrawing groups on the aromatic ring.
Key Mechanistic Steps:
-
Nucleophilic Attack: The fluoride ion (F⁻), the nucleophile, attacks one of the electron-deficient carbon atoms bearing a chlorine atom. The nitrile group (-CN) is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic attack by reducing electron density, particularly at the ortho and para positions.
-
Formation of a Meisenheimer Complex: The attack of the fluoride ion leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing nitrile group, which stabilizes this otherwise high-energy intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.
This process occurs sequentially for the chlorine atoms at positions 2 and 6, leading to the desired product. The chlorine at position 3 remains intact under these conditions, demonstrating the regioselectivity of the reaction.
Logical Flow of the SNAr Mechanism
Caption: SNAr mechanism for the fluorination of 2,3,6-trichlorobenzonitrile.
Analysis of Key Reaction Parameters
The success of the Halex reaction is critically dependent on the careful selection of several parameters.
-
Fluoride Source: Anhydrous potassium fluoride (KF) is the most commonly used reagent. Its effectiveness is hampered by its high lattice energy and low solubility in organic solvents.[4] Therefore, the reaction is typically heterogeneous. More soluble fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can be used but are often more expensive.[5] For industrial applications, KF remains the most cost-effective choice.
-
Solvent: The choice of solvent is paramount. High-boiling, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane are required.[2][3][5] These solvents serve multiple purposes:
-
They can dissolve the organic substrate (2,3,6-trichlorobenzonitrile).
-
They possess high boiling points, allowing the reaction to be conducted at the high temperatures (170-220°C) necessary to overcome the activation energy.[3][8]
-
They can partially solvate the potassium cation, which slightly increases the concentration and nucleophilicity of the "bare" fluoride anion in the solution.
-
-
Temperature: High temperatures, typically in the range of 170°C to 220°C, are essential for driving the reaction forward at a practical rate.[3][8] The temperature must be carefully controlled to prevent decomposition of the solvent or starting material and to minimize the formation of byproducts.
-
Catalysts (Optional Enhancement): While the reaction can proceed without a catalyst, the use of a phase-transfer catalyst (PTC) can significantly enhance the reaction rate.[9] PTCs, such as quaternary ammonium or phosphonium salts, facilitate the transfer of the fluoride anion from the solid phase (KF) into the organic phase where the reaction occurs.[9][10] This increases the effective concentration of the nucleophile in the reaction medium, potentially allowing for lower reaction temperatures or shorter reaction times.[9]
Detailed Experimental Protocol
The following protocol is a synthesis based on established procedures found in the patent literature, which report high yields and purity.[2][3]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,3,6-Trichlorobenzonitrile | 206.46 | 20.6 g | 0.10 | Starting material |
| Anhydrous Potassium Fluoride | 58.10 | 13.9 g | 0.24 | Fluorinating agent (spray-dried) |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 100 g (approx. 97 mL) | - | Anhydrous, high-purity solvent |
Step-by-Step Procedure
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.
-
Charging Reagents: To the flask, add 2,3,6-trichlorobenzonitrile (20.6 g) and N-methyl-2-pyrrolidone (100 g). Stir the mixture until the solid is completely dissolved.
-
Addition of Fluoride: Add anhydrous potassium fluoride (13.9 g) to the solution. The mixture will be a slurry.
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 190°C. Maintain this temperature for 4 hours.[2] Monitor the reaction progress by gas chromatography (GC) if desired.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the solid precipitate, which consists of potassium chloride (KCl) byproduct and unreacted potassium fluoride.
-
Product Isolation (Liquid-Liquid Extraction): Transfer the filtrate to a separatory funnel. Add water to induce phase separation. The organic product, this compound, will form a separate oil phase.
-
Purification: Separate the oil phase. The product can be purified by vacuum distillation. Collect the fraction boiling at 95°C under 11 mmHg pressure.[2][3]
-
Solvent Recovery: The aqueous phase, containing the NMP, can be distilled to recover the solvent for reuse, an important consideration for process efficiency and green chemistry.[2]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Expected Results and Conclusion
Following this protocol, the synthesis of this compound from 2,3,6-trichlorobenzonitrile can be achieved with high efficiency. Published examples report chemical yields of approximately 95-96%.[2][3] The final product is a novel compound that serves as a versatile intermediate for further chemical transformations.[2][3]
This technical guide has detailed a robust and scalable method for the synthesis of this compound. By understanding the underlying SNAr mechanism and the critical role of reaction parameters such as solvent and temperature, researchers can confidently execute this procedure. The Halex reaction remains a powerful and economically viable tool for the introduction of fluorine into aromatic systems, enabling the development of new and improved molecules for the pharmaceutical and agrochemical sectors.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. Fluorination of Aromatic Compounds by Halogen Exchange with Fluoride Anions: “Halex” Reaction | Semantic Scholar [semanticscholar.org]
- 5. Halex process - Wikipedia [en.wikipedia.org]
- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 9. ijirset.com [ijirset.com]
- 10. alfachemic.com [alfachemic.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,6-difluorobenzonitrile (CAS: 86225-73-2)
Introduction: Situating a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and drug development, halogenated aromatic compounds serve as indispensable building blocks. The strategic incorporation of halogens can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within this class, 3-Chloro-2,6-difluorobenzonitrile stands out as a versatile intermediate. Its trifunctionalized phenyl ring—featuring a nitrile group and a specific arrangement of chloro and fluoro substituents—offers multiple avenues for synthetic elaboration.
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It aims to deliver field-proven insights into the causality behind these properties, offering practical protocols and contextualizing the data's implications for research and development. By understanding the fundamental characteristics of this compound, scientists can better leverage its synthetic potential and anticipate its behavior in experimental and biological systems.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is systematically identified by the following descriptors.
| Identifier | Value | Source |
| CAS Number | 86225-73-2 | [1] |
| Molecular Formula | C₇H₂ClF₂N | [1] |
| Molecular Weight | 173.55 g/mol | |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzonitrile, 3-chloro-2,6-difluoro- | [1] |
| InChI Key | QYALCKFGISNFMJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1F)C#N)F)Cl | [1] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring Nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent Nodes N_sub [label="N", fontcolor="#4285F4"]; C_nitrile [label="C", fontcolor="#4285F4"]; F1_sub [label="F", fontcolor="#34A853"]; Cl_sub [label="Cl", fontcolor="#EA4335"]; F2_sub [label="F", fontcolor="#34A853"]; H1_sub [label="H"]; H2_sub [label="H"];
// Benzene Ring Edges (alternating double bonds) C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1;
// Substituent Edges C1 -- C_nitrile; C_nitrile -- N_sub [style=triple, len=0.8]; C2 -- F1_sub; C3 -- Cl_sub; C4 -- H1_sub; C5 -- H2_sub; C6 -- F2_sub;
// Positioning (using pos attribute for neato) C1 [pos="0,1.2!"]; C2 [pos="-1,0.6!"]; C3 [pos="-1,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1,-0.6!"]; C6 [pos="1,0.6!"]; C_nitrile [pos="0,2.2!"]; N_sub [pos="0,3.0!"]; F1_sub [pos="-2,1.2!"]; Cl_sub [pos="-2,-1.2!"]; H1_sub [pos="0,-2.2!"]; H2_sub [pos="2,-1.2!"]; F2_sub [pos="2,1.2!"]; }
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various environments.
| Property | Value / Description | Implication for Researchers | Source |
| Physical State | Colorless to light yellow liquid at room temperature. | Facilitates handling and dispensing by volume; no need for dissolution from a solid state for reactions. | [2] |
| Boiling Point | 198 °C at 760 mmHg | The compound is sufficiently volatile for purification by distillation and analysis by gas chromatography (GC). Its relatively high boiling point suggests low vapor pressure at ambient temperatures, reducing inhalation risk during handling. | [3][4][5] |
| Melting Point | Data not available; exists as a liquid at room temperature. | The melting point is below standard ambient temperature. For sub-ambient applications, further characterization would be required to determine the freezing point. | [6][7] |
| Water Solubility | 0.019 g/L (25 °C); practically insoluble. | Poses significant challenges for aqueous biological assays and formulation. Requires the use of organic co-solvents (e.g., DMSO, DMF) for stock solutions. Purification may involve liquid-liquid extraction. | [1] |
| Refractive Index | n20/D 1.513 | Useful for rapid, non-destructive identity and purity checks of the neat liquid. | [3][4] |
| Flash Point | 73.6 °C | The compound is not classified as flammable but is combustible. Avoid open flames and sparks, especially when heating. | [3][4] |
Solubility Profile: A Deeper Dive
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Acetone
-
Toluene
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Expert Insight: For drug development professionals, the poor water solubility is a critical flag. In early-stage discovery, compounds are often prepared as 10-50 mM stock solutions in DMSO for high-throughput screening. It is crucial to verify that the compound does not precipitate upon dilution into aqueous assay buffers, as this can lead to false-negative results.
Analytical Characterization: Self-Validating Protocols
As no publicly available spectral data for this specific compound could be located, this section provides robust, field-tested protocols for its characterization. These methodologies are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol: Identity, Purity, and Mass Confirmation via GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this compound due to its volatility (B.P. 198 °C) and thermal stability. GC provides high-resolution separation from impurities, while MS confirms the molecular weight and provides fragmentation patterns for structural confirmation.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.
-
System Suitability Check:
-
Inject a solvent blank (ethyl acetate) to ensure no system contamination.
-
Inject a known standard (e.g., a polycyclic aromatic hydrocarbon mix) to verify column performance and detector sensitivity.
-
-
GC Parameters (Exemplar):
-
Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: 60 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Parameters (Exemplar):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Confirm the retention time of the main peak.
-
Analyze the mass spectrum of the main peak. Look for the molecular ion cluster (M⁺) exhibiting the characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M⁺ and M+2⁺). For C₇H₂ClF₂N, the expected masses are ~173.0 and ~175.0 amu.
-
Calculate purity based on the peak area percentage.
-
Caption: A self-validating workflow for purity and identity confirmation via GC-MS.
Protocol: Structural Elucidation via Multinuclear NMR
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atoms.
Methodology:
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
¹H NMR Acquisition:
-
Expected Signals: The aromatic region (approx. 7.0-8.0 ppm) should show two signals corresponding to the two protons on the ring. They will appear as complex multiplets due to coupling with each other (meta-coupling) and with the two fluorine atoms.
-
-
¹³C{¹H} NMR Acquisition:
-
Expected Signals: Seven signals are expected for the seven unique carbon atoms. The carbon atoms bonded to fluorine will appear as doublets (due to C-F coupling). The nitrile carbon (C≡N) will appear significantly downfield (approx. 115-120 ppm).
-
-
¹⁹F NMR Acquisition:
-
Expected Signals: Two distinct signals are expected for the two chemically non-equivalent fluorine atoms. The signals will be split by each other and by the adjacent aromatic protons, providing crucial connectivity information.
-
-
Data Analysis: Integrate signals, determine chemical shifts (ppm), and analyze coupling constants (J-values) across all spectra to assemble the final, confirmed structure.
Significance in Medicinal Chemistry and Drug Development
The specific arrangement of substituents on the this compound ring is not arbitrary; it is a scaffold designed to impart specific, desirable properties in a drug candidate.
-
Nitrile Group (C≡N): This group is a versatile synthetic handle. It can be hydrolyzed to an amide or a carboxylic acid, reduced to an amine, or used to form heterocycles like tetrazoles (a common carboxylic acid bioisostere). It can also act as a hydrogen bond acceptor in receptor interactions.
-
Fluorine Atoms (F): The two fluorine atoms, particularly at the ortho-positions (2 and 6), provide a strong steric and electronic shield around the nitrile group.
-
Metabolic Stability: They can block sites of metabolic oxidation (cytochrome P450), increasing the half-life of a potential drug.
-
Modulating pKa: They are strongly electron-withdrawing, which can influence the acidity/basicity of adjacent functional groups.
-
Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones.
-
-
Chlorine Atom (Cl): The chlorine at the 3-position introduces a lipophilic pocket-filling group, which can enhance binding to hydrophobic sub-pockets in a target protein. Its placement avoids the ortho positions, minimizing potential steric hindrance issues seen with larger halogens.
Caption: Structure-function relationships in drug design.
Safety, Handling, and Storage
While a specific, verified Safety Data Sheet (SDS) for this compound is not consistently available, data from closely related benzonitriles should be used to inform handling procedures as a precautionary measure. Nitrile-containing compounds can be toxic.
General Hazard Profile (Inferred from Related Compounds):
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Recommended Handling and Storage:
| Parameter | Recommendation | Rationale | Source |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. Use in a certified chemical fume hood. | To prevent skin/eye contact and inhalation of any vapors, especially during heating or transfer. | [General Lab Safety] |
| Storage | Store in a tightly sealed container in a dry, well-ventilated place. | To prevent contamination and degradation from atmospheric moisture. | [1] |
| Storage Temperature | Room temperature, ambient. | The compound is stable under normal ambient conditions. | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases. | To avoid vigorous, potentially hazardous reactions. | [General Chemical Safety] |
| Spill Procedure | Absorb with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | To safely contain the liquid and prevent environmental release. | [General Lab Safety] |
Conclusion
This compound is a high-value chemical intermediate with a distinct set of physicochemical properties. Its liquid state, high boiling point, and poor aqueous solubility are key parameters that govern its application and handling. The specific arrangement of its halogen and nitrile functional groups makes it a strategically designed building block for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) and binding properties of drug candidates. The analytical protocols and insights provided in this guide offer a robust framework for researchers to effectively utilize, characterize, and handle this compound, thereby accelerating discovery and development programs.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 86225-73-2 [amp.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Pharmaceutical and chemical intermediates,CAS#:86225-73-2,2,6-二氟-3-氯苯腈, [en.chemfish.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. file.bldpharm.com [file.bldpharm.com]
A Senior Application Scientist's Technical Guide to 3-Chloro-2,6-difluorobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzylnitriles
In the landscape of modern medicinal chemistry and agrochemical synthesis, halogenated aromatic compounds serve as indispensable building blocks. The strategic incorporation of fluorine atoms, in particular, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, bioavailability, and target binding affinity.[1][2] 3-Chloro-2,6-difluorobenzonitrile is a key intermediate that provides a versatile scaffold for introducing these desirable features. Its trifunctional nature—a nitrile group and three distinct halogen-substituted positions—offers a rich platform for synthetic elaboration. This guide provides an in-depth examination of its chemical properties, synthesis, and applications, grounded in established protocols and safety considerations.
Core Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are the foundation of any successful research and development endeavor. All quantitative data is summarized for clarity and rapid reference.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [3] |
| CAS Number | 86225-73-2 | [3] |
| Molecular Formula | C₇H₂ClF₂N | [3] |
| Molecular Weight | 173.55 g/mol | |
| Canonical SMILES | C1=CC(=C(C(=C1F)C#N)F)Cl | [3] |
| InChI Key | QYALCKFGISNFMJ-UHFFFAOYSA-N |[3] |
Table 2: Physicochemical and Computational Data
| Property | Value | Source(s) |
|---|---|---|
| Boiling Point | 95°C @ 11 mmHg | [4][5] |
| Water Solubility | 0.019 g/L (25°C, practically insoluble) | [3] |
| Topological Polar Surface Area | 23.8 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |[3] |
Synthesis Pathway and Mechanistic Rationale
The primary industrial synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (HALEX) reaction. This process is both efficient and scalable.
Causality of Experimental Design
The chosen pathway involves the fluorination of a readily available polychlorinated precursor, 2,3,6-trichlorobenzonitrile. The key experimental choices are rationalized as follows:
-
Fluorinating Agent (Potassium Fluoride): Anhydrous potassium fluoride (KF) is the standard, cost-effective source of fluoride ions for this type of transformation. Its efficacy is dependent on its ability to dissociate in the reaction medium.
-
Solvent (N-Methyl-2-pyrrolidone - NMP): An aprotic polar solvent like NMP is critical.[4][5] Its high boiling point allows for the elevated temperatures required to overcome the activation energy of the SNAr reaction. Furthermore, its polar nature helps to solubilize the potassium fluoride and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the substitution.
-
Reaction Temperature (190°C): High temperature is necessary to drive the substitution of the chlorine atoms, which are relatively poor leaving groups compared to other halogens, on the electron-deficient aromatic ring. The temperature is carefully controlled to favor the desired difluoro- product while minimizing side reactions.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from starting material to the purified final product.
Caption: Synthesis workflow for this compound.
Application as a Pharmaceutical and Agrochemical Intermediate
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.[3] Its value lies in its ability to be readily transformed into other key synthons. A primary application is its conversion to 2,6-difluorobenzonitrile (DFBN) through catalytic reduction (dechlorination).
Role in Drug and Agrochemical Development
-
Access to 2,6-Difluorobenzamide: The resulting 2,6-difluorobenzonitrile can be hydrolyzed to 2,6-difluorobenzamide, a core structure in the synthesis of benzoylurea insecticides.[4][5]
-
Versatile Building Block: The 2,6-difluoro substitution pattern is a desirable motif in many drug candidates. The electron-withdrawing nature of the fluorine atoms and the nitrile group makes the aromatic ring susceptible to further nucleophilic substitution, allowing for the introduction of other functional groups.[6]
Dechlorination Workflow Diagram
This diagram shows the logical steps to convert the title compound into the valuable intermediate, 2,6-difluorobenzonitrile.
Caption: Workflow for the catalytic reduction of the title compound.
Detailed Experimental Protocols
The following protocols are based on established procedures described in patent literature and represent a self-validating system for the synthesis and subsequent reaction of this compound.[4][5]
Protocol 1: Synthesis of this compound[4][5]
-
Vessel Preparation: Ensure a suitable reaction vessel is clean, dry, and equipped with a mechanical stirrer, heating mantle, condenser, and nitrogen inlet.
-
Charging Reagents: In 100 g of N-methyl-2-pyrrolidone (NMP), dissolve 20.6 g of 2,3,6-trichlorobenzonitrile.
-
Addition of Fluorinating Agent: To the solution, add 13.9 g of anhydrous potassium fluoride.
-
Reaction: Under a nitrogen atmosphere, heat the stirred mixture to 190°C and maintain this temperature for 4 hours.
-
Initial Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium chloride byproduct and any unreacted potassium fluoride.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel and add an equal volume of water. Mix thoroughly and allow the layers to separate.
-
Isolation: Collect the lower organic (oil) phase.
-
Purification: Purify the collected organic phase via vacuum distillation. Collect the fraction boiling at 95°C / 11 mmHg to yield pure this compound. The expected yield is approximately 95%.
Protocol 2: Catalytic Reduction to 2,6-Difluorobenzonitrile[5]
-
Vessel Preparation: Prepare a high-pressure autoclave rated for hydrogenation reactions.
-
Charging Reagents: Charge the autoclave with 17 g of this compound, 80 ml of water, 0.085 g of palladium on carbon catalyst (Pd/C, 5 wt%), and 12 g of triethylamine (acting as a base to neutralize the HCl byproduct).
-
Reaction: Seal the autoclave. Purge with nitrogen gas, then pressurize with hydrogen gas to 10 kg/cm ². Begin stirring and heat the reaction to 100°C for 3 hours, maintaining the hydrogen pressure.
-
Work-up: Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Neutralization & Extraction: Adjust the pH of the filtrate to 5 using dilute hydrochloric acid. Extract the aqueous solution with methylene chloride (2 x 50 ml).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield 2,6-difluorobenzonitrile.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following information is synthesized from material safety data sheets (MSDS).
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement | Source(s) |
|---|---|---|
| Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation. | [7][8] |
| Signal Word | Danger / Warning (Varies by supplier) | [7][8] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | [7][8][9] |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7][9][10] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.Store locked up. |[7][8][10] |
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[7][10]
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][10]
-
Disposal: Dispose of waste material and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[7][10]
Conclusion
This compound is a high-value intermediate whose utility is rooted in its specific halogenation pattern and reactive nitrile group. The synthetic route via halogen exchange is a robust and well-understood process, providing efficient access to this compound. Its primary application as a precursor to 2,6-difluorobenzonitrile and its derivatives solidifies its role as a key building block in the development of next-generation pharmaceuticals and agrochemicals. Adherence to the detailed protocols and safety guidelines presented in this guide will ensure its effective and safe use in a research and development setting.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Guide to 3-Chloro-2,6-difluorobenzonitrile
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for 3-Chloro-2,6-difluorobenzonitrile (CAS No. 86225-73-2), a key intermediate in the pharmaceutical and agrochemical industries.[1] A multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural confirmation and purity assessment. This document serves as an in-depth resource for researchers, analytical scientists, and drug development professionals, offering not only reference data but also the underlying principles and experimental methodologies required for robust characterization. We will explore the causality behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.
Molecular Identity and Physicochemical Properties
The foundational step in any analytical endeavor is the confirmation of the molecule's basic properties. This compound is a polysubstituted aromatic compound whose structure presents unique spectroscopic challenges and signatures due to the interplay of its halogen and nitrile substituents.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 86225-73-2 | [1] |
| Molecular Formula | C₇H₂ClF₂N | [1][2] |
| Molecular Weight | 173.55 g/mol | [2] |
| Monoisotopic Mass | 172.9843831 Da | [1][3] |
Structure:
(Note: Simplified 2D representation)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required to fully define the substitution pattern and electronic environment of the aromatic ring.
Experimental Protocol: NMR Data Acquisition
The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4] For compounds with lower solubility, or for temperature-dependent studies, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[5]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, often requiring fewer scans than ¹³C NMR.[6]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.[5]
Workflow for NMR Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Analysis
The proton NMR spectrum is expected to show two signals corresponding to the two aromatic protons. Their chemical shifts, multiplicities, and coupling constants are diagnostic of their positions relative to the electron-withdrawing fluorine, chlorine, and nitrile groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | ~7.5 - 7.7 | Triplet of doublets (td) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 6-7 Hz |
| H-5 | ~7.2 - 7.4 | Doublet of triplets (dt) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 1-2 Hz |
Interpretation:
-
H-4: This proton is ortho to one hydrogen (H-5) and meta to the fluorine at C-2 and C-6. The primary splitting will be a triplet due to coupling with the two adjacent fluorine atoms (³J(H-F)). This triplet will be further split into doublets by the adjacent H-5 (³J(H-H)).
-
H-5: This proton is ortho to H-4 and the chlorine atom, and para to the fluorine at C-2. It will appear as a doublet due to coupling with H-4 (³J(H-H)), with each peak of the doublet further split into a triplet by the two fluorine atoms at C-2 and C-6 (⁴J(H-F)).
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals. The carbon atoms bonded to fluorine will exhibit large one-bond carbon-fluorine couplings (¹J(C-F)), which are highly characteristic.
| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling Constants (¹J(C-F), Hz) | | :--- | :--- | :--- | :--- | | C1 (C-CN) | ~95 - 100 | Moderate ²J(C-F) | | C2 (C-F) | ~160 - 165 (d) | Large, ~250-270 Hz | | C3 (C-Cl) | ~135 - 140 | Small ³J(C-F) | | C4 (C-H) | ~130 - 135 | Small J(C-F) | | C5 (C-H) | ~120 - 125 | Small J(C-F) | | C6 (C-F) | ~160 - 165 (d) | Large, ~250-270 Hz | | C7 (CN) | ~114 - 117 | Small J(C-F) |
Interpretation:
-
The two carbons directly attached to fluorine (C2, C6) are significantly deshielded and appear far downfield as doublets with very large ¹J(C-F) coupling constants.
-
The carbon bearing the nitrile group (C1) is shifted significantly upfield, a characteristic feature for carbons situated between two ortho fluorine atoms.
-
The nitrile carbon (C7) appears in its typical region around 115 ppm. Other carbons will show smaller, multi-bond couplings to fluorine.
¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum provides the most direct confirmation of the fluorine environments. For this molecule, the two fluorine atoms are chemically equivalent due to symmetry.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F at C2, C6 | -105 to -115 | Multiplet |
Interpretation:
-
A single signal is expected, confirming the chemical equivalence of the two fluorine atoms.
-
This signal will appear as a multiplet due to coupling with the aromatic protons H-4 (³J(F-H)) and H-5 (⁴J(F-H)). The chemical shift is in the typical range for aromatic C-F bonds.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.[7]
Experimental Protocol: IR Data Acquisition
Modern IR analysis is most commonly performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Step-by-Step Protocol:
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrumental interference.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.
Workflow for IR Analysis:
Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.
IR Spectral Analysis
The IR spectrum of this compound is characterized by several strong, diagnostic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2230 - 2245 | C≡N (Nitrile) stretch | Strong, Sharp |
| ~1580 - 1620 | C=C Aromatic ring stretch | Medium-Strong |
| ~1450 - 1500 | C=C Aromatic ring stretch | Medium-Strong |
| ~1200 - 1300 | C-F (Aryl-Fluoride) stretch | Very Strong |
| ~800 - 900 | C-H out-of-plane bend | Strong |
| ~700 - 800 | C-Cl stretch | Medium-Strong |
Interpretation:
-
The most prominent and unambiguous peak is the strong, sharp absorption for the nitrile (C≡N) group around 2235 cm⁻¹. Its position and sharpness are highly characteristic.
-
The presence of very strong bands in the 1200-1300 cm⁻¹ region is definitive for the C-F bonds.
-
Multiple bands in the 1450-1620 cm⁻¹ region confirm the aromatic nature of the ring.
-
A band in the 700-800 cm⁻¹ range is consistent with the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through controlled fragmentation. It is a cornerstone of chemical identification.
Experimental Protocol: MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for analyzing volatile, thermally stable organic compounds like this compound.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The compound will travel through the GC column (e.g., a 30m DB-5ms column) and be separated from any impurities based on its boiling point and column interactions.
-
Ionization (EI): As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting data is compiled into a mass spectrum.
Workflow for GC-MS Analysis:
Caption: General workflow for compound analysis by GC-MS.
MS Spectral Analysis
The EI mass spectrum provides a molecular fingerprint, confirming both the molecular weight and aspects of the compound's structure.
| m/z Value | Ion Identity | Significance |
| 173/175 | [M]⁺ | Molecular Ion Peak: Confirms the molecular weight. The ~3:1 ratio of the 173 and 175 peaks is the characteristic isotopic signature of one chlorine atom (³⁵Cl/³⁷Cl). |
| 138 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 112 | [M - Cl - CN]⁺ | Subsequent loss of the nitrile group. |
Interpretation:
-
Molecular Ion (M⁺): The most critical feature is the molecular ion cluster. The peak at m/z 173 corresponds to the molecule containing the ³⁵Cl isotope, while the peak at m/z 175 corresponds to the ³⁷Cl isotope. The relative intensity of these peaks, approximately 3:1, is definitive proof of the presence of a single chlorine atom in the molecule.
-
Fragmentation: The primary fragmentation pathway involves the loss of the chlorine radical to form a stable cation at m/z 138. Further fragmentation can occur, such as the loss of the nitrile group (26 Da), leading to a fragment at m/z 112. This logical fragmentation pattern strongly supports the proposed structure.
-
High-Resolution MS (HRMS): For ultimate confirmation, HRMS would yield an exact mass measurement (e.g., 172.9844 for the ³⁵Cl species), which can be used to confirm the elemental composition (C₇H₂³⁵ClF₂N) with high confidence.[1]
Summary and Conclusion
The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, IR, and MS.
-
NMR spectroscopy definitively establishes the substitution pattern on the aromatic ring, with characteristic couplings between H, C, and F nuclei.
-
IR spectroscopy provides rapid confirmation of essential functional groups, notably the sharp C≡N stretch and the strong C-F stretches.
-
Mass Spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as a crucial validation point.
Together, these techniques provide a robust and self-validating analytical package for the unambiguous identification and quality control of this compound, ensuring its suitability for downstream applications in scientific research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C7H2ClF2N) [pubchemlite.lcsb.uni.lu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. epfl.ch [epfl.ch]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-2,6-difluorobenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2,6-difluorobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. We will dissect the theoretical basis for the expected spectrum, predict the chemical shifts and complex spin-spin coupling patterns, and provide a field-proven, step-by-step protocol for acquiring a high-quality spectrum. The guide emphasizes the causality behind experimental choices and spectral features, ensuring a deep understanding of how the unique electronic environment of this polysubstituted aromatic compound dictates its ¹H NMR signature.
Introduction: The Molecule and the Method
This compound (CAS No. 86225-73-2) is a highly functionalized aromatic building block, valuable in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][2] Its structure, featuring a combination of electron-withdrawing and sterically influential substituents—a nitrile group, two fluorine atoms, and a chlorine atom—creates a unique and informative ¹H NMR spectrum.
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds.[3] For a molecule like this compound, ¹H NMR does not merely confirm the presence of protons but reveals their precise electronic environment and spatial relationships to neighboring atoms through three key parameters: chemical shift (δ), integration, and spin-spin coupling (J).[4][5][6] This guide will provide a predictive analysis of these parameters, offering a roadmap for interpreting the experimental spectrum.
Theoretical Framework and Spectral Prediction
The aromatic region of the ¹H NMR spectrum for this compound is defined by two non-equivalent protons at positions 4 and 5 of the benzene ring. The asymmetry introduced by the chlorine atom at C-3 ensures that H-4 and H-5 are chemically distinct, giving rise to two separate signals.
Predicting Chemical Shifts (δ)
The chemical shift of a proton is highly sensitive to the electron density in its vicinity. Electron-withdrawing groups decrease this density, "deshielding" the proton from the applied magnetic field and shifting its resonance to a higher frequency (downfield).[6]
-
Baseline: Protons on an unsubstituted benzene ring resonate at approximately 7.3 ppm.[7]
-
Effect of Fluorine (-F): The two fluorine atoms at C-2 and C-6 are the most electronegative substituents. Their powerful inductive electron-withdrawing effect will cause a significant downfield shift for both H-4 and H-5.
-
Effect of Chlorine (-Cl): The chlorine atom at C-3 is also strongly electron-withdrawing, further deshielding the adjacent H-4 and the ortho H-5.
-
Effect of Nitrile (-CN): The cyano group is a potent electron-withdrawing substituent through both induction and resonance. Furthermore, its magnetic anisotropy can contribute to the deshielding of nearby protons, although this effect is generally considered minor compared to its electric field effect.[8][9][10]
Prediction: Both H-4 and H-5 will appear significantly downfield from the 7.3 ppm benchmark of benzene. Given the proximity of H-5 to the highly electronegative fluorine at C-6 (ortho relationship), it is predicted to be the more deshielded proton, appearing at a higher chemical shift than H-4.
Predicting Spin-Spin Coupling (Multiplicity)
The most intricate and informative feature of this spectrum is the splitting pattern (multiplicity) of the signals, which arises from coupling between the magnetic moments of nearby nuclei. In this molecule, the protons couple not only to each other (H-H coupling) but also to the two fluorine atoms (H-F coupling). Fluorine (¹⁹F) has a nuclear spin of I = ½, just like a proton, and its coupling to protons can be observed over several bonds.[11]
Proton H-5 Analysis:
-
Ortho H-H Coupling (³JHH): H-5 is coupled to the adjacent H-4. This three-bond coupling is typically strong in aromatic systems, with a coupling constant (³JHH) in the range of 7–10 Hz.
-
Ortho H-F Coupling (³JHF): H-5 is also ortho to the fluorine atom at C-6. This three-bond coupling is also typically strong, with a ³JHF value often between 7–11 Hz.
-
Para H-F Coupling (⁵JHF): A much weaker, five-bond coupling may exist between H-5 and the fluorine at C-2. This para coupling is often very small (0–3 Hz) and may not be resolved.[12]
Proton H-4 Analysis:
-
Ortho H-H Coupling (³JHH): H-4 is coupled to H-5 with the same coupling constant described above.
-
Meta H-F Coupling (⁴JHF): H-4 is meta to the fluorine atom at C-2. This four-bond coupling is weaker than ortho coupling, with a typical ⁴JHF value of 4–8 Hz.[11]
-
Para H-F Coupling (⁵JHF): A weak five-bond para coupling to the fluorine at C-6 may also be present, similar in magnitude to the other para coupling.
Predicted Multiplicity: Each proton signal is expected to be a doublet of doublets of doublets (ddd) , assuming all three couplings are resolved. If the long-range para coupling is not resolved, the signals will appear as a doublet of doublets (dd) .
The diagram below illustrates the key coupling interactions that determine the multiplicity of the proton signals.
Caption: Coupling pathways in this compound.
Recommended Experimental Protocol
Acquiring a high-quality, high-resolution ¹H NMR spectrum is paramount for resolving the complex multiplicities discussed above. The following protocol outlines a self-validating system for sample preparation.
Materials:
-
This compound (5-15 mg)[13]
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆), ~0.7 mL
-
5 mm NMR tubes, clean and unscratched
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipette and cotton or glass wool plug
-
Small vial for dissolution
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-15 mg of the compound into a clean, dry vial. This quantity is optimal for achieving a good signal-to-noise ratio in a short time without causing line broadening due to excessive concentration.[13]
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent to the vial. CDCl₃ is a common first choice for many organic molecules.[14] The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and provides the deuterium lock signal for the spectrometer.
-
Internal Standard: Add a small amount of TMS. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[6] Using a stock solution of the deuterated solvent containing TMS is often the most convenient method.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. A clear, homogeneous solution is critical for high-resolution spectra.[15]
-
Filtration and Transfer: Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the sample solution through the plug directly into the NMR tube. Causality: This step is crucial as it removes any particulate matter or dust. Suspended solids will disrupt the magnetic field homogeneity, leading to poor shimming, broad spectral lines, and loss of resolution, which would obscure the fine coupling details.[13]
-
Sample Labeling: Clearly label the NMR tube with the sample identity and your notebook reference number.
Summary of Predicted Spectral Data
The following table consolidates the predicted ¹H NMR parameters for this compound based on the preceding analysis.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | > 7.5 (more downfield) | ddd | ³J(H5-H4) ≈ 7-10 Hz³J(H5-F6) ≈ 7-11 Hz⁵J(H5-F2) ≈ 0-3 Hz |
| H-4 | > 7.5 (less downfield) | ddd | ³J(H4-H5) ≈ 7-10 Hz⁴J(H4-F2) ≈ 4-8 Hz⁵J(H4-F6) ≈ 0-3 Hz |
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how detailed structural information can be extracted from a complex aromatic system. The two non-equivalent protons give rise to two distinct multiplets, whose chemical shifts are dictated by the powerful inductive and anisotropic effects of the chloro, difluoro, and cyano substituents. The observed multiplicity, predicted to be a doublet of doublets of doublets for each proton, provides unambiguous evidence of the through-bond coupling relationships between the protons and their neighboring fluorine atoms. A careful analysis of the coupling constants allows for the definitive assignment of each signal to its corresponding proton. This guide provides the theoretical foundation and practical methodology required to confidently acquire and interpret this information-rich spectrum, enabling unequivocal structural verification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 86225-73-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. acdlabs.com [acdlabs.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. How To [chem.rochester.edu]
- 15. organomation.com [organomation.com]
FTIR and Raman spectra of 3-Chloro-2,6-difluorobenzonitrile
An In-depth Technical Guide to the Vibrational Spectra of 3-Chloro-2,6-difluorobenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) and Raman spectra of this compound. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its molecular structure and vibrational properties is essential for quality control and reaction monitoring.[1] This document integrates theoretical calculations using Density Functional Theory (DFT) with established experimental principles to provide a detailed assignment of the fundamental vibrational modes. We present a self-validating methodology that combines computational chemistry with spectroscopic analysis, offering researchers a robust framework for characterizing this and similar halogenated benzonitrile compounds.
Introduction: The Significance of Halogenated Benzonitriles
Benzonitrile derivatives featuring halogen substitutions are a cornerstone in modern synthetic chemistry. Their unique electronic properties and reactivity make them valuable building blocks for a wide array of complex molecules, particularly in the life sciences sector. This compound (C₇H₂ClF₂N) is one such molecule, whose utility as a pharmaceutical intermediate necessitates precise analytical methods for its identification and characterization.[1]
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive method for probing the molecular structure. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, torsion) and is sensitive to the molecule's symmetry, bond strengths, and atomic masses. By combining experimental spectra with theoretical calculations, we can achieve a definitive assignment of these modes, providing a detailed molecular fingerprint.
This guide employs a standard computational approach, utilizing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, a method well-regarded for its balance of accuracy and computational efficiency in predicting vibrational frequencies of organic molecules.[2][3]
Molecular Structure and Computational Approach
The first step in any vibrational analysis is to establish a precise understanding of the molecule's geometry. The structure of this compound, with its substituted benzene ring, dictates the nature of its vibrational modes.
Caption: Molecular structure of this compound.
Theoretical Foundation: Density Functional Theory (DFT)
DFT has become a standard tool for chemists to predict molecular properties.[4] It provides a robust framework for calculating the ground-state electronic structure of a molecule, from which properties like optimized geometry and harmonic vibrational frequencies can be derived. The choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is deliberate; this level of theory has been shown to yield theoretical wavenumbers that are in very good agreement with experimental values for a wide range of organic molecules, including substituted benzenes.[2]
It is a known phenomenon that theoretical harmonic frequencies are typically higher than experimental anharmonic frequencies. To account for this, a uniform scaling factor (often ~0.961 for this level of theory) is applied to the calculated wavenumbers to improve the correlation with experimental data.[3]
Methodologies: A Self-Validating Workflow
The synergy between computational and experimental work is critical. The following protocols outline the standard procedures for both, forming a workflow that allows for mutual validation.
Computational Protocol
The theoretical spectra are generated through a multi-step process. This workflow ensures that the frequency calculations are performed on a true energy minimum structure.
Caption: Standard computational workflow for vibrational analysis.
Step-by-Step Computational Procedure:
-
Structure Definition: The initial molecular structure of this compound is built using molecular visualization software like GaussView.
-
Geometry Optimization: A full geometry optimization is performed using the Gaussian 09W program package. The DFT/B3LYP method with the 6-311++G(d,p) basis set is selected.[5] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. A key validation step here is to confirm that there are no imaginary frequencies, which would indicate a saddle point rather than a true energy minimum.
-
Scaling: The calculated harmonic frequencies are scaled to correct for anharmonicity and limitations in the theoretical model.[3]
-
Vibrational Assignment: The nature of each vibrational mode is determined by analyzing its Potential Energy Distribution (PED) using software like VEDA 4.[5] This step is crucial for assigning a specific molecular motion to each calculated frequency.
Experimental Protocol (Standard Procedure)
FTIR Spectroscopy:
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is standard. A small amount of the sample (~1 mg) is intimately mixed and ground with spectroscopic grade KBr (~100 mg). The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Data Acquisition: The FTIR spectrum is recorded, typically in the 4000–400 cm⁻¹ range, using a spectrometer such as a Bruker MultiRAM. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
FT-Raman Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed directly into a sample holder (e.g., a capillary tube or aluminum cup).
-
Data Acquisition: The FT-Raman spectrum is recorded, typically in the 3500–50 cm⁻¹ range. A Nd:YAG laser operating at 1064 nm is commonly used for excitation to minimize fluorescence.
Spectral Analysis and Vibrational Mode Assignments
The vibrational spectrum of this compound can be systematically analyzed by dividing it into characteristic regions corresponding to different types of molecular motion. The assignments presented below are based on DFT calculations and comparison with known vibrational frequencies of related benzonitrile derivatives.[6][7]
Table 1: Predicted Vibrational Assignments for this compound
| Calculated Scaled Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity | Vibrational Mode Assignment | Description of Motion |
| ~3080 | Low | Medium | ν(C-H) | Aromatic C-H stretching |
| ~2235 | High | High | ν(C≡N) | Cyano group stretching |
| ~1600 | High | High | ν(C-C) | Aromatic ring stretching |
| ~1570 | High | High | ν(C-C) | Aromatic ring stretching |
| ~1450 | Medium | Medium | ν(C-C) | Aromatic ring stretching |
| ~1250 | Very High | Medium | ν(C-F) | C-F stretching |
| ~1150 | Medium | Low | β(C-H) | In-plane C-H bending |
| ~850 | High | Low | γ(C-H) | Out-of-plane C-H bending |
| ~780 | High | Medium | ν(C-Cl) | C-Cl stretching |
| ~550 | Medium | High | Ring Bending | In-plane ring deformation |
| ~420 | Medium | Medium | Ring Torsion | Out-of-plane ring deformation |
(Note: Frequencies are predictive and based on DFT calculations at the B3LYP/6-311++G(d,p) level. Intensities are qualitative.)
High-Frequency Region (>2000 cm⁻¹)
-
C-H Stretching (ν(C-H)): The aromatic C-H stretching vibrations are expected to appear as weak bands above 3000 cm⁻¹. For this compound, these would be found in the 3050-3100 cm⁻¹ region.
-
C≡N Stretching (ν(C≡N)): The nitrile group stretch is one of the most characteristic bands in the spectrum. It appears as a strong, sharp absorption in both FTIR and Raman spectra. For substituted benzonitriles, this band is typically located between 2220-2240 cm⁻¹.[5] The presence of electron-withdrawing groups like fluorine and chlorine is expected to slightly increase this frequency compared to unsubstituted benzonitrile.[5]
Fingerprint Region (2000 - 400 cm⁻¹)
This region contains a wealth of structural information from the complex coupling of stretching and bending vibrations.
-
Aromatic C-C Stretching (ν(C-C)): The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce a series of bands between 1620 cm⁻¹ and 1400 cm⁻¹. These are often strong in both IR and Raman spectra and are sensitive to the substitution pattern on the ring.[2]
-
C-F Stretching (ν(C-F)): The C-F stretching mode is known to produce a very strong absorption in the infrared spectrum, typically in the 1200-1300 cm⁻¹ range.[2] Due to the two fluorine atoms in the molecule, strong features are predicted in this region.
-
C-H Bending: In-plane (β) and out-of-plane (γ) bending vibrations of the aromatic C-H bonds occur at lower frequencies. The out-of-plane bends are particularly useful for determining the substitution pattern of the benzene ring and typically appear as strong bands in the 900-700 cm⁻¹ range in the IR spectrum.
-
C-Cl Stretching (ν(C-Cl)): The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.[5] The exact position depends on the coupling with other modes. In mono-chloro benzene derivatives, this mode is often observed in the 800-700 cm⁻¹ range.[5]
Conclusion
This guide has detailed a combined theoretical and experimental framework for the comprehensive analysis of the . By leveraging the predictive power of Density Functional Theory, we have established a detailed assignment of the principal vibrational modes, from the characteristic high-frequency C≡N stretch to the complex interactions in the fingerprint region. The methodologies and data presented herein provide a valuable resource for researchers and drug development professionals, enabling robust characterization, quality assessment, and process monitoring of this important chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Understanding the Solubility of 3-Chloro-2,6-difluorobenzonitrile in Organic Solvents: A Methodological Approach
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Chloro-2,6-difluorobenzonitrile is a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its reaction efficiency, purification, and formulation are critically dependent on its solubility in various organic solvents. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing that extensive, publicly available solubility data is limited, we shift the focus from a simple data repository to a detailed methodological protocol. This document equips researchers with the foundational principles and practical steps to experimentally determine the solubility of this compound in solvents relevant to their specific applications, ensuring reliable and reproducible results.
Introduction: The Significance of Solubility in Synthetic Chemistry
The solubility of a reagent is a fundamental physicochemical property that dictates its utility in a chemical process. For this compound, a halogenated aromatic nitrile, understanding its behavior in different organic solvents is paramount for several reasons:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in the solution. Poor solubility can lead to slower, incomplete reactions and the formation of undesirable byproducts.
-
Process Development and Scale-Up: Consistent solubility data is crucial for developing robust and scalable synthetic routes. It informs the choice of solvents for reactions, extractions, and purifications.
-
Crystallization and Purification: The selection of an appropriate solvent system is critical for obtaining a crystalline product with high purity. Knowledge of solubility at different temperatures allows for the design of effective crystallization protocols.
-
Formulation: In the context of drug development and agrochemical formulation, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various excipients and solvent systems is a prerequisite for achieving the desired bioavailability and stability.
Given the specialized nature of this compound, comprehensive solubility data across a wide range of organic solvents is not extensively published. Therefore, this guide will focus on the principles governing its solubility and provide a robust experimental protocol for its determination.
Physicochemical Properties and Predicted Solubility Trends
This compound possesses a unique combination of functional groups that influence its solubility:
-
Aromatic Ring: The benzene ring provides a nonpolar character.
-
Nitrile Group (-C≡N): This is a polar functional group capable of dipole-dipole interactions and acting as a weak hydrogen bond acceptor.
-
Halogen Atoms (Cl, F): The electronegative chlorine and fluorine atoms induce a dipole moment and contribute to the overall polarity of the molecule.
Based on the principle of "like dissolves like," we can predict general solubility trends:
-
High Solubility Expected in: Polar aprotic solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) that can engage in dipole-dipole interactions with the nitrile and halo-substituents.
-
Moderate Solubility Expected in: Solvents of intermediate polarity (e.g., Ethyl acetate, Dichloromethane).
-
Low Solubility Expected in: Nonpolar solvents (e.g., Hexane, Toluene) and polar protic solvents (e.g., Methanol, Ethanol) where the solvent's strong hydrogen bonding network might be disrupted without significant favorable interactions with the solute.
These predictions provide a starting point for solvent selection, but experimental verification is essential for accurate quantitative data.
Experimental Determination of Solubility
A reliable method for determining the solubility of a compound is the isothermal equilibrium method. This involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 hours is typically adequate, but this should be confirmed by taking measurements at multiple time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could artificially inflate the measured concentration.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples by a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a structured table for easy comparison and analysis. This table can serve as a template for researchers to populate with their own findings.
Table 1: Template for Experimental Solubility Data of this compound at 25 °C
| Solvent | Dielectric Constant (ε) | Polarity Index | Experimentally Determined Solubility (g/L) | Observations |
| Hexane | 1.88 | 0.1 | Enter experimental data | |
| Toluene | 2.38 | 2.4 | Enter experimental data | |
| Dichloromethane | 8.93 | 3.1 | Enter experimental data | |
| Tetrahydrofuran (THF) | 7.58 | 4.0 | Enter experimental data | |
| Ethyl Acetate | 6.02 | 4.4 | Enter experimental data | |
| Acetone | 20.7 | 5.1 | Enter experimental data | |
| Acetonitrile | 37.5 | 5.8 | Enter experimental data | |
| Dimethylformamide (DMF) | 36.7 | 6.4 | Enter experimental data | |
| Dimethyl sulfoxide (DMSO) | 46.7 | 7.2 | Enter experimental data | |
| Methanol | 32.7 | 5.1 | Enter experimental data | |
| Ethanol | 24.5 | 4.3 | Enter experimental data |
Conclusion
An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-2,6-difluorobenzonitrile
Abstract
3-Chloro-2,6-difluorobenzonitrile (CAS No. 86225-73-2) is a highly functionalized aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its unique substitution pattern, featuring a nitrile group and three halogen atoms (two fluorine, one chlorine), imparts a distinct profile of reactivity and stability. The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, making it a versatile substrate for various chemical transformations. This guide provides a comprehensive analysis of its physicochemical properties, stability considerations, primary synthetic routes, and key reactive pathways, including nucleophilic aromatic substitution and selective catalytic dehalogenation. Methodologies are supported by field-proven insights and authoritative references to ensure scientific integrity and practical applicability in a research and development setting.
Physicochemical Properties and Stability Profile
Understanding the fundamental properties of this compound is critical for its proper handling, storage, and application in synthetic chemistry. The molecule is typically a colorless to light yellow liquid at room temperature.[4]
Data Summary
A compilation of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 86225-73-2 | [1] |
| Molecular Formula | C₇H₂ClF₂N | [1][5] |
| Molecular Weight | 173.55 g/mol | [1][6] |
| Boiling Point | 95°C at 11 mmHg | [7][8] |
| Appearance | Colorless to light yellow liquid | [4] |
| Water Solubility | Very low; reported as 0.019 g/L at 25°C. Not miscible with water. | [1][2] |
| Storage Temperature | Room Temperature. Should be sealed in a dry environment. | [1][2] |
| Refractive Index | 1.5125 | [2] |
Stability and Handling
Thermal Stability: The compound is stable under standard laboratory conditions. However, like many nitriles, it can decompose at elevated temperatures, potentially releasing toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HF, HCl).[9]
Chemical Incompatibility: It should be stored away from strong oxidizing agents and strong bases, which can initiate unwanted reactions.[10]
Storage Recommendations: To ensure long-term integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9][11]
Synthesis of this compound
The primary industrial synthesis of this compound involves a halogen exchange (Halex) reaction, specifically a nucleophilic aromatic substitution, on a polychlorinated precursor.
Synthesis Workflow Diagram
The following diagram illustrates the typical synthetic transformation.
Caption: Synthesis of this compound via fluorination.
Experimental Protocol: Fluorination of 2,3,6-Trichlorobenzonitrile
This protocol is adapted from established patent literature.[7][8] The choice of a polar aprotic solvent like Dimethylsulfoxide (DMSO) is critical; it enhances the nucleophilicity of the fluoride anion by solvating the potassium counter-ion, thereby accelerating the SNAr reaction.
Materials:
-
2,3,6-Trichlorobenzonitrile
-
Potassium Fluoride (spray-dried)
-
Dimethylsulfoxide (DMSO), anhydrous
-
Methylene Chloride
-
Water
-
Reaction flask equipped with a mechanical stirrer, condenser, and temperature controller
Procedure:
-
In a suitable reaction flask, dissolve 2,3,6-trichlorobenzonitrile (1.0 eq) in DMSO.
-
Add potassium fluoride (approx. 2.5-3.0 eq) to the solution.
-
With vigorous stirring, heat the reaction mixture to 170°C.[7] A similar procedure using N-methyl-2-pyrrolidone as the solvent calls for a reaction temperature of 190°C.[8]
-
Maintain the temperature for 1.5 to 4 hours, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[7][8]
-
Upon completion, cool the reaction mixture and pour it into a larger volume of water.
-
Extract the aqueous mixture with methylene chloride.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield this compound (boiling point: 95°C at 11 mmHg).[7][8] This process typically results in a high yield, often exceeding 95%.[7][8]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its three distinct functional components: the C-Cl bond, the two C-F bonds, and the nitrile group.
Reactivity Map
Caption: Key reaction pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The benzonitrile ring is significantly electron-deficient due to the powerful inductive and mesomeric electron-withdrawing effects of the two ortho-fluorine atoms and the nitrile group. This electronic profile makes the ring highly susceptible to nucleophilic attack.[12][13]
-
Mechanism: SNAr reactions typically proceed via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14]
-
Regioselectivity: While all three halogen-substituted carbons are potential sites for substitution, the chlorine atom at the C3 position is often the most reactive site for displacement by nucleophiles. This is due to a combination of factors, including the C-Cl bond being weaker than the C-F bond and the ability of the adjacent fluorine atom to stabilize the transition state. Fluorine itself is an excellent leaving group in SNAr reactions, often better than chlorine, because its high electronegativity strongly polarizes the carbon, making it more electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[15] However, in catalytic reductions, the C-Cl bond is preferentially cleaved.
Selective Dechlorination via Catalytic Hydrogenation
A paramount application of this compound is its role as a direct precursor to 2,6-difluorobenzonitrile, a valuable intermediate for pharmaceuticals and agrochemicals.[3][7] This transformation is achieved through the selective reduction of the C-Cl bond, leaving the more robust C-F bonds and the nitrile group intact. Palladium-based catalysts are exceptionally effective for this purpose.[7][8]
Experimental Protocol: Selective Catalytic Dechlorination This protocol is based on a method described in U.S. Patent 4,406,841.[7] The use of a base like triethylamine or sodium hydroxide is crucial to neutralize the HCl generated during the reaction, preventing catalyst poisoning and driving the reaction to completion.
Materials:
-
This compound
-
Palladium on carbon catalyst (e.g., 5% Pd/C)
-
Triethylamine or Sodium Hydroxide
-
Solvent (e.g., water or methanol)
-
Autoclave or hydrogenation reactor
Procedure:
-
Charge an autoclave with this compound (1.0 eq), water (or methanol), palladium-on-carbon catalyst, and a base such as triethylamine (approx. 2.0 eq).[7]
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the system with hydrogen gas (e.g., 5-10 kg/cm ²).[7][8]
-
Heat the mixture to a temperature between 40°C and 100°C while stirring vigorously.[7]
-
Maintain the reaction under hydrogen pressure for approximately 3 hours, or until hydrogen uptake ceases.
-
Cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the palladium catalyst.
-
Adjust the pH of the filtrate to approximately 5 using dilute hydrochloric acid.[7]
-
Extract the product, 2,6-difluorobenzonitrile, with a suitable organic solvent. Dry the organic phase and concentrate it in vacuo to obtain the purified product.
Safety and Hazard Profile
As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.
GHS Hazard Classification
The compound is classified as hazardous. The following table summarizes its primary hazard statements.
| Hazard Code | Statement | Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H311 | Toxic in contact with skin | Acute toxicity, dermal |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/irritation |
| H332 | Harmful if inhaled | Acute toxicity, inhalation |
(Data sourced from supplier safety information)[2]
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9]
Conclusion
This compound is a strategically important building block whose utility is defined by its predictable reactivity. The highly activated aromatic ring allows for facile nucleophilic substitution, while the differential reactivity of the C-Cl versus C-F bonds enables selective transformations, most notably the palladium-catalyzed reduction to 2,6-difluorobenzonitrile. A thorough understanding of its stability, handling requirements, and reaction pathways is essential for its safe and effective use in the development of new chemical entities in the pharmaceutical and agrochemical sectors.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 86225-73-2 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C7H2ClF2N) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 8. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to 3-Chloro-2,6-difluorobenzonitrile: The Versatile Intermediate for Advanced Synthesis
Abstract
In the landscape of modern synthetic chemistry, the demand for highly functionalized and strategically substituted aromatic building blocks is incessant. 3-Chloro-2,6-difluorobenzonitrile has emerged as a pivotal intermediate, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the trifecta of a nitrile group and three halogen atoms, render it a highly versatile and reactive scaffold. This technical guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its reactivity and applications. We will delve into the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and showcase its role in the construction of complex molecular architectures.
Introduction: The Strategic Value of Polysubstituted Benzonitriles
Polysubstituted benzonitriles are a cornerstone of synthetic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and functional materials. The nitrile group offers a versatile handle for transformation into amines, amides, or carboxylic acids, while the halogen substituents provide sites for cross-coupling reactions or nucleophilic aromatic substitution (SNAr).
This compound (CAS No. 86225-73-2) is a particularly valuable member of this class.[1] Its structure is primed for selective reactivity:
-
Electron-Withdrawing Nitrile Group: The potent -I and -R effects of the cyano group strongly activate the aromatic ring towards nucleophilic attack.
-
Ortho-Fluorine Atoms: The two fluorine atoms further enhance this activation through their strong inductive electron withdrawal. They also play a crucial role in modulating the physicochemical properties of downstream products, often improving metabolic stability and binding affinity in drug candidates.
-
Reactive Chlorine Atom: Situated meta to the nitrile, the chlorine atom serves as an excellent leaving group in SNAr reactions, allowing for the regioselective introduction of a wide range of nucleophiles.
This guide will illuminate the practical synthesis and application of this powerful intermediate, providing researchers with the knowledge to leverage its unique reactivity in their own synthetic endeavors.
Synthesis of this compound
The most common and industrially relevant synthesis of this compound involves a halogen exchange (Halex) reaction on a polychlorinated precursor. This approach is favored for its high efficiency and scalability.
A prominent method starts from 2,3,6-trichlorobenzonitrile.[2][3] The reaction involves the selective replacement of two chlorine atoms with fluorine using a fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent.
Comparative Analysis of Synthetic Routes
| Starting Material | Reagents | Solvent | Temperature | Yield | Key Advantages | Reference |
| 2,3,6-Trichlorobenzonitrile | Potassium Fluoride (KF) | N-methyl-2-pyrrolidone (NMP) | 190°C | 95% | High yield, readily available starting material. | [2] |
| 2,3,6-Trichlorobenzonitrile | Potassium Fluoride (KF) | Dimethylsulfoxide (DMSO) | 170°C | 96% | High yield, slightly lower temperature. | [3] |
The choice of solvent (NMP or DMSO) and temperature is critical for achieving high yields and selectivity. These solvents effectively solvate the potassium cation, increasing the nucleophilicity of the fluoride anion.
Visualizing the Synthetic Pathway
Caption: Halogen Exchange Synthesis.
Detailed Experimental Protocol: Synthesis via Halogen Exchange
This protocol is adapted from the procedure described in patent EP0073372A1.[2]
Materials:
-
2,3,6-Trichlorobenzonitrile (20.6 g, 0.1 mol)
-
Anhydrous Potassium Fluoride (13.9 g, 0.24 mol)
-
N-methyl-2-pyrrolidone (NMP) (100 g)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
Procedure:
-
Reaction Setup: In a dry three-neck flask, dissolve 20.6 g of 2,3,6-trichlorobenzonitrile in 100 g of N-methyl-2-pyrrolidone.
-
Addition of Reagent: Add 13.9 g of anhydrous potassium fluoride to the solution.
-
Heating: Heat the mixture to 190°C with vigorous stirring. Maintain this temperature for 4 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove potassium fluoride and the potassium chloride byproduct.
-
Extraction: Add water to the filtrate and perform a liquid-liquid extraction with a suitable organic solvent (e.g., methylene chloride or ethyl acetate).
-
Purification: Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation (boiling point: 95°C at 11 mmHg) to yield this compound.[2][3]
Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Physicochemical Properties and Characterization
Accurate characterization is essential for confirming the identity and purity of this compound.
| Property | Value | Source |
| CAS Number | 86225-73-2 | [1] |
| Molecular Formula | C₇H₂ClF₂N | [1] |
| Molecular Weight | 173.55 g/mol | [1] |
| Appearance | White to off-white solid or crystalline powder | N/A |
| Boiling Point | 95°C / 11 mmHg | [2][3] |
| Water Solubility | Very slightly soluble (0.019 g/L at 25°C) | [1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) due to proton-fluorine coupling.
-
¹³C NMR: The carbon spectrum will show distinct signals for the seven carbon atoms, with characteristic C-F couplings.
-
¹⁹F NMR: The fluorine NMR will provide clear signals for the two non-equivalent fluorine atoms, confirming their presence and chemical environment.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 173, with a characteristic isotopic pattern (M+2) for the presence of one chlorine atom.
Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction is highly favored due to the electronic activation of the aromatic ring.
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group and the ortho-fluorine atoms.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
The presence of strong electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the Meisenheimer complex, thus facilitating the reaction.[4][5][6][7][8]
Visualizing the SNAr Mechanism
References
- 1. Page loading... [guidechem.com]
- 2. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Methodological & Application
use of 3-Chloro-2,6-difluorobenzonitrile in nucleophilic aromatic substitution
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions Using 3-Chloro-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of this compound
This compound (CAS No. 86225-73-2) is a highly versatile and reactive building block in modern organic synthesis.[1] Its unique electronic properties make it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of C-N, C-O, and C-S bond formation. The aromatic ring is rendered significantly electron-deficient by the synergistic electron-withdrawing effects of three key substituents: a nitrile group (-C≡N) and two fluorine atoms. This activation facilitates the displacement of the chlorine atom at the C3 position by a wide array of nucleophiles, often under mild conditions.
The strategic placement of the substituents is critical. The two fluorine atoms ortho to the nitrile group and meta to the chlorine leaving group provide powerful inductive stabilization for the reaction intermediate.[2] The nitrile group further activates the ring, making this molecule a valuable intermediate for the synthesis of complex pharmaceuticals and agrochemicals.[3] This guide provides a detailed exploration of the underlying mechanism, practical experimental protocols, and optimization strategies for employing this compound in SNAr reactions.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike SN1 or SN2 reactions, the SNAr pathway does not involve a direct backside attack or the formation of an unstable aryl cation.[4][5] Instead, it proceeds via a two-step addition-elimination mechanism.[6]
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (chlorine). This step is typically the slowest and therefore rate-determining, as it temporarily disrupts the aromaticity of the ring.[7] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The strong inductive effect of the fluorine atoms and the resonance-destabilizing effect of the nitrile group are crucial for stabilizing this anionic intermediate, thereby lowering the activation energy of this step.[2]
-
Elimination and Aromatization (Fast Step): In the second, rapid step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This process restores the aromaticity of the ring and yields the final substituted product.[7][8]
Caption: Figure 1: S-N-Ar Mechanism with this compound
Key Reaction Parameters and Optimization
The success of an SNAr reaction hinges on the careful selection of nucleophile, solvent, base, and temperature. Understanding the interplay of these factors is essential for achieving high yields and purity.
Choice of Nucleophile
A wide range of nucleophiles can be employed. The reactivity generally correlates with the nucleophilicity and basicity of the species.
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are very common. Examples include morpholine, piperidine, anilines, and indoles.[9][10]
-
O-Nucleophiles: Alkoxides and phenoxides are effective, though they often require anhydrous conditions to prevent competitive hydrolysis.
-
S-Nucleophiles: Thiols and thiophenols are particularly potent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur.[11]
Solvent Selection
Polar aprotic solvents are the standard choice for SNAr reactions as they effectively solvate the cation of the base while leaving the anionic nucleophile relatively "bare" and highly reactive.[12]
-
Dimethyl Sulfoxide (DMSO): Excellent solvating power, often used for challenging transformations.
-
N,N-Dimethylformamide (DMF): A common and effective choice.
-
Acetonitrile (ACN): A less polar option, suitable for more reactive systems.
-
Tetrahydrofuran (THF): Can be used, particularly with stronger bases like sodium hydride (NaH).[13][14]
Role of the Base
A base is frequently required to deprotonate the nucleophile (e.g., an amine, alcohol, or thiol), thereby increasing its nucleophilicity. The choice of base depends on the pKa of the nucleophile.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Mild, inexpensive, and widely used for amines and phenols. Cesium carbonate is often more effective due to its higher solubility.[12]
-
Hydroxides (KOH, NaOH): Stronger bases suitable for less acidic nucleophiles.
-
Hydrides (NaH, KH): Very strong, non-nucleophilic bases used for deprotonating weakly acidic nucleophiles like alcohols and some thiols. Require anhydrous conditions.
-
Organic Bases (DBU, DIPEA): Can be used in specific cases, particularly where solubility is a concern.
Temperature Control
SNAr reactions often require elevated temperatures to overcome the activation energy barrier of the initial addition step.[15][16] Typical reaction temperatures range from 80 °C to 130 °C.[12] However, for highly activated substrates like this compound, reactions may proceed at lower temperatures. It is crucial to monitor the reaction to avoid decomposition of starting materials or products at excessive temperatures.
| Parameter | Common Choices | Rationale / Key Considerations |
| Nucleophile | Amines, Thiols, Alcohols, Phenols | Stronger nucleophiles react faster. Thiols are particularly effective.[11] |
| Solvent | DMSO, DMF, ACN, THF | Polar aprotic solvents enhance nucleophile reactivity.[12][14] |
| Base | K₂CO₃, Cs₂CO₃, KOH, NaH | Must be strong enough to deprotonate the nucleophile.[12] |
| Temperature | 60 - 130 °C | Provides energy to overcome the activation barrier of the rate-limiting step.[12][15] |
Table 1: Summary of Common Reaction Parameters
Detailed Experimental Protocols
The following protocols provide a starting point for researchers. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.[17][18]
Caption: Figure 2: General Experimental Workflow
Protocol 1: Synthesis of 3-(Morpholino)-2,6-difluorobenzonitrile
This protocol details the reaction with a secondary amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Add potassium carbonate followed by anhydrous DMF.
-
Add morpholine to the stirring suspension via syringe.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS analysis.
Protocol 2: Synthesis of 3-(Phenylthio)-2,6-difluorobenzonitrile
This protocol details the reaction with a thiol nucleophile.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add potassium carbonate and anhydrous DMSO.
-
Add thiophenol to the suspension and stir for 15 minutes at room temperature to form the thiophenoxide nucleophile.
-
Add this compound to the reaction mixture.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with 1M NaOH (to remove excess thiophenol) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude material via flash chromatography to yield the desired product.
-
Characterize the final product using appropriate spectroscopic methods.
Troubleshooting and Optimization
Caption: Figure 3: Troubleshooting Flowchart for S-N-Ar Reactions
Safety Precautions
This compound and related halogenated benzonitriles should be handled with care.
-
Handling: Always work in a well-ventilated chemical fume hood.[18][19] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17]
-
Personal Protective Equipment (PPE): Wear safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[17]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. This compound | 86225-73-2 [amp.chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
Synthesis of 2,6-Difluorobenzonitrile: A Detailed Guide to the Catalytic Dechlorination of 3-Chloro-2,6-difluorobenzonitrile
Abstract
This comprehensive application note provides detailed protocols and scientific insights for the synthesis of 2,6-difluorobenzonitrile, a critical intermediate in the pharmaceutical and agrochemical industries. The primary focus of this guide is the efficient conversion of 3-chloro-2,6-difluorobenzonitrile to the desired product via palladium-catalyzed hydrodechlorination. Two robust and scalable methodologies are presented: a classical approach utilizing hydrogen gas and an alternative method employing catalytic transfer hydrogenation with ammonium formate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth explanations of the reaction mechanisms, experimental causality, and safety protocols.
Introduction: The Significance of 2,6-Difluorobenzonitrile
2,6-Difluorobenzonitrile is a key building block in the synthesis of a wide array of commercially important molecules. Its unique electronic properties, imparted by the two fluorine atoms ortho to the nitrile group, make it a valuable precursor for various bioactive compounds and advanced materials. In the pharmaceutical sector, it serves as a crucial intermediate for the development of anti-inflammatory and anti-cancer drugs.[1] The agrochemical industry utilizes 2,6-difluorobenzonitrile in the formulation of potent herbicides and pesticides.[1][2][3] Furthermore, its structural motif is incorporated into specialty polymers and resins, contributing to the creation of durable materials with unique properties.[1][2]
The synthesis of 2,6-difluorobenzonitrile from this compound is an industrially relevant transformation that involves the selective removal of a chlorine atom. This process, known as hydrodechlorination, is a powerful tool in organic synthesis for the detoxification of chlorinated aromatic compounds and for the precise modification of molecular scaffolds.[4] This guide will explore the practical application of this reaction, providing detailed, validated protocols for its successful implementation in a laboratory setting.
Reaction Mechanism: Palladium-Catalyzed Hydrodechlorination
The hydrodechlorination of this compound is a catalytic process that relies on the remarkable reactivity of palladium catalysts. The generally accepted mechanism for this transformation on a palladium surface, such as palladium on carbon (Pd/C), involves a series of well-defined steps:
-
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl chloride (this compound) to the palladium(0) active site on the catalyst surface. This step involves the cleavage of the carbon-chlorine bond and the formation of an organopalladium(II) intermediate.
-
Hydrogenolysis/Reductive Elimination: The subsequent step involves the reaction of this intermediate with a hydride source.
-
With Hydrogen Gas: Molecular hydrogen (H₂) is dissociatively adsorbed onto the palladium surface, generating palladium hydride species. These hydrides then react with the organopalladium(II) intermediate, leading to the reductive elimination of the desired product (2,6-difluorobenzonitrile) and hydrogen chloride (HCl). The palladium(0) catalyst is regenerated in this step, allowing it to re-enter the catalytic cycle.
-
With Ammonium Formate (Catalytic Transfer Hydrogenation): Ammonium formate serves as an in situ source of hydrogen. In the presence of the palladium catalyst, it decomposes to produce hydrogen, ammonia, and carbon dioxide. The generated hydrogen then participates in the hydrogenolysis step as described above. This method offers the advantage of avoiding the direct handling of flammable hydrogen gas.[5][6][7]
-
The presence of a base, such as triethylamine or sodium hydroxide, is crucial to neutralize the hydrogen chloride generated during the reaction.[4][8] This prevents the protonation and potential deactivation of the catalyst and drives the reaction towards completion.
Experimental Protocols
This section provides two detailed protocols for the synthesis of 2,6-difluorobenzonitrile from its chlorinated precursor.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This classical method utilizes hydrogen gas as the reductant and is highly efficient.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| This compound | >98% purity |
| Palladium on Carbon (Pd/C) | 5% or 10% loading |
| Triethylamine | Anhydrous, >99% |
| Methanol | Anhydrous |
| Hydrogen Gas | High purity |
| Autoclave/Hydrogenation Apparatus | Suitable for the reaction scale and pressure |
| Standard Glassware | Round-bottom flasks, condensers, etc. |
| Filtration Apparatus | Buchner funnel, filter paper |
| Rotary Evaporator |
Step-by-Step Procedure:
-
Reaction Setup: In a suitable autoclave or hydrogenation apparatus, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Addition of Base and Catalyst: To this solution, add triethylamine (1.2 equivalents).[8] Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% or 10% palladium on carbon catalyst (typically 0.5-2 mol%).
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any residual air. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 kg/cm ²).[4][8]
-
Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 40-100°C) for a specified duration (typically 2-4 hours).[8] Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., hexane).[4][9]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol offers a convenient alternative to the use of hydrogen gas.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| This compound | >98% purity |
| Palladium on Carbon (Pd/C) | 10% loading |
| Ammonium Formate | >97% purity |
| Methanol | Reagent grade |
| Standard Glassware | Round-bottom flask, condenser, etc. |
| Filtration Apparatus | Buchner funnel, filter paper |
| Rotary Evaporator |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and methanol.
-
Addition of Reagents: To this solution, add ammonium formate (3-5 equivalents) and 10% palladium on carbon (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up and Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and wash the filter cake with methanol.
-
Solvent Removal and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or distillation as described in Protocol 1.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps involved in the synthesis of 2,6-difluorobenzonitrile from this compound.
Caption: Synthetic workflow for 2,6-difluorobenzonitrile.
Data Presentation and Analysis
Expected Yield and Purity:
| Protocol | Typical Yield | Purity (Post-Purification) |
| 1: Catalytic Hydrogenation | 90-98% | >99% |
| 2: Catalytic Transfer Hydrogenation | 85-95% | >99% |
Analytical Characterization of 2,6-Difluorobenzonitrile:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 29-32 °C.
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts and coupling constants consistent with the structure.[10][11]
-
¹³C NMR (CDCl₃, 100 MHz): Characteristic signals for the aromatic carbons and the nitrile carbon.
-
GC-MS: A single major peak corresponding to the molecular weight of 2,6-difluorobenzonitrile (139.10 g/mol ).[1]
Safety and Handling
Chemical Hazards:
-
This compound: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.
-
2,6-Difluorobenzonitrile: Harmful if swallowed, inhaled, or absorbed through the skin.[4][10] Causes skin and eye irritation.[4][10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially when dry and saturated with hydrogen. It can ignite flammable solvents in the presence of air. Always handle Pd/C under an inert atmosphere and keep it wet with a solvent.
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air.[8][11] Use in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded.
-
Triethylamine: Corrosive and flammable liquid with a strong odor. Handle in a fume hood.
Procedural Safety:
-
When using hydrogen gas, ensure the hydrogenation apparatus is properly assembled and leak-tested.
-
The filtration of the Pd/C catalyst should be done carefully to avoid the catalyst drying out and igniting.
-
Always work in a well-ventilated fume hood and have appropriate fire extinguishing equipment readily available.
Conclusion
The conversion of this compound to 2,6-difluorobenzonitrile via palladium-catalyzed hydrodechlorination is a highly efficient and reliable synthetic route. Both the classical hydrogenation with H₂ gas and the catalytic transfer hydrogenation with ammonium formate provide excellent yields of the high-purity product. The choice of method will depend on the available equipment and safety considerations of the laboratory. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and safely synthesize this important chemical intermediate for their research and development needs.
References
- 1. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. US5502235A - Solventless process for making 2,6 difluorobenzonitrile - Google Patents [patents.google.com]
- 4. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. [PDF] CATALYTIC HYDROGEN TRANSFER REDUCTIONS USING AMMONIUM FORMATE. A REVIEW | Semantic Scholar [semanticscholar.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. zenodo.org [zenodo.org]
- 8. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
Application Notes and Protocols: 3-Chloro-2,6-difluorobenzonitrile as a Versatile Precursor in Agrochemical Synthesis
These application notes provide researchers, scientists, and drug development professionals with a detailed guide to the synthetic utility of 3-Chloro-2,6-difluorobenzonitrile in the development of modern agrochemicals. This document outlines the strategic importance of this intermediate, focusing on its conversion to key building blocks for the synthesis of potent insecticides and its potential in the creation of novel herbicides. The protocols described herein are grounded in established chemical principles and supported by peer-reviewed literature and patent filings, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of Fluorinated Benzonitriles in Agrochemicals
Fluorine-containing molecules have become indispensable in the agrochemical industry. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved bioavailability, have led to the development of highly effective and selective crop protection agents. This compound (CAS 86225-73-2) is a valuable, though not yet fully exploited, starting material in this context.[1] Its trifunctionalized aromatic ring offers multiple reaction sites for derivatization.
A primary and well-documented application of this compound is its role as a precursor to 2,6-difluorobenzonitrile, a critical intermediate in the synthesis of numerous agrochemicals.[2][3] The selective removal of the chlorine atom via catalytic hydrogenation is a key transformation that unlocks the synthetic potential of this molecule.[2] This guide will focus on the multi-step synthesis of benzoylurea insecticides, a commercially significant class of insect growth regulators, starting from this compound.
Core Synthetic Pathway: From this compound to Benzoylurea Insecticides
The synthesis of benzoylurea insecticides from this compound is a multi-step process that hinges on the initial dechlorination to 2,6-difluorobenzonitrile, followed by its conversion to a reactive isocyanate intermediate, and finally, coupling with a substituted aniline.
Caption: Synthetic pathway from this compound to benzoylurea insecticides.
Protocol 1: Catalytic Hydrogenation of this compound to 2,6-Difluorobenzonitrile
This protocol details the selective dechlorination of this compound. The choice of a palladium-based catalyst is crucial for achieving high selectivity and yield.[2][3]
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5% w/w)
-
Triethylamine (Et3N) or Sodium Hydroxide (NaOH) as a base
-
Methanol (MeOH) or Water as a solvent
-
Hydrogen gas (H2)
-
Autoclave or a suitable hydrogenation reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure autoclave, charge this compound (1.0 eq).
-
Add the solvent (methanol or water) to dissolve or suspend the starting material.
-
Add the base, either triethylamine (1.2 eq) or sodium hydroxide (1.1 eq).[2][3] The base is essential to neutralize the HCl formed during the reaction.
-
Carefully add the 5% Pd/C catalyst (typically 0.5-2.0 mol% of Pd relative to the substrate).
-
Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 kg/cm ²).[2][3]
-
Heat the reaction mixture to the specified temperature (e.g., 40-100 °C) with vigorous stirring.[2][3]
-
Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques such as GC-MS or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
If methanol was used as the solvent, remove it under reduced pressure using a rotary evaporator.
-
If water was used, the product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The crude product can be further purified by distillation or recrystallization to yield pure 2,6-difluorobenzonitrile.
Expected Outcome: This procedure typically affords 2,6-difluorobenzonitrile in high yield and purity.
| Parameter | Value | Reference |
| Yield | >90% | [3] |
| Purity | >98% | [3] |
| Boiling Point | 197-198 °C | [4] |
Protocol 2: Synthesis of 2,6-Difluorobenzoyl Isocyanate from 2,6-Difluorobenzonitrile
This two-step protocol outlines the conversion of 2,6-difluorobenzonitrile to the key reactive intermediate, 2,6-difluorobenzoyl isocyanate.
Caption: Conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzoyl isocyanate.
Step 1: Hydrolysis to 2,6-Difluorobenzamide
Materials:
-
2,6-Difluorobenzonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ice bath
Procedure:
-
Carefully add concentrated sulfuric acid to a reaction flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add 2,6-difluorobenzonitrile to the cold sulfuric acid with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 70-80 °C) until the reaction is complete (monitored by TLC or HPLC).[2]
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
The precipitated solid, 2,6-difluorobenzamide, is collected by filtration, washed with cold water, and dried.
Step 2: Conversion to 2,6-Difluorobenzoyl Isocyanate
Materials:
-
2,6-Difluorobenzamide
-
Oxalyl chloride or phosgene
-
Anhydrous aprotic solvent (e.g., 1,2-dichloroethane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Suspend 2,6-difluorobenzamide in an anhydrous aprotic solvent under an inert atmosphere.
-
Slowly add oxalyl chloride (or introduce phosgene gas) to the suspension at room temperature.[2] A catalytic amount of DMF can be used to facilitate the reaction with oxalyl chloride.
-
Heat the reaction mixture to reflux until the evolution of gas ceases and the reaction is complete.
-
The solvent and excess reagent are removed by distillation to yield crude 2,6-difluorobenzoyl isocyanate, which is often used immediately in the next step without further purification.
Protocol 3: Synthesis of a Benzoylurea Insecticide (e.g., Teflubenzuron)
This final step involves the coupling of 2,6-difluorobenzoyl isocyanate with a specific substituted aniline, in this case, 3,5-dichloro-2,4-difluoroaniline, to produce the insecticide teflubenzuron.[5]
Materials:
-
2,6-Difluorobenzoyl isocyanate
-
3,5-Dichloro-2,4-difluoroaniline
-
Anhydrous aprotic solvent (e.g., toluene or xylene)
Procedure:
-
Dissolve 3,5-dichloro-2,4-difluoroaniline in an anhydrous aprotic solvent under an inert atmosphere.
-
Slowly add a solution of 2,6-difluorobenzoyl isocyanate in the same solvent to the aniline solution at room temperature.
-
The reaction is typically exothermic. Maintain the temperature with cooling if necessary.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.[5]
-
The product, teflubenzuron, often precipitates from the reaction mixture upon completion.
-
The solid product is collected by filtration, washed with the solvent, and dried to afford the final benzoylurea insecticide.
Expected Outcome: This coupling reaction generally proceeds in high yield to give the desired product with high purity.
| Agrochemical | Aniline Precursor | Final Product Structure |
| Teflubenzuron | 3,5-Dichloro-2,4-difluoroaniline | |
| Chlorfluazuron | 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline |
Potential Application in Herbicide Synthesis
2,6-Difluorobenzonitrile is a difluoro analog of the herbicide Dichlobenil (2,6-dichlorobenzonitrile).[4][6] Dichlobenil is a pre-emergent herbicide that inhibits cellulose biosynthesis in plants.[6] The structural similarity suggests that 2,6-difluorobenzonitrile, and by extension its precursor this compound, can be a starting point for the synthesis of novel herbicides with potentially modified efficacy, selectivity, and environmental profiles. Researchers can explore the direct herbicidal activity of 2,6-difluorobenzonitrile or use it as a scaffold to build new herbicidal molecules, leveraging the established synthetic pathways for benzonitrile derivatives.
Conclusion
This compound is a valuable intermediate for the synthesis of advanced agrochemicals. Its efficient conversion to 2,6-difluorobenzonitrile provides a direct entry point to the synthesis of commercially important benzoylurea insecticides. The protocols detailed in these application notes offer a robust framework for researchers to utilize this versatile precursor in their agrochemical development programs. Furthermore, the structural analogy to existing herbicides opens up avenues for the discovery of new weed management solutions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 6. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Insecticides from 2,6-Difluorobenzonitrile Derived from 3-Chloro-2,6-difluorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine atoms into molecular structures has become a cornerstone of modern agrochemical design, often leading to enhanced efficacy, metabolic stability, and binding affinity.[1] Within this context, the 2,6-difluorobenzoyl moiety is a critical pharmacophore present in a highly successful class of insecticides known as benzoylureas.[1] These compounds function as potent insect growth regulators by disrupting the synthesis of chitin, a vital component of the insect exoskeleton, leading to failed molting and mortality.[1][2] This mode of action provides a desirable level of selectivity, exhibiting low toxicity to vertebrates which do not possess chitin.[1]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of benzoylurea insecticides, starting from the precursor 3-chloro-2,6-difluorobenzonitrile. The initial critical step involves the catalytic hydrodechlorination to yield the key intermediate, 2,6-difluorobenzonitrile. Subsequent sections will detail the transformation of this intermediate into various commercially significant insecticides such as Lufenuron, Chlorfluazuron, and Noviflumuron.
Part 1: Synthesis of 2,6-Difluorobenzonitrile from this compound
The foundational step in this synthetic pathway is the selective catalytic reduction of this compound to 2,6-difluorobenzonitrile. This process, known as hydrodechlorination, is efficiently carried out using a palladium catalyst and hydrogen gas.[3][4]
Mechanistic Rationale
Catalytic hydrodechlorination is a well-established method for the selective removal of halogen atoms from aromatic rings. The reaction typically proceeds on the surface of a heterogeneous catalyst, most commonly palladium supported on carbon (Pd/C). The generally accepted mechanism involves:
-
Adsorption: Both the substrate (this compound) and hydrogen gas adsorb onto the active sites of the palladium catalyst.
-
Oxidative Addition: The palladium catalyst facilitates the cleavage of the C-Cl bond.
-
Hydrogenolysis: Adsorbed hydrogen atoms react with the substrate, replacing the chlorine atom with hydrogen.
-
Desorption: The product, 2,6-difluorobenzonitrile, desorbs from the catalyst surface, regenerating the active site.
The presence of a base (e.g., sodium hydroxide or triethylamine) is crucial to neutralize the hydrochloric acid (HCl) formed during the reaction, preventing catalyst deactivation and potential side reactions.[3][4]
Experimental Protocol: Catalytic Hydrodechlorination
This protocol is adapted from established industrial processes.[3][4]
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C)
-
Methanol or Water
-
Sodium hydroxide (NaOH) or Triethylamine
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Filter aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr reactor)
Procedure:
-
Reactor Charging: In a suitable hydrogenation reactor, dissolve this compound in methanol or water.[3][4]
-
Catalyst and Base Addition: Under an inert atmosphere of nitrogen, carefully add the 5% Pd/C catalyst and the base (e.g., sodium hydroxide or triethylamine).[3][4]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5 kg/cm ²).[3][4]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 2.5 hours), monitoring the reaction progress by GC or TLC.[4]
-
Work-up: Upon completion, vent the hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Product Isolation: If methanol is used as the solvent, it can be removed under reduced pressure. If water is used, the product can be extracted with a suitable organic solvent (e.g., methylene chloride).[3]
-
Purification: The crude 2,6-difluorobenzonitrile can be purified by distillation to yield a high-purity product.[3]
References
Application Note: 3-Chloro-2,6-difluorobenzonitrile as a Key Building Block for Pharmaceutical Intermediates via Nucleophilic Aromatic Substitution
Abstract
This guide provides a detailed technical overview of 3-chloro-2,6-difluorobenzonitrile (CAS No. 86225-73-2), a highly functionalized and versatile building block in modern medicinal chemistry. We delve into the core chemical principles governing its reactivity, focusing on its application in Nucleophilic Aromatic Substitution (SNAr) reactions to generate advanced pharmaceutical intermediates. This document offers field-proven insights, a detailed experimental protocol for the synthesis of a representative arylamino-benzonitrile derivative, and workflows designed for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of Fluorinated Scaffolds
Fluorinated aromatic compounds are of paramount importance in the design of modern therapeutics. The strategic incorporation of fluorine atoms can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] this compound is an exemplary scaffold that leverages these benefits. Its structure is uniquely engineered for reactivity; the potent electron-withdrawing nature of the nitrile group, combined with the electronegativity of the two fluorine atoms, renders the aromatic ring electron-deficient and highly susceptible to nucleophilic attack. This predictable reactivity makes it an ideal starting material for constructing complex molecular architectures, particularly those found in kinase inhibitors and other targeted therapies.[2][3]
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is critical for safe and effective handling.
| Property | Value | Source(s) |
| CAS Number | 86225-73-2 | [4] |
| Molecular Formula | C₇H₂ClF₂N | [4] |
| Molecular Weight | 173.55 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DMF, DMSO, THF) | [4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [4] |
The Chemistry of this compound: A Focus on SNAr
The primary synthetic utility of this building block is derived from the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly favored due to the electronic characteristics of the ring.
Core Principle: The Addition-Elimination Mechanism
Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), the SNAr reaction on an aryl halide proceeds via a two-step addition-elimination mechanism.[6]
-
Addition: A nucleophile attacks the electron-poor aromatic ring at a carbon bearing a leaving group (in this case, a halogen). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, typically a halide ion.
The presence of strong electron-withdrawing groups, such as the nitrile (-CN) and fluorine atoms, is essential as they stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[6][7]
Caption: General mechanism of SNAr on this compound.
Regioselectivity: Predicting the Site of Reaction
The substitution pattern on the ring dictates the most probable site of nucleophilic attack.
-
Activation: The nitrile group exerts its strongest electron-withdrawing effect on the ortho (C2, C6) and para (C4) positions.
-
Leaving Groups: Halogens are present at positions C2 (-F), C3 (-Cl), and C6 (-F).
-
Analysis: The positions most activated for nucleophilic attack are C2 and C6, which both bear highly electronegative fluorine atoms. Fluorine is an excellent leaving group in SNAr reactions because its electronegativity strongly stabilizes the transition state leading to the Meisenheimer complex. The chlorine atom at C3 is meta to the strongly activating nitrile group, making it significantly less reactive towards nucleophilic displacement under typical SNAr conditions.
Therefore, the reaction will proceed with high regioselectivity, displacing one of the fluorine atoms at either the C2 or C6 position. The major product will be a 2-substituted-3-chloro-6-fluorobenzonitrile or a 6-substituted-3-chloro-2-fluorobenzonitrile (which are identical if the nucleophile is symmetric).
Protocol: Synthesis of a 2-(Arylamino)-3-chloro-6-fluorobenzonitrile Intermediate
This protocol details a representative SNAr reaction using an aniline derivative as the nucleophile. The resulting N-aryl aminobenzonitrile scaffold is a common core in many kinase inhibitors.[2][8]
Caption: Experimental workflow for the synthesis of substituted aminobenzonitriles.
Reagents and Materials
| Reagent / Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 173.55 | 1.00 g | 5.76 | Starting Material |
| 3-(Trifluoromethyl)aniline | 161.12 | 1.02 g | 6.34 (1.1 eq) | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.50 mL | 8.64 (1.5 eq) | Non-nucleophilic Base |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | Solvent |
| Ethyl Acetate | - | ~150 mL | - | Extraction Solvent |
| Hexanes | - | ~150 mL | - | Eluent / Extraction |
| Saturated aq. NH₄Cl | - | ~50 mL | - | Quenching Agent |
| Brine | - | ~50 mL | - | Washing Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying Agent |
| Silica Gel | - | As needed | - | Stationary Phase |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 5.76 mmol).
-
Solvent and Reagent Addition: Add N,N-Dimethylformamide (20 mL) to dissolve the starting material. Add 3-(trifluoromethyl)aniline (1.02 g, 6.34 mmol) followed by N,N-Diisopropylethylamine (1.50 mL, 8.64 mmol).
-
Heating and Monitoring: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Extraction: Shake the funnel vigorously. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product, 3-chloro-6-fluoro-2-((3-(trifluoromethyl)phenyl)amino)benzonitrile.
Expected Characterization
-
Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ or [M-H]⁻ ion corresponding to the product's molecular weight (C₁₄H₇ClF₄N₂ = 314.67 g/mol ).
-
¹H NMR: Expect characteristic aromatic proton signals. The N-H proton will appear as a singlet. Signals for the two distinct aromatic rings should be observable and integrate to the correct proton count.
-
¹⁹F NMR: Expect two distinct signals: one for the remaining fluorine on the benzonitrile ring and one for the -CF₃ group.
Versatility and Further Transformations
The synthesized aminobenzonitrile is not an endpoint but a versatile intermediate. The nitrile group offers a handle for numerous subsequent transformations, expanding its utility.
-
Nitrile Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.[9] This transformation is crucial for creating intermediates that can participate in amide bond formations or act as carboxylic acid bioisosteres.
-
Nitrile Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative) using reducing agents like LiAlH₄, NaBH₄/CoCl₂, or catalytic hydrogenation.[10] This introduces a flexible linker and a basic center, which can be valuable for modulating pharmacokinetic properties.
-
Cyclization Reactions: The ortho-relationship between the newly installed amine and the nitrile group can be exploited to construct fused heterocyclic systems, such as quinazolinones or other privileged scaffolds in medicinal chemistry.
Conclusion
This compound is a strategically designed chemical building block whose value is rooted in the predictable and efficient nature of the Nucleophilic Aromatic Substitution reaction. Its electron-deficient aromatic core allows for the regioselective introduction of a wide range of nucleophiles, particularly amines, to generate complex and valuable intermediates. The protocols and principles outlined in this guide demonstrate its straightforward application in synthesizing scaffolds that are central to the development of targeted therapeutics, solidifying its role as an essential tool for researchers and professionals in the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 86225-73-2 [amp.chemicalbook.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. vapourtec.com [vapourtec.com]
- 8. dovepress.com [dovepress.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
experimental protocol for the synthesis of 2,6-difluorobenzamide from 3-Chloro-2,6-difluorobenzonitrile
Application Note: A Two-Step Synthesis of 2,6-Difluorobenzamide from 3-Chloro-2,6-difluorobenzonitrile
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2,6-difluorobenzamide, a critical intermediate in the development of pharmaceuticals and agrochemicals, particularly benzoylurea insecticides.[1] The synthesis is a two-step process commencing with the selective catalytic dechlorination of this compound to yield 2,6-difluorobenzonitrile. This intermediate is then subjected to a mild and selective base-catalyzed hydrolysis using hydrogen peroxide to afford the target 2,6-difluorobenzamide in high purity. This guide details the underlying chemical principles, provides step-by-step experimental procedures, and emphasizes critical safety considerations for handling the involved reagents.
Introduction and Scientific Rationale
2,6-Difluorobenzamide is a key building block in organic synthesis. Its derivatives are integral to the structure of several commercial insecticides that function by inhibiting chitin synthesis in insects.[1] The reliable and efficient production of this intermediate is therefore of significant interest.
The described synthetic route begins with this compound and proceeds via two distinct chemical transformations:
-
Catalytic Hydrogenation (Dechlorination): The first step involves the reductive cleavage of the C-Cl bond. Catalytic hydrogenation is an exceptionally clean and efficient method for this purpose. A palladium on carbon (Pd/C) catalyst is employed due to its high activity and selectivity. The reaction is performed under a hydrogen atmosphere, and a tertiary amine base, such as triethylamine, is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated in situ.[2][3] This prevents potential side reactions and catalyst deactivation.
-
Selective Nitrile Hydrolysis: The conversion of a nitrile to a primary amide is a classic hydrolysis reaction. While this can be achieved under either acidic or basic conditions, stopping the reaction at the amide stage without proceeding to the carboxylic acid requires careful control.[4][5] Harsh acidic conditions, for instance, typically lead to the formation of the corresponding carboxylic acid as the primary product.[6] This protocol employs a well-established method utilizing hydrogen peroxide in an alkaline medium (e.g., sodium hydroxide).[7][8] This system provides a mild and highly selective route to the amide, as the hydroperoxide anion is a specific and effective nucleophile for this transformation, minimizing the over-hydrolysis that can occur with strong bases alone under harsh conditions.[7]
This two-step approach provides a robust and scalable pathway to high-purity 2,6-difluorobenzamide, as outlined in the following detailed protocols.
Overall Synthetic Scheme
Part 1: Catalytic Dechlorination Protocol
This section details the procedure for the synthesis of the intermediate, 2,6-difluorobenzonitrile.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 173.55 | 10.0 g | 57.6 | Starting material |
| Palladium on Carbon (10 wt. %) | - | 0.25 g | - | Catalyst |
| Triethylamine (Et₃N) | 101.19 | 8.0 mL (5.83 g) | 57.6 | Acid scavenger, dried over KOH |
| Methanol (MeOH) | 32.04 | 150 mL | - | Anhydrous, reaction solvent |
| Hydrogen (H₂) gas | 2.02 | Sufficient | - | High-purity, in a cylinder with a regulator |
| Parr Hydrogenation Apparatus or equivalent | - | 1 unit | - | High-pressure reaction vessel |
| Celite® or Diatomaceous Earth | - | ~5 g | - | Filtration aid |
Experimental Workflow Diagram
Caption: Workflow for Catalytic Dechlorination
Step-by-Step Protocol
-
Vessel Charging: To a suitable high-pressure reactor (e.g., a Parr hydrogenation apparatus), add this compound (10.0 g, 57.6 mmol), anhydrous methanol (150 mL), and triethylamine (8.0 mL, 57.6 mmol).
-
Catalyst Addition: Under a gentle stream of inert gas (nitrogen or argon), carefully add 10% palladium on carbon (0.25 g). Note: Pd/C can be pyrophoric; handle with care and do not add it to the solvent in the absence of an inert atmosphere.
-
Reaction Setup: Seal the reactor securely. Purge the vessel by pressurizing with hydrogen gas to ~20 psi and then venting three times to remove all air.
-
Hydrogenation: Pressurize the reactor with hydrogen to 50-60 psi. Begin vigorous stirring and gently heat the mixture to 40-50°C. The reaction is exothermic, and a slight temperature increase may be observed.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases. Progress can also be monitored by withdrawing a small aliquot (after depressurizing and purging with N₂) and analyzing by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of fresh methanol (~20-30 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude 2,6-difluorobenzonitrile, which is often of sufficient purity to be used directly in the next step.
Part 2: Selective Hydrolysis Protocol
This section details the procedure for converting 2,6-difluorobenzonitrile into the final product, 2,6-difluorobenzamide.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,6-Difluorobenzonitrile | 139.11 | ~7.9 g (from Part 1) | ~57.6 | Crude intermediate |
| Sodium Hydroxide (NaOH) | 40.00 | 4.6 g | 115 | Catalyst and base |
| Hydrogen Peroxide (H₂O₂) | 34.01 | 13 mL of 30% w/w aqueous solution | ~127 | Oxidizing/hydrolyzing agent |
| Deionized Water (H₂O) | 18.02 | 100 mL | - | Solvent and for workup |
| Hydrochloric Acid (HCl) | 36.46 | Dilute solution (e.g., 2 M) as needed | - | For neutralization |
Reaction Mechanism Diagram
Caption: Simplified Hydrolysis Mechanism
Step-by-Step Protocol
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 2,6-difluorobenzonitrile (~7.9 g) in 50 mL of deionized water containing dissolved sodium hydroxide (4.6 g, 115 mmol). Stir until a suspension is formed.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 10-15°C.
-
Reagent Addition: Slowly add 30% hydrogen peroxide (13 mL) dropwise via the dropping funnel. Crucial: Maintain the internal temperature between 35-55°C throughout the addition.[9] The reaction is exothermic; control the addition rate and use the ice bath to manage the temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC/LC-MS analysis shows complete consumption of the starting nitrile.
-
Neutralization and Precipitation: Cool the reaction mixture again in an ice bath. Slowly and carefully neutralize the mixture to a pH of ~7 by adding dilute hydrochloric acid. The product, 2,6-difluorobenzamide, will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 50-60°C to a constant weight. The resulting 2,6-difluorobenzamide should be a white crystalline solid.
Safety and Handling Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. Avoid creating dust.[12][13]
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction apparatus is properly assembled and leak-tested. Use in an area free from ignition sources. The Pd/C catalyst can be pyrophoric and should be handled with care, preferably wet or under an inert atmosphere.
-
Hydrogen Peroxide (30%): This is a strong oxidizer and can cause severe skin burns and eye damage. Handle with extreme care, avoiding contact with skin and eyes.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Avoid creating dust.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench residual catalyst carefully before disposal.
References
- 1. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 2. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]
- 9. Preparation method of 2, 6-difluorobenzamide - Eureka | Patsnap [eureka.patsnap.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. capotchem.cn [capotchem.cn]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Application Note: Selective Catalytic Reduction of 3-Chloro-2,6-difluorobenzonitrile to 3-chloro-2,6-difluorobenzylamine
Abstract
This application note provides a comprehensive guide to the selective catalytic reduction of 3-Chloro-2,6-difluorobenzonitrile to the corresponding primary amine, 3-chloro-2,6-difluorobenzylamine. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as halogenated benzylamines are key intermediates in the synthesis of various pharmaceutical compounds. The core challenge of this synthesis lies in the chemoselective reduction of the nitrile functional group while preserving the aryl-chloride bond, which is susceptible to hydrodechlorination. This guide details the rationale for catalyst selection, provides a robust experimental protocol using Raney® Nickel, and discusses the underlying reaction mechanisms and potential side reactions.
Introduction: The Challenge of Chemoselectivity
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[1] For substrates containing multiple reducible functional groups, such as this compound, the primary challenge is achieving high chemoselectivity. In this case, the desired reaction is the hydrogenation of the nitrile group to a benzylamine. However, the carbon-chlorine bond on the aromatic ring is also susceptible to cleavage under certain catalytic hydrogenation conditions, a process known as hydrodechlorination.[2][3]
Palladium-based catalysts, particularly Palladium on Carbon (Pd/C), are widely used for nitrile reductions.[4] However, they are also highly effective for the hydrodechlorination of aryl chlorides.[2][5] In fact, the reduction of this compound in the presence of a palladium catalyst can be directed to intentionally remove the chlorine atom to produce 2,6-difluorobenzonitrile.[5] Therefore, for the selective synthesis of 3-chloro-2,6-difluorobenzylamine, a catalyst with a lower propensity for hydrodechlorination is required.
Raney® Nickel, a fine-grained nickel-aluminium alloy, is an excellent alternative.[6][7] While being a potent catalyst for the hydrogenation of nitriles, it is generally less reactive towards the cleavage of aryl-halide bonds compared to palladium catalysts.[8] This difference in reactivity forms the basis of the selective protocol described herein.
Reaction Mechanism and Catalyst Selection
The catalytic hydrogenation of nitriles to primary amines proceeds through a stepwise addition of hydrogen across the carbon-nitrogen triple bond. The generally accepted mechanism involves the formation of an imine intermediate, which is then further reduced to the primary amine.
A critical aspect of this process is the potential for side reactions. The primary amine product can react with the imine intermediate to form a secondary amine, which can undergo further reduction. This can be minimized by optimizing reaction conditions and, in some cases, by the addition of ammonia to the reaction mixture.[1]
The choice of catalyst is paramount for the selective reduction of this compound. The comparative reactivity of different catalysts is summarized below:
| Catalyst | Nitrile Reduction Activity | Aryl-Chloride Hydrogenolysis Activity | Suitability for Selective Synthesis |
| Palladium on Carbon (Pd/C) | High | High | Poor |
| Raney® Nickel (Ra-Ni) | High | Low to Moderate | Excellent |
| Platinum Dioxide (Adam's Catalyst) | High | Moderate | Good, but can be less selective than Ra-Ni |
| Cobalt Catalysts | Good | Low | Good |
Based on this, Raney® Nickel is the catalyst of choice for this application, offering the best balance of high reactivity for nitrile reduction and minimized hydrodechlorination.
Experimental Protocol: Synthesis of 3-chloro-2,6-difluorobenzylamine
This protocol is adapted from procedures for structurally similar compounds and is designed to be a self-validating system.[9]
3.1. Materials and Equipment
-
Substrate: this compound
-
Catalyst: Raney® Nickel (50% slurry in water)
-
Solvent: Ethanol, anhydrous
-
Hydrogen Source: High-purity hydrogen gas
-
Apparatus: High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, temperature controller, and pressure gauge. Standard laboratory glassware for workup and purification.
3.2. Catalyst Preparation
Raney® Nickel is typically supplied as a slurry in water and must be washed before use to remove residual alkali.
-
Decant the water from the required amount of Raney® Nickel slurry.
-
Wash the catalyst with deionized water (3 x 5 volumes) followed by anhydrous ethanol (3 x 5 volumes).
-
Ensure the catalyst remains covered with solvent at all times to prevent ignition, as finely divided nickel can be pyrophoric.[6]
3.3. Hydrogenation Procedure
-
In a high-pressure autoclave, add this compound (1.0 eq).
-
Add anhydrous ethanol as the solvent (approximately 10-20 mL per gram of substrate).
-
Carefully add the washed Raney® Nickel catalyst (5-10% by weight of the substrate).
-
Seal the autoclave and purge the system with nitrogen gas (3-5 cycles) to remove any air.
-
Pressurize the autoclave with hydrogen gas to 30-40 bar.
-
Commence stirring and heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the system with nitrogen gas.
3.4. Workup and Purification
-
Carefully open the autoclave and filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake may be pyrophoric; do not allow it to dry completely and quench it with water.
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield pure 3-chloro-2,6-difluorobenzylamine.
Visualization of the Process
Reaction Pathway
Caption: Reaction pathway for the reduction of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the catalytic reduction.
Conclusion
The selective catalytic reduction of this compound to 3-chloro-2,6-difluorobenzylamine can be achieved with high efficiency and selectivity using Raney® Nickel as the catalyst. This approach effectively minimizes the undesired hydrodechlorination side reaction that is prevalent with palladium-based catalysts. The protocol provided in this application note offers a reliable and scalable method for the synthesis of this valuable building block for the pharmaceutical and agrochemical industries. Careful handling of the pyrophoric catalyst and adherence to standard high-pressure hydrogenation safety procedures are essential for the successful and safe execution of this transformation.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
reaction of 3-Chloro-2,6-difluorobenzonitrile with potassium fluoride
An Application Guide for the Synthesis of 2,3,6-Trifluorobenzonitrile via Halex Reaction
Abstract
This application note provides a comprehensive technical guide for the synthesis of 2,3,6-trifluorobenzonitrile from 3-chloro-2,6-difluorobenzonitrile using potassium fluoride. This transformation is a classic example of a Halide Exchange (Halex) process, a powerful and industrially significant method for the introduction of fluorine into aromatic systems via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The product, 2,3,6-trifluorobenzonitrile, is a valuable intermediate in the development of pharmaceuticals and agrochemicals, notably as a precursor to 2,3,6-trifluorobenzoic acid, which is used in the synthesis of quinolonecarboxylic acid anti-infectives.[3] This guide details the underlying chemical principles, provides a robust step-by-step experimental protocol, and offers practical insights for researchers, chemists, and drug development professionals aiming to perform this synthesis efficiently and safely.
Scientific Principles and Mechanistic Rationale
The conversion of this compound to 2,3,6-trifluorobenzonitrile is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is critical to optimizing reaction conditions and troubleshooting potential issues.
The SNAr Mechanism
The SNAr reaction is typically a two-step addition-elimination process.[4]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, the fluoride anion (F⁻) from potassium fluoride, on the electron-deficient carbon atom bonded to the chlorine leaving group. This step is the rate-determining step of the reaction.[5]
-
Formation of a Meisenheimer Complex: The attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed.
-
Elimination and Re-aromatization: The complex rapidly expels the chloride leaving group (Cl⁻), restoring the aromaticity of the ring and yielding the final trifluorinated product.
Causality of Experimental Design
-
Substrate Activation: The reaction is feasible because the aromatic ring of this compound is "activated" towards nucleophilic attack. The potent electron-withdrawing effects of the nitrile group (-CN) and the two existing fluorine atoms delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the first step.[6]
-
Choice of Fluoride Source: Potassium fluoride (KF) is the most widely used reagent for industrial-scale Halex reactions due to its cost-effectiveness.[2][7] For this reaction to be successful, the KF must be anhydrous. The presence of water can lead to the formation of unwanted hydrolysis byproducts and will reduce the nucleophilicity of the fluoride ion by forming strong hydrogen bonds.
-
Solvent System: Halex reactions necessitate the use of high-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane.[1][8] These solvents are effective at solvating the potassium cation (K⁺), leaving a poorly solvated, or "naked," and therefore highly nucleophilic, fluoride anion. Their high boiling points also allow the reaction to be conducted at the elevated temperatures required to overcome the activation energy barrier.[1]
-
Role of Phase-Transfer Catalysts (Optional): The reaction is often heterogeneous due to the low solubility of KF in organic solvents.[2] To enhance the reaction rate, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt or a crown ether (e.g., 18-crown-6) can be employed.[2][9] The PTC facilitates the transport of the fluoride anion from the solid KF surface into the organic reaction medium, increasing its effective concentration and reactivity.
Caption: Figure 1: S-N-Ar Mechanism
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of 2,3,6-trifluorobenzonitrile. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Purity | Notes |
| This compound | 83333-47-9 | 173.54 | >98% | Starting material. |
| Potassium Fluoride (KF) | 7789-23-3 | 58.10 | >99% | Use spray-dried or oven-dry at 120°C for 12h before use.[10] |
| Sulfolane (Tetrahydrothiophene 1,1-dioxide) | 126-33-0 | 120.17 | Anhydrous | Reaction solvent. High boiling point (285°C). |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | >99% | Optional Phase-Transfer Catalyst. |
| Toluene | 108-88-3 | 92.14 | Anhydrous | For azeotropic removal of water. |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Extraction solvent. |
| Deionized Water | 7732-18-5 | 18.02 | - | For workup. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
Safety Precautions
-
This compound: Irritant. Avoid contact with skin and eyes.
-
Potassium Fluoride: Toxic if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfolane: High boiling point solvent. Handle at elevated temperatures with care to avoid burns. Can cause skin and eye irritation.
-
Toluene: Flammable and toxic.
-
The reaction is performed at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.
-
Conduct the entire procedure within a certified chemical fume hood.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.
-
Reagent Charging and Drying: To the flask, add sulfolane (100 mL) and anhydrous potassium fluoride (12.8 g, 0.22 mol, 2.2 equiv.). Add toluene (30 mL).
-
Azeotropic Water Removal: Heat the mixture to reflux (approx. 110-120°C) for 2 hours to azeotropically remove any trace water with the toluene. After drying, increase the temperature to distill off and remove the toluene.
-
Reaction Initiation: Cool the mixture to ~80°C. Add this compound (17.4 g, 0.10 mol, 1.0 equiv.) to the flask. If using a PTC, add tetrabutylammonium bromide (1.6 g, 0.005 mol, 0.05 equiv.) at this stage.
-
Reaction Execution: Under a gentle flow of nitrogen, heat the reaction mixture to 190-200°C. Maintain this temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically (e.g., every 2 hours), quenching with water, extracting with ethyl acetate, and analyzing by Gas Chromatography (GC) or TLC. The reaction is typically complete within 6-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the dark mixture into 200 mL of cold deionized water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield 2,3,6-trifluorobenzonitrile as a clear liquid.[11]
Characterization
The identity and purity of the final product, 2,3,6-trifluorobenzonitrile, should be confirmed by spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR) and GC-MS.
Expected Results
The described protocol, when optimized, can provide the desired product in good to excellent yields.
| Parameter | Value/Condition | Rationale |
| Scale | 0.10 mol | Laboratory benchmark scale. |
| Solvent | Sulfolane | High boiling point and excellent ability to promote SNAr reactions.[1] |
| Temperature | 190-200°C | Sufficient thermal energy to overcome the reaction's activation barrier.[3] |
| Reaction Time | 6-12 hours | Dependent on temperature and catalyst efficiency; monitor for completion. |
| Expected Yield | 80-90% | Halex reactions are generally high-yielding when run under anhydrous conditions.[8] |
| Purity | >99% (after distillation) | Purification removes non-volatile impurities and residual solvent. |
| Appearance | Colorless to pale yellow liquid[11] | Physical characteristic of the pure product. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow or No Reaction | 1. Wet potassium fluoride.2. Insufficient temperature.3. Poor mixing. | 1. Ensure KF is thoroughly dried before use.2. Verify internal reaction temperature is at the target.3. Increase stirring speed. Consider adding a PTC. |
| Low Yield | 1. Incomplete reaction.2. Presence of water causing side reactions.3. Product loss during workup. | 1. Extend reaction time.2. Use anhydrous solvents and perform azeotropic drying.3. Perform extractions carefully and ensure complete phase separation. |
| Dark Tar Formation | 1. Reaction temperature is too high.2. Extended reaction time causing decomposition. | 1. Reduce reaction temperature slightly (e.g., to 180-190°C).2. Stop the reaction as soon as GC analysis shows full conversion of starting material. |
References
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. audreyli.com [audreyli.com]
- 11. 2,3,6-Trifluorobenzonitrile 99 136514-17-5 [sigmaaldrich.com]
Application Notes & Protocols: Unlocking the Therapeutic Potential of 3-Chloro-2,6-difluorobenzonitrile Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Chloro-2,6-difluorobenzonitrile is a versatile chemical intermediate whose rigid, electron-deficient aromatic scaffold is primed for derivatization into novel small molecule entities with significant therapeutic potential. The strategic placement of fluorine and chlorine atoms modulates the molecule's electronic properties and metabolic stability, making it an attractive starting point for drug discovery campaigns. These application notes provide a comprehensive guide for the synthesis of novel derivatives from this precursor and delineate robust protocols for the evaluation of their biological activity, with a focus on anticancer and antiviral applications. The methodologies are designed to be self-validating, incorporating industry-standard assays and explaining the scientific rationale behind key experimental steps to empower researchers in their quest for next-generation therapeutics.
Part 1: Strategic Synthesis of Bioactive Derivatives
The chemical reactivity of this compound offers multiple avenues for structural modification. The nitrile group can be transformed into various functional moieties, while the halogenated ring is susceptible to nucleophilic substitution, enabling the construction of diverse compound libraries.
Rationale for Derivative Design: Targeting Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology.[1] Many approved kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site of the enzyme.[2] Our strategy involves converting the nitrile group of the starting material into an amine, which serves as a versatile handle for coupling with other heterocyclic systems to generate compounds that mimic the hinge-binding motifs of known kinase inhibitors.
Synthetic Workflow: From Nitrile to N-Aryl Amine
The following protocol details a two-step process to synthesize a novel N-aryl amine derivative, a scaffold with potential kinase inhibitory activity. The workflow begins with the reduction of the nitrile to a benzylamine, followed by a Buchwald-Hartwig amination reaction.
Diagram 1: Synthetic Workflow
Caption: A two-step synthesis and purification workflow.
Detailed Protocol: Synthesis of a Novel N-Aryl-(3-chloro-2,6-difluorobenzyl)amine
Step 1: Reduction of this compound
-
Rationale: Catalytic hydrogenation using Raney Nickel (Ra-Ni) is an effective method for reducing nitriles to primary amines.[3] Hexane is used as a non-reactive solvent.
-
Procedure:
-
Charge a high-pressure autoclave with this compound (1.0 eq), hexane (1:1 w/w), and Ra-Ni catalyst (5% w/w, pre-washed with ethanol).
-
Purge the system with nitrogen gas multiple times.
-
Pressurize the vessel with hydrogen gas to 30-40 kg/cm ².
-
Heat the reaction mixture to 130°C and maintain for 2.5-4 hours, monitoring hydrogen uptake.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude (3-Chloro-2,6-difluorophenyl)methanamine. This product can often be used in the next step without further purification.
-
Step 2: Buchwald-Hartwig Amination
-
Rationale: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, allowing the amine to be coupled with a variety of aryl halides.
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the crude (3-Chloro-2,6-difluorophenyl)methanamine (1.0 eq), the desired aryl bromide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Heat the mixture to reflux (typically 90-110°C) for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final N-Aryl-(3-chloro-2,6-difluorobenzyl)amine derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
-
Part 2: Protocols for Biological Activity Screening
Once synthesized and purified, the derivatives must be evaluated for biological activity. A tiered screening cascade is typically employed, starting with broad primary assays and progressing to more specific mechanistic studies for active compounds ("hits").[4]
Anticancer Activity Evaluation
2.1.1 Primary Screening: Cell Viability (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a 10 mM stock solution of the synthesized derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for "untreated" (medium with DMSO vehicle) and "positive control" (a known cytotoxic drug like Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
2.1.2 Secondary Assay: Kinase Inhibition Profiling
-
Rationale: For compounds showing significant cytotoxicity (e.g., IC₅₀ < 10 µM), a secondary assay is crucial to determine the mechanism of action.[6] Given the design strategy, a kinase inhibition assay is a logical next step.
-
Principle: Biochemical assays measure the direct inhibitory effect of a compound on the activity of a specific recombinant kinase enzyme. This can be done using various platforms, such as FRET-based assays or luminescence-based assays that quantify ATP consumption.[7]
-
Generic Protocol (Luminescence-based):
-
Prepare a reaction mixture containing the purified recombinant kinase (e.g., EGFR, VEGFR-2), its specific substrate peptide, and ATP in a kinase buffer.
-
Add the test compound at various concentrations.
-
Incubate the reaction at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
Add a detection reagent that contains a luciferase. The amount of light produced is inversely proportional to the amount of ATP remaining, and thus indicates the extent of kinase activity.
-
Measure luminescence on a plate reader.
-
Calculate the percent inhibition relative to a no-compound control and determine the IC₅₀ value for kinase inhibition.
-
Diagram 2: Anticancer Screening Cascade
Caption: Workflow for anticancer drug discovery.
Diagram 3: Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway.
Antiviral Activity Evaluation
2.2.1 Primary Screening: Reporter Virus Assay
-
Rationale: For broad-spectrum antiviral screening, a reporter virus system provides a rapid and quantitative readout of viral replication.[8] This protocol uses a bireporter influenza A virus (BIRFLU) that expresses both a fluorescent protein and a luciferase, allowing for easy measurement of infection.[8]
-
Protocol:
-
Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and grow to 90-95% confluency.
-
Infection: Infect the cells with the reporter influenza virus at a low multiplicity of infection (MOI) for 1 hour.
-
Compound Treatment: After viral absorption, remove the inoculum and replace it with infection medium containing serial dilutions of the synthesized derivative (e.g., 0.1 µM to 50 µM).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Data Acquisition:
-
Qualitatively assess infection levels by observing green fluorescent protein (Venus) expression using a fluorescence microscope.
-
Quantitatively measure viral replication by collecting the cell culture supernatants and measuring NanoLuciferase (Nluc) activity with a luminometer.[8]
-
-
Data Analysis: Calculate the percent inhibition of luciferase expression relative to the untreated virus control. Plot the inhibition against the log of the compound concentration to determine the EC₅₀ value (the concentration that inhibits 50% of viral replication).
-
2.2.2 Essential Follow-up: Cytotoxicity Assay
-
Rationale: It is critical to determine if the observed antiviral activity is due to specific inhibition of the virus or simply due to toxicity to the host cells. A parallel cytotoxicity assay is always required.
-
Protocol:
-
Perform the MTT assay as described in section 2.1.1, but using the same host cells as the antiviral assay (e.g., MDCK cells).
-
Incubate the cells with the compound for the same duration as the antiviral assay (48 hours).
-
Determine the CC₅₀ (50% cytotoxic concentration).
-
Calculate the Selectivity Index (SI): SI = CC₅₀ / EC₅₀. A higher SI value (ideally >10) indicates that the compound's antiviral activity is not due to general cytotoxicity and suggests a specific antiviral mechanism.
-
Part 3: Data Presentation
Quantitative data from these assays should be organized clearly to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Anticancer Activity Data
| Compound ID | Derivative Structure (Modification) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
|---|---|---|---|---|
| LEAD-001 | N-(4-pyridyl) | 8.5 | 12.3 | 2.1 |
| LEAD-002 | N-(4-methoxyphenyl) | 4.2 | 6.8 | 0.9 |
| LEAD-003 | N-(3-chloro-4-fluorophenyl) | 1.1 | 2.5 | 0.15 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | N/A |
Table 2: Hypothetical Antiviral Activity Data
| Compound ID | Influenza A EC₅₀ (µM) | MDCK Cell CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| LEAD-001 | >50 | >100 | N/A |
| LEAD-002 | 15.6 | >100 | >6.4 |
| LEAD-003 | 2.8 | 85 | 30.4 |
| Amantadine | (Positive Control) | 5.5 | >100 | >18 |
References
- 1. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 2. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. accio.github.io [accio.github.io]
- 5. Fluoroalkane thioheterocyclic derivatives and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
side reactions in the fluorination of trichlorobenzonitriles to produce 3-Chloro-2,6-difluorobenzonitrile
A-Z Guide for the Synthesis of 3-Chloro-2,6-difluorobenzonitrile: Troubleshooting Side Reactions & FAQs
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Halex reaction to fluorinate trichlorobenzonitrile precursors. Here, we will delve into the intricacies of this nucleophilic aromatic substitution (SNAr) reaction, with a specific focus on identifying, understanding, and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis, improve yield, and ensure the purity of your target molecule.
I. Understanding the Core Reaction: The Halex Process
The conversion of a polychlorinated aromatic compound to its fluorinated counterpart via a reaction with a fluoride salt at elevated temperatures in a polar aprotic solvent is known as the Halex (Halogen Exchange) reaction.[1][2] In the synthesis of this compound, typically from 2,3,6-trichlorobenzonitrile, the chlorine atoms at the ortho positions (2 and 6) to the electron-withdrawing nitrile group are sequentially replaced by fluorine.
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack by the fluoride ion.[3] The reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or sulfolane.[4][5]
Below is a diagram illustrating the primary reaction pathway.
Caption: Primary reaction pathway for the synthesis of this compound.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.
Question 1: My reaction is incomplete, and I'm isolating significant amounts of 3,6-dichloro-2-fluorobenzonitrile. What's causing this and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue in Halex reactions and typically points to one or more of the following factors:
-
Insufficient Fluoride Source: The stoichiometry of the fluoride source is critical. Ensure you are using a sufficient excess of potassium fluoride (KF) or another fluoride salt. A molar ratio of at least 2.2 equivalents of KF to your starting trichlorobenzonitrile is recommended to drive the equilibrium towards the difluorinated product.
-
Inactive Fluoride Salt: The activity of the fluoride salt is paramount. Anhydrous conditions are crucial, as water can hydrate the fluoride ions, reducing their nucleophilicity.[6] Ensure your KF is thoroughly dried before use. Spray-dried KF is often preferred due to its higher surface area and reactivity.
-
Low Reaction Temperature: Halex reactions often require high temperatures to overcome the activation energy of the C-Cl bond cleavage.[4] For the synthesis of this compound, temperatures in the range of 190-220°C are typically employed.[5] If your reaction temperature is too low, the rate of the second fluorination step will be significantly reduced.
-
Inadequate Mixing: The reaction is often heterogeneous, with solid KF suspended in the solvent. Efficient stirring is necessary to ensure good mass transfer and interaction between the reactants.
Troubleshooting Steps:
-
Verify KF Stoichiometry and Purity: Use a fresh, anhydrous batch of spray-dried KF and ensure a molar excess.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10°C, while monitoring the reaction progress by GC-MS.
-
Improve Agitation: Ensure your stirring mechanism is providing vigorous mixing of the reaction mixture.
-
Consider a Phase Transfer Catalyst: In some cases, a phase-transfer catalyst (PTC) such as a quaternary ammonium or phosphonium salt can be used to enhance the solubility and reactivity of the fluoride ion.[2]
Question 2: I'm observing the formation of byproducts with a higher molecular weight than my desired product, leading to a dark, tarry reaction mixture. What is causing this polymerization?
Answer:
The formation of high-molecular-weight byproducts and tar is often a result of thermal decomposition or polymerization of the benzonitrile species at the high temperatures required for the Halex reaction.[7] The nitrile group itself can participate in side reactions under harsh conditions.
Causative Factors:
-
Excessively High Temperatures: While high temperatures are necessary, exceeding the thermal stability threshold of your starting material, intermediates, or product can lead to decomposition and polymerization.
-
Prolonged Reaction Times: Keeping the reaction at a high temperature for an extended period can promote the formation of these undesirable byproducts.
-
Presence of Impurities: Certain impurities in the starting material or solvent can catalyze polymerization reactions.
Preventative Measures:
-
Optimize Temperature and Time: Carefully monitor the reaction to determine the optimal balance between reaction rate and byproduct formation. The goal is to reach completion before significant degradation occurs.
-
Use High-Purity Reagents: Ensure the purity of your 2,3,6-trichlorobenzonitrile and solvent to minimize potential catalysts for polymerization.
-
Consider a Milder Fluorinating Agent: While KF is common, other fluoride sources like cesium fluoride (CsF) can sometimes allow for lower reaction temperatures due to their higher solubility and reactivity.
Question 3: My final product is contaminated with 3-chloro-2,6-difluorobenzamide and/or 3-chloro-2,6-difluorobenzoic acid. How are these forming and how can I prevent them?
Answer:
The presence of the corresponding amide and carboxylic acid indicates hydrolysis of the nitrile group.[1][5] This is a classic side reaction that can occur if water is present in the reaction mixture, especially at elevated temperatures and in the presence of either acidic or basic species.
Mechanism of Hydrolysis:
The nitrile group is susceptible to nucleophilic attack by water. This initially forms an amide, which can then be further hydrolyzed to a carboxylic acid. The high temperatures of the Halex reaction can accelerate this process.
Caption: Hydrolysis side reaction pathway.
Prevention Strategy:
-
Strict Anhydrous Conditions: This is the most critical factor. Ensure all reagents (trichlorobenzonitrile, KF) and the solvent are rigorously dried before use. The use of a distillation setup to remove any residual water from the solvent before adding the other reactants is a good practice.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.
-
Controlled Work-up: During the work-up procedure, be mindful of the pH and temperature to avoid inducing hydrolysis.
III. Frequently Asked Questions (FAQs)
Q1: Which solvent is best for this reaction: DMSO, DMF, or NMP?
A1: All three are suitable polar aprotic solvents for Halex reactions.[4] DMSO often gives higher yields in shorter reaction times due to its high polarity and boiling point.[8] However, it can be more challenging to remove during work-up. NMP is also an excellent choice and is often used in industrial processes.[5] The optimal solvent may depend on the specific reaction scale and purification strategy.
Q2: How can I effectively remove high-boiling solvents like DMSO or NMP after the reaction?
A2: Removal of these solvents can be challenging. A common laboratory method is to dilute the reaction mixture with a large volume of water and extract the product with a less polar organic solvent like ethyl acetate or toluene. Multiple aqueous washes are often necessary to completely remove the high-boiling solvent.[9]
Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of the starting material and the formation of the product and any volatile byproducts.[10] For structural confirmation and identification of non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable.[11][12]
Q4: Can I use sodium fluoride (NaF) instead of potassium fluoride (KF)?
A4: While NaF is a potential fluoride source, it is generally less reactive than KF in Halex reactions due to its lower solubility in polar aprotic solvents. Consequently, higher temperatures and longer reaction times may be required, which could lead to increased side product formation.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures and is designed to provide a high yield of the target compound.[5]
| Parameter | Value | Rationale |
| Starting Material | 2,3,6-Trichlorobenzonitrile | Commercially available precursor. |
| Fluorinating Agent | Anhydrous, spray-dried KF (2.5 eq.) | Excess, high-purity KF drives the reaction to completion. |
| Solvent | Anhydrous N-methyl-2-pyrrolidone (NMP) | High-boiling polar aprotic solvent to facilitate the SNAr reaction. |
| Temperature | 190-200 °C | Optimal temperature for efficient fluorination without significant degradation. |
| Reaction Time | 4-6 hours (monitor by GC-MS) | Sufficient time for the second fluorination step to proceed to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the introduction of atmospheric moisture. |
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add anhydrous N-methyl-2-pyrrolidone (NMP).
-
Drying: Heat the NMP under a gentle stream of nitrogen to distill off any residual water. Cool the solvent to room temperature.
-
Reagent Addition: Add anhydrous, spray-dried potassium fluoride (2.5 equivalents) and 2,3,6-trichlorobenzonitrile (1.0 equivalent) to the flask.
-
Reaction: Heat the mixture to 190-200 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS. The reaction is complete when the starting material and the monochloro intermediate are no longer detected.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (KCl and excess KF).
-
Extraction: Add a large volume of water to the filtrate and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Washing: Wash the organic layer multiple times with water to remove the NMP.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
V. References
-
ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction. Retrieved from --INVALID-LINK--
-
gChem Global. (n.d.). Halex Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Halex process. Retrieved from --INVALID-LINK--
-
Ishida, Y., & Itoh, K. (1983). Process for producing 2,6-difluorobenzonitrile. (EP0073372A1). Google Patents. Retrieved from --INVALID-LINK--
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from --INVALID-LINK--
-
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Benzonitrile. National Institutes of Health. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Benzonitrile. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). On the formation of benzonitrile in the thermal decomposition of N-alkylanilines. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. Wordpress. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Retrieved from --INVALID-LINK--
-
gChem Global. (n.d.). Halex Comparative Reaction. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Workup: DMF or DMSO. Department of Chemistry. Retrieved from --INVALID-LINK--
-
University of Wisconsin-Madison. (2020). NMR Spectroscopy. Hans Reich NMR Collection. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from --INVALID-LINK--
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Mechanism of a Halogen Exchange Reaction in Water: Catalysis by Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Workup [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloro-2,6-difluorobenzonitrile by Distillation
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of 3-Chloro-2,6-difluorobenzonitrile via distillation. Here, we address common challenges and provide practical, field-proven solutions to ensure the highest purity of your final product.
Introduction to the Purification Challenge
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields, and potential toxicity in the final product. Distillation is a primary method for its purification, leveraging differences in vapor pressure between the desired compound and its impurities. However, the success of this separation is contingent on a thorough understanding of the compound's properties and potential pitfalls during the process.
Physical and Chemical Properties
A solid understanding of the physical properties of this compound is the foundation of a successful distillation protocol.
| Property | Value | Source |
| CAS Number | 86225-73-2 | [1] |
| Molecular Formula | C₇H₂ClF₂N | [1] |
| Molecular Weight | 173.55 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point (Vacuum) | 95°C at 11 mmHg | [4] |
| Solubility | Insoluble in water | [3] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the distillation of this compound in a practical question-and-answer format.
Q1: Why is vacuum distillation recommended for purifying this compound?
A1: Vacuum distillation is the preferred method for several critical reasons:
-
Purity: Lowering the distillation temperature can increase the relative volatility differences between your target compound and any high-boiling impurities, leading to a more efficient separation and higher purity of the final product.
-
Safety: Operating at lower temperatures enhances the overall safety of the procedure.
Q2: I'm observing a fluctuating vacuum level during distillation. What could be the cause and how can I fix it?
A2: A stable vacuum is crucial for a clean separation. Fluctuations can be caused by:
-
Leaks in the System: Check all ground glass joints, tubing connections, and seals for proper seating and lubrication with a suitable vacuum grease.
-
Inadequate Cold Trap: Ensure your cold trap is sufficiently cold (ideally using a dry ice/acetone or liquid nitrogen slush) to effectively condense any volatile substances before they reach the vacuum pump.
-
Bumping of the Crude Material: Uneven boiling, or "bumping," can cause sudden pressure changes. This can be mitigated by using a magnetic stir bar or boiling chips in the distillation flask and ensuring gradual and even heating.
-
Outgassing of the Crude Material: If your crude material contains dissolved gases or volatile solvents, these will be released as the distillation begins, causing initial pressure instability. It is good practice to degas the material under vacuum with gentle warming before commencing the distillation.
Q3: My distilled this compound is still showing impurities by GC analysis. What are the likely culprits and how can I improve the separation?
A3: The presence of impurities post-distillation often points to one of the following:
-
Co-distilling Impurities: Some impurities may have boiling points very close to that of this compound, making separation by simple distillation challenging. Common impurities can include regioisomers (e.g., other chloro-difluorobenzonitrile isomers) or unreacted starting materials from the synthesis.[4][7]
-
Solution: Employing a fractional distillation column (e.g., a Vigreux or packed column) can significantly enhance the separation efficiency. The increased surface area provides more theoretical plates for a more refined separation.
-
-
Azeotrope Formation: While specific azeotropic data for this compound is not widely published, it is possible that it forms an azeotrope with certain impurities, meaning they will distill together at a constant boiling point.[8]
-
Solution: If an azeotrope is suspected, you may need to consider alternative purification techniques such as recrystallization (if the compound is a solid at a lower temperature) or chromatography.
-
-
Thermal Decomposition: As mentioned, excessive heat can lead to the formation of new impurities during the distillation process itself.
-
Solution: Ensure the heating mantle temperature is kept as low as possible while maintaining a steady distillation rate.
-
Q4: What are the key safety precautions I should take when handling and distilling this compound?
A4: As a Senior Application Scientist, I cannot overstate the importance of safety. Always adhere to the following:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Conduct all handling and distillation procedures in a well-ventilated fume hood.
-
Inhalation and Contact: Avoid inhaling vapors and direct contact with the skin and eyes.
-
Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a safety screen around the distillation apparatus.
-
Emergency Preparedness: Have an appropriate fire extinguisher and spill kit readily available. Be familiar with your institution's emergency procedures.
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation flask)
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flasks
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Cold trap
-
Vacuum pump
-
Vacuum grease
-
Clamps and support stand
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly lubricated with vacuum grease and securely clamped.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
-
Charging the Flask:
-
Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its volume.
-
-
System Evacuation:
-
Turn on the cooling water to the condenser.
-
Ensure the cold trap is filled with a suitable cooling medium (e.g., dry ice/acetone).
-
Gradually apply vacuum to the system. You may observe some initial bubbling as volatile impurities and dissolved gases are removed.
-
-
Heating and Distillation:
-
Once a stable vacuum is achieved (aim for ~11 mmHg), begin to gently heat the distillation flask using the heating mantle.
-
Increase the temperature gradually until the liquid begins to boil and the vapor temperature starts to rise.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the vapor temperature stabilizes at approximately 95°C (at 11 mmHg), switch to a clean receiving flask to collect the purified this compound.[4]
-
-
Completion and Shutdown:
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once cooled, slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus and transfer the purified product to a suitable storage container.
-
Distillation Workflow Diagram
Caption: Workflow for the vacuum distillation of this compound.
Purity Assessment: Analytical Methods
Post-distillation, it is imperative to verify the purity of the this compound. Gas Chromatography (GC) is a highly effective method for this purpose.
Recommended GC Method:
| Parameter | Recommended Condition | Rationale |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. |
| Inlet Temperature | 250°C | Ensures complete volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides excellent sensitivity for organic compounds. MS allows for definitive identification of impurities.[9] |
| Oven Program | Initial Temp: 100°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | A typical starting point; may need optimization based on observed impurities. |
| Injection Volume | 1 µL | Standard injection volume. |
| Split Ratio | 50:1 | Prevents column overloading. |
Sample Preparation for GC Analysis: Prepare a ~1 mg/mL solution of the distilled this compound in a high-purity solvent such as acetone or ethyl acetate.
High-Performance Liquid Chromatography (HPLC) as an Alternative:
For non-volatile impurities or for orthogonal verification, a reverse-phase HPLC method can be employed.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile column for the separation of moderately polar to non-polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) | A common mobile phase system for reverse-phase chromatography of aromatic compounds. |
| Gradient | Start with a higher water composition and ramp up the acetonitrile concentration. | Elutes compounds based on their polarity. |
| Detector | UV at 254 nm | The aromatic ring and nitrile group should provide strong UV absorbance. |
| Column Temperature | 30°C | Provides reproducible retention times. |
Conclusion
The successful purification of this compound by distillation is a blend of theoretical understanding and practical technique. By adhering to the principles of vacuum distillation, being vigilant for potential issues, and verifying purity with appropriate analytical methods, researchers can confidently obtain high-purity material essential for their downstream applications. This guide serves as a comprehensive resource to navigate the intricacies of this purification process, ensuring both the quality of the product and the safety of the operator.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. US3855264A - Preparation of halogenated benzonitrile - Google Patents [patents.google.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. audreyli.com [audreyli.com]
- 8. 2,6-Difluorobenzonitrile 97 1897-52-5 [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Purification of 3-Chloro-2,6-difluorobenzonitrile
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable advice for the purification of 3-Chloro-2,6-difluorobenzonitrile (CAS 86225-73-2). It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Safety First: Essential Handling Precautions
Before beginning any purification protocol, it is imperative to handle this compound with appropriate care. This compound is classified as harmful and an irritant.
-
Personal Protective Equipment (PPE) : Always wear protective gloves, chemical-resistant clothing, and eye/face protection (safety glasses with side shields or goggles).[1][2][3]
-
Ventilation : Use this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3]
-
Exposure Response :
-
In case of skin contact : Wash off immediately with plenty of soap and water.[1][2] If irritation persists, seek medical attention.
-
In case of eye contact : Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][3]
-
If swallowed : Rinse mouth and call a POISON CENTER or doctor immediately.[1][2]
-
-
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
Frequently Asked Questions (FAQs): Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The synthesis of this compound, often involving a halogen exchange (Halex) reaction from a polychlorinated precursor like 2,3,6-trichlorobenzonitrile, can introduce several types of impurities.[4][5]
Q1: What are the most common process-related impurities I should expect?
A1: The impurity profile is highly dependent on the synthetic route. For a typical Halex reaction, you should anticipate:
-
Unreacted Starting Materials: Such as 2,3,6-trichlorobenzonitrile or other polychlorinated benzonitriles.
-
Incompletely Fluorinated Intermediates: Compounds where not all chlorine atoms have been substituted by fluorine, for example, 3,x-dichloro-x-fluorobenzonitriles.
-
Regioisomers: Isomers with different substitution patterns that may form due to side reactions. Control of regioisomer impurities is a significant concern in pharmaceutical raw materials.[6]
-
Residual Solvents: High-boiling aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or sulfolane are common in Halex reactions and can be difficult to remove.[4][7]
Q2: Can impurities arise from decomposition?
A2: Yes. While benzonitriles are generally stable, high temperatures during synthesis or distillation can lead to decomposition or side reactions, especially in the presence of residual catalysts or reagents.[8] Thermal decomposition can release toxic gases such as nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1]
Core Purification Protocols & Methodologies
Depending on the nature of the impurities and the required final purity, one or a combination of the following methods can be employed.
High-Vacuum Distillation
This is often the most effective method for separating this compound from non-volatile impurities (like salts and residual catalysts) and solvents with significantly different boiling points.
Experimental Protocol: Vacuum Distillation
-
Setup : Assemble a clean, dry short-path distillation apparatus. Ensure all glass joints are properly sealed with high-vacuum grease.
-
Charge the Flask : Add the crude this compound to the distillation flask, along with a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Evacuate : Slowly and carefully apply vacuum. The initial bubbling of dissolved gases should be allowed to subside before heating begins.
-
Heating : Gently heat the distillation flask using a heating mantle with continuous stirring.
-
Fraction Collection : Monitor the vapor temperature closely. Collect the fraction that distills at the target temperature and pressure. Discard any initial low-boiling fractions (forerun) and stop before high-boiling impurities begin to distill. A patent for the synthesis of the related 2,6-difluorobenzonitrile reports a boiling point of 95°C at 11 mmHg for this compound.[4]
Data Presentation: Distillation Parameters
| Parameter | Recommended Value | Rationale & Causality |
| Pressure | 10-20 mmHg | Lowers the boiling point to prevent thermal decomposition. |
| Vapor Temperature | ~95 °C @ 11 mmHg[4] | This is the characteristic boiling point of the target compound. |
| Pot Temperature | 10-20 °C above vapor temp. | Provides the necessary energy for vaporization without superheating. |
Recrystallization
Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the target compound. The key is selecting an appropriate solvent system.
Experimental Protocol: Recrystallization
-
Solvent Selection : In a small test tube, test the solubility of a small amount of crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For related halogenated benzonitriles, mixed solvent systems involving alcohols (methanol, ethanol) and water are often effective.[9]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This step must be done rapidly to prevent premature crystallization.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying : Dry the purified crystals under vacuum to remove all residual solvent.
Column Chromatography
For impurities with polarities similar to the product, column chromatography provides a high-resolution separation method.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase : Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection : Determine the best eluent system using Thin Layer Chromatography (TLC). A good system will show clear separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4. A common starting point for aromatic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Column Packing : Pack the column with silica gel as a slurry in the non-polar component of your eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed.
-
Elution : Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Analysis : Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates the general decision-making process for purifying crude this compound.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's melting point is below the solvent's boiling point, causing it to melt before dissolving.
-
Immediate Action : Re-heat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation point.[10]
-
Slower Cooling : Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystal nuclei instead of oil droplets.
-
Change Solvent System : If the problem persists, your chosen solvent is likely unsuitable. Switch to a lower-boiling point solvent or use a co-solvent system (e.g., ethanol/water) to adjust the solution's properties.
Q4: After vacuum distillation, my product purity is still below 98%. Why?
A4: This suggests the presence of impurities with boiling points very close to your product.
-
Cause Analysis : The most likely culprits are regioisomers or other halogenated benzonitrile intermediates.
-
Solution : A single simple distillation may be insufficient. Consider using a fractional distillation column (e.g., a Vigreux column) to increase the theoretical plates and improve separation. Alternatively, use a different primary purification method, such as recrystallization or chromatography, to remove these impurities before distillation.
Q5: I am seeing multiple overlapping spots or streaking on my TLC plate during column chromatography. How can I improve separation?
A5: This is a common issue indicating poor separation conditions.
-
Check Sample Load : You may have overloaded the TLC plate or the column itself. Use a more dilute sample for TLC analysis. For the column, ensure the initial band of the loaded sample is as narrow as possible.
-
Adjust Eluent Polarity : Streaking can occur if the compound is highly polar and interacts too strongly with the silica. Decrease the eluent's polarity (e.g., increase the hexane-to-ethyl acetate ratio). If spots are too close, a shallower gradient or an isocratic elution with a finely tuned solvent ratio is needed.
-
Acid/Base Additive : If your compound or impurities have acidic or basic functional groups, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape and separation.
Q6: My recovery yield from recrystallization is very low. How can I improve it?
A6: Low yield typically points to two issues: using too much solvent or the product having significant solubility in the cold solvent.
-
Minimize Solvent : Ensure you used the absolute minimum amount of hot solvent required for complete dissolution. If you used too much, you can carefully evaporate some solvent and attempt to recrystallize again.[10]
-
Optimize Cooling : Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation.
-
Induce Crystallization : If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent's surface or adding a seed crystal of the pure compound to induce crystallization.[10]
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 6. longdom.org [longdom.org]
- 7. audreyli.com [audreyli.com]
- 8. US3855264A - Preparation of halogenated benzonitrile - Google Patents [patents.google.com]
- 9. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Chloro-2,6-difluorobenzonitrile
Welcome to the technical support center for the synthesis of 3-Chloro-2,6-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Ensuring the purity of this key intermediate is paramount for the successful development of novel pharmaceutical and agrochemical compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly the formation of common byproducts.
The Critical Role of Purity in this compound Synthesis
This compound is a crucial building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final products. This guide focuses on the two primary synthetic routes and their associated byproducts, providing actionable insights to optimize your synthetic protocols.
Route 1: Halogen Exchange (Halex) Reaction
The most prevalent industrial synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) on a polychlorinated benzonitrile precursor, typically 2,3,6-trichlorobenzonitrile, using a fluoride salt like potassium fluoride (KF).[1][2][3] While this method is effective, it is often accompanied by the formation of several byproducts.
Reaction Pathway and Byproduct Formation (Halex Route)
Caption: Byproduct formation pathways in the Halex synthesis of this compound.
Troubleshooting and FAQs for Halex Byproducts
Question 1: I am observing significant amounts of incompletely fluorinated byproducts, such as dichlorofluorobenzonitriles, in my reaction mixture. What is causing this and how can I minimize them?
Answer:
Causality: The presence of incompletely fluorinated species like 2,3-dichloro-6-fluorobenzonitrile and 3,6-dichloro-2-fluorobenzonitrile is a clear indication that the halogen exchange reaction has not gone to completion. This is one of the most common challenges in this synthesis. The primary reasons for incomplete conversion include:
-
Insufficient Fluorinating Agent: An inadequate molar ratio of potassium fluoride (KF) to the starting material will naturally lead to unreacted or partially reacted intermediates.
-
Low Reaction Temperature: The Halex reaction requires a significant activation energy. If the temperature is too low, the reaction rate will be slow, favoring the formation of mono-fluorinated intermediates.
-
Poor KF Quality: Potassium fluoride is hygroscopic. The presence of water can deactivate the fluoride ions and hinder the reaction.
-
Inefficient Mixing: In a heterogeneous reaction mixture, poor agitation can lead to localized areas of low KF concentration, resulting in incomplete reaction.
Troubleshooting and Optimization:
| Parameter | Recommendation |
| Molar Ratio of KF | Use a slight excess of KF (e.g., 2.1-2.5 equivalents per chlorine atom to be replaced). |
| Reaction Temperature | Maintain a consistently high temperature, typically in the range of 170-250°C, depending on the solvent.[2][3] |
| KF Quality | Use spray-dried or anhydrous KF. If unsure, dry the KF in a vacuum oven before use. |
| Solvent | Employ a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or sulfolane to facilitate the dissolution of KF and increase the reaction rate.[1] |
| Phase-Transfer Catalyst | The addition of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can significantly enhance the reaction rate and allow for lower reaction temperatures. |
| Reaction Monitoring | Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material and intermediates before quenching the reaction. |
Question 2: My final product is contaminated with 2,6-difluorobenzonitrile. How is this byproduct formed and how can I prevent it?
Answer:
Causality: The presence of 2,6-difluorobenzonitrile indicates a hydrodehalogenation side reaction, where the chlorine atom at the 3-position is replaced by a hydrogen atom. This can be promoted by:
-
Trace Amounts of Water or Protic Solvents: Water can act as a proton source, leading to the reduction of the aryl chloride.
-
High Temperatures: At very high temperatures, thermal decomposition can lead to radical pathways that result in hydrodehalogenation.
-
Certain Catalysts: While not typically used in this specific Halex reaction, some transition metal catalysts can promote hydrodehalogenation.
Troubleshooting and Optimization:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The use of anhydrous KF and freshly distilled high-boiling point solvents is crucial.
-
Temperature Control: While high temperatures are necessary for the fluorination, avoid excessive temperatures that can lead to decomposition. Precise temperature control is key.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize side reactions involving atmospheric moisture.
Question 3: I am observing some dark, tar-like substances in my reaction mixture, especially during workup. What are these and how can I avoid them?
Answer:
Causality: The formation of dark, polymeric, or tar-like substances is often due to the decomposition of the solvent at the high temperatures required for the Halex reaction.[2] Polar aprotic solvents like DMSO and NMP can be susceptible to thermal degradation, especially in the presence of strong bases or nucleophiles.
Troubleshooting and Optimization:
-
Solvent Choice: Consider using a more thermally stable solvent like sulfolane if solvent decomposition is a significant issue.
-
Reaction Time: Do not prolong the reaction unnecessarily. Once the reaction is complete (as determined by GC or HPLC), cool the mixture promptly.
-
Temperature Control: Avoid localized overheating. Ensure efficient stirring and uniform heating of the reaction vessel.
Route 2: Sandmeyer Reaction
An alternative, though less common, route to this compound involves the Sandmeyer reaction, starting from 3-chloro-2,6-difluoroaniline. This multi-step process involves diazotization of the aniline followed by cyanation using a copper(I) cyanide catalyst.[4]
Reaction Pathway and Byproduct Formation (Sandmeyer Route)
Caption: Byproduct formation in the Sandmeyer synthesis of this compound.
Troubleshooting and FAQs for Sandmeyer Byproducts
Question 4: My Sandmeyer reaction is producing a significant amount of 3-chloro-2,6-difluorophenol. Why is this happening?
Answer:
Causality: The formation of the corresponding phenol is a classic byproduct of the Sandmeyer reaction and arises from the reaction of the diazonium salt with water. This is particularly problematic under the following conditions:
-
Elevated Temperatures: Diazonium salts are thermally unstable. If the temperature during diazotization or the subsequent cyanation is not strictly controlled (ideally 0-5°C), the diazonium salt will decompose to form a phenol.
-
Excess Water: While the reaction is carried out in an aqueous medium, minimizing the amount of water and ensuring low temperatures can suppress this side reaction.
Troubleshooting and Optimization:
-
Strict Temperature Control: Maintain the temperature of the reaction mixture between 0 and 5°C throughout the diazotization and cyanation steps using an ice-salt bath.
-
Immediate Use of Diazonium Salt: The diazonium salt should be used immediately after its preparation and should not be stored.
-
Controlled Addition: Add the diazonium salt solution slowly to the cold copper(I) cyanide solution to maintain a low temperature and minimize decomposition.
Question 5: I am observing highly colored impurities in my product. What could they be?
Answer:
Causality: Highly colored impurities in Sandmeyer reactions are often azo compounds. These are formed by an azo coupling reaction between the diazonium salt (which is an electrophile) and an electron-rich aromatic compound. In this case, the most likely coupling partner is unreacted 3-chloro-2,6-difluoroaniline.
Troubleshooting and Optimization:
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite and acid to ensure that all the starting aniline is converted to the diazonium salt.
-
Proper pH Control: Maintain an acidic pH during the diazotization to prevent the diazonium salt from coupling with the unreacted aniline.
Question 6: My product contains biaryl impurities. What is their origin?
Answer:
Causality: Biaryl compounds are formed through the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction mechanism.[4] The formation of these byproducts can be influenced by the reaction conditions and the stability of the aryl radical intermediate.
Troubleshooting and Optimization:
-
Optimize Copper Catalyst: The concentration and quality of the copper(I) cyanide catalyst can influence the reaction pathway. Ensure the use of a high-quality catalyst.
-
Solvent Effects: The choice of solvent can impact the stability of the radical intermediates. While typically aqueous, the addition of co-solvents can sometimes influence the product distribution.
References
Technical Support Center: GC-MS Impurity Profiling of 3-Chloro-2,6-difluorobenzonitrile
Welcome to the technical support center for the GC-MS analysis of 3-Chloro-2,6-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges in impurity profiling.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The troubleshooting process is presented in a logical sequence from symptom to potential cause and finally to a validated solution.
Diagram: Troubleshooting Workflow for GC-MS Analysis
Caption: A systematic approach to troubleshooting GC-MS issues.
1. Symptom: No Peaks or Very Small Peaks
-
Potential Cause 1: Sample Injection Issue. The sample may not have been introduced into the GC system correctly. This can be due to a clogged or faulty syringe, incorrect autosampler settings, or an empty sample vial.[1][2]
-
Solution:
-
Visually inspect the syringe for any blockage or damage and replace if necessary.[1]
-
Verify the autosampler sequence and vial positions.
-
Ensure there is an adequate sample volume in the vial. A minimum of 50µL is often recommended to ensure the needle can aspirate the sample.[3]
-
Manually inject a known standard to confirm the syringe and injector are working correctly.
-
-
-
Potential Cause 2: System Leak. A leak in the carrier gas line, injector, or column fittings can prevent the sample from reaching the detector.[1][2]
-
Solution:
-
Perform a system leak check using an electronic leak detector, paying close attention to the septum, column connections, and gas line fittings.[2]
-
Tighten any loose fittings and replace worn septa or ferrules.
-
-
-
Potential Cause 3: Incorrect GC or MS Parameters. The injector temperature may be too low to volatilize the sample, or the MS detector may not be turned on or is experiencing issues.[1][2]
-
Solution:
-
Ensure the injector temperature is appropriate for the volatilization of this compound and its potential impurities (typically set 20°C above the solvent's boiling point).[4]
-
Confirm that the MS is properly tuned and the detector (e.g., electron multiplier) is functioning correctly.[1] Check for a blown filament and switch to the second one if available.[1]
-
-
2. Symptom: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause 1: Active Sites in the System (Tailing). Active sites in the injector liner, column, or connections can cause polar analytes to interact undesirably, leading to tailing peaks.[1][4][5]
-
Solution:
-
Replace the injector liner with a new, deactivated liner. Silanized liners are often a good choice for preventing interactions.[4]
-
Trim the first few centimeters of the column to remove any accumulated non-volatile residues or active sites.[4]
-
Condition the column according to the manufacturer's instructions to ensure a properly deactivated surface.[1]
-
-
-
Potential Cause 2: Column Overload (Fronting). Injecting too much sample can saturate the column, resulting in fronting peaks.[4][6]
-
Potential Cause 3: Inappropriate Oven Temperature. If the initial oven temperature is too high, it can cause poor focusing of the analytes at the head of the column, leading to peak distortion.
-
Solution:
-
Lower the initial oven temperature to allow for better "solvent focusing," where the analytes condense in a narrow band at the beginning of the column.[1]
-
-
3. Symptom: Retention Time Shifts
-
Potential Cause 1: Fluctuations in Carrier Gas Flow Rate. Inconsistent carrier gas flow will cause retention times to vary between runs.[2][4]
-
Solution:
-
Check the carrier gas cylinder pressure to ensure it is not running low.
-
Inspect the gas lines and regulators for any leaks or obstructions.[4]
-
Verify the flow rate with a calibrated flow meter.
-
-
-
Potential Cause 2: Column Contamination or Degradation. Over time, the column can become contaminated with non-volatile residues or the stationary phase can degrade, leading to changes in retention behavior.[4][5]
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best suited for the analysis of this compound and its impurities?
A1: The selection of the GC column is critical for achieving good separation.[8] For this compound, which is a polar compound due to the presence of chlorine, fluorine, and nitrile functional groups, an intermediate to polar stationary phase is recommended.[9][10]
-
Recommended Phases:
-
Mid-Polarity: A 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, Rtx-5ms) is a good starting point for general impurity profiling due to its versatility and robustness.
-
Intermediate-Polarity: For better separation of polar impurities, a phase with a higher phenyl content (e.g., DB-35ms) or a cyanopropylphenyl phase can provide alternative selectivity.[11]
-
Polar: In cases where highly polar impurities are expected, a polyethylene glycol (WAX) phase could be considered, but be mindful of its lower maximum operating temperature.[12]
-
Table 1: Recommended GC Column Characteristics
| Parameter | Recommendation | Rationale |
| Stationary Phase | Intermediate Polarity (e.g., 5% Phenyl) | Balances separation of polar and non-polar compounds. |
| Column Length | 30 meters | Provides a good balance of resolution and analysis time.[7] |
| Internal Diameter | 0.25 mm | Offers a good compromise between efficiency and sample capacity.[7] |
| Film Thickness | 0.25 µm | Suitable for a wide range of analytes. Thicker films may be needed for very volatile impurities. |
Q2: What are the key considerations for sample preparation for this analysis?
A2: Proper sample preparation is crucial to avoid contamination and ensure accurate results.[13]
-
Solvent Selection: Use a high-purity, volatile organic solvent in which this compound is soluble. Dichloromethane, hexane, or methanol are common choices.[3][13] Avoid non-volatile solvents and water.[3][13]
-
Concentration: A typical starting concentration is around 10-100 µg/mL.[3][14] This should be optimized to avoid column overload while ensuring that impurities at the required reporting threshold (e.g., 0.1% according to ICH guidelines) can be detected.[14]
-
Filtration: Ensure that the sample is free from particulate matter by centrifuging or filtering through a 0.22 µm filter to prevent blockage of the syringe and contamination of the injector.[3][13]
-
Vials and Caps: Use clean glass autosampler vials with PTFE-lined septa to prevent contamination from plasticizers or other leachables.[3][13]
Q3: How can I identify unknown impurities in my this compound sample?
A3: Identifying unknown impurities is a multi-step process that relies heavily on the interpretation of mass spectral data.[15][16]
-
Deconvolution: Use the deconvolution function in your chromatography data system to separate co-eluting peaks and obtain clean mass spectra for each component.[14]
-
Library Search: Compare the obtained mass spectrum against commercial mass spectral libraries (e.g., NIST, Wiley) for a preliminary identification.
-
Molecular Ion and Fragmentation Pattern Analysis:
-
Identify the molecular ion (M+). For halogenated compounds, look for characteristic isotopic patterns. Chlorine has isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, which will result in M+ and M+2 peaks.[17]
-
Analyze the fragmentation pattern. The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atom or other functional groups.[18][19] For this compound, expect to see fragments corresponding to the loss of Cl, F, or CN.
-
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide accurate mass measurements, which can be used to determine the elemental composition of the impurity and narrow down the possible structures.[14][20]
-
Chemical Ionization (CI): If Electron Ionization (EI) does not produce a clear molecular ion, using a softer ionization technique like CI can help to confirm the molecular weight of the impurity.[14]
Diagram: Impurity Identification Workflow
Caption: A workflow for the identification of unknown impurities.
Q4: What are some potential impurities I might expect to find in this compound?
A4: Potential impurities can arise from the starting materials, byproducts of the synthesis, or degradation products. A common synthesis route for 2,6-difluorobenzonitrile involves the fluorination of 2,6-dichlorobenzonitrile.[21] this compound itself can be an intermediate in the synthesis of other compounds.[21]
-
Synthesis-Related Impurities:
-
Isomers: Positional isomers such as 4-Chloro-2,6-difluorobenzonitrile or other chloro-difluorobenzonitrile isomers.
-
Incomplete Reaction Products: Starting materials like 2,3,6-trichlorobenzonitrile or partially fluorinated intermediates.
-
Over-fluorinated or under-chlorinated species.
-
-
Degradation Products:
-
Hydrolysis Products: The nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH) or an amide (-CONH₂) group, especially in the presence of moisture and at elevated temperatures.
-
Table 2: Potential Impurities and their Characteristics
| Impurity Type | Potential Structure | Expected Mass (m/z) | Key MS Fragments |
| Isomer | 4-Chloro-2,6-difluorobenzonitrile | 173/175 | Loss of Cl, CN |
| Starting Material | 2,3,6-Trichlorobenzonitrile | 205/207/209 | Loss of Cl, CN |
| Hydrolysis Product | 3-Chloro-2,6-difluorobenzoic acid | 192/194 | Loss of H₂O, COOH, Cl |
Q5: How do I validate my GC-MS method for impurity profiling according to regulatory guidelines?
A5: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[22] According to ICH guidelines (Q2(R2)), the validation of an impurity quantification method should include the following parameters:[22][23][24]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by showing that there is no interference from the main compound, other impurities, or matrix components at the retention time of the impurity of interest.[23]
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ should be at or below the reporting threshold for impurities (e.g., 0.05% or 0.1%).[23]
-
Linearity: The method should be linear over a range that covers the expected concentration of impurities, typically from the LOQ to 120% of the specification limit.[22]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the sample with a known amount of the impurity standard.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment).[22]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven temperature ramp).
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. pharmaguru.co [pharmaguru.co]
- 3. uoguelph.ca [uoguelph.ca]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 10. fishersci.ca [fishersci.ca]
- 11. trajanscimed.com [trajanscimed.com]
- 12. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 18. scribd.com [scribd.com]
- 19. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 22. database.ich.org [database.ich.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. ema.europa.eu [ema.europa.eu]
challenges in the scale-up of 3-Chloro-2,6-difluorobenzonitrile production
As a Senior Application Scientist, I've seen many promising lab-scale syntheses encounter turbulence during scale-up. The production of 3-Chloro-2,6-difluorobenzonitrile, a crucial intermediate in pharmaceuticals and agrochemicals, is no exception. Its synthesis is nuanced, and the challenges intensify as you move from a 1-liter flask to a 100-liter reactor.
This technical support center is designed to be your field guide. It's built from collective experience, addressing the common—and often frustrating—issues that arise during the scale-up of this molecule's production. We'll focus on the "why" behind the problems and provide robust, actionable solutions.
Troubleshooting Guide: From Low Yields to Impurity Headaches
This section addresses specific, practical problems you might encounter. We'll diagnose the likely causes and provide clear, step-by-step remedies.
Q1: My yield has dropped significantly from 95% at lab scale to less than 70% in the pilot reactor. What are the most likely causes?
This is the most common scale-up challenge. The drop in yield is almost always related to heat and mass transfer limitations that are negligible in a small flask but become dominant in a large reactor.[1][2] Let's break down the potential culprits based on the two primary synthesis routes.
Route A: Halogen Exchange (Halex) from 2,3,6-Trichlorobenzonitrile
This reaction typically involves heating the starting material with a fluoride source like Potassium Fluoride (KF) in a high-boiling aprotic polar solvent (e.g., NMP, Sulfolane).[3]
-
Cause 1: Inefficient Heat Transfer. Large reactors have a much lower surface-area-to-volume ratio, making it harder to heat the reaction mass uniformly and efficiently.[1] Cold spots can form, leading to incomplete reaction.
-
Solution:
-
Verify Reactor Performance: Ensure the heating jacket and internal temperature probes are calibrated and functioning correctly.
-
Improve Agitation: Increase the stirring speed to improve convective heat transfer. Check if the agitator design (e.g., anchor vs. turbine) is appropriate for the viscosity of the slurry.
-
Ramp Heating Slowly: A slower, more controlled heating ramp can ensure the entire batch reaches the target temperature more uniformly.
-
-
-
Cause 2: Presence of Water. Halex reactions are notoriously sensitive to moisture. KF can be deactivated by water, and water can lead to hydrolysis of the nitrile group, especially at high temperatures.
-
Solution:
-
Azeotropic Drying: Before adding the starting material, reflux the solvent (e.g., NMP) with a water-scavenging co-solvent like toluene under a Dean-Stark trap until no more water is collected.[4][5]
-
Use Spray-Dried KF: Use high-purity, spray-dried KF which has a higher surface area and lower moisture content.
-
Inert Atmosphere: Ensure the reactor is under a dry nitrogen or argon blanket throughout the reaction.
-
-
Route B: Sandmeyer Reaction from 3-Amino-2-chloro-4,6-difluorobenzonitrile
This classic route involves diazotization of the aniline followed by cyanation, often using a copper(I) cyanide catalyst.
-
Cause 1: Decomposition of Diazonium Salt. Aryl diazonium salts are thermally unstable. On a larger scale, exothermic diazotization reactions are harder to cool, leading to localized hot spots where the salt can decompose before it reacts with the cyanide source.[6][7][8]
-
Solution:
-
Aggressive Cooling: Pre-cool the reaction vessel and ensure your cooling system can handle the exotherm.
-
Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid dispersion and prevent localized high concentrations. Maintain a strict temperature ceiling (e.g., < 5 °C).[6]
-
Consider Flow Chemistry: For large-scale production, continuous flow reactors can offer superior temperature control and safety by keeping the volume of the hazardous diazonium intermediate low at any given moment.[9]
-
-
-
Cause 2: Poor Mixing During Cyanation. The reaction of the diazonium salt with the CuCN solution is often fast. If mixing is poor, side reactions like hydrolysis (forming a phenol) or reactions with the halide counter-ion can compete, lowering the yield.
-
Solution: Ensure vigorous agitation as the diazonium salt solution is added to the cyanide slurry. The goal is to have the diazonium salt react instantly upon introduction.
-
Q2: My final product is contaminated with partially-fluorinated intermediates (e.g., 2,3-dichloro-6-fluorobenzonitrile). How can I improve conversion?
This is a classic issue in the Halex route, pointing to incomplete reaction.
-
Cause 1: Insufficient Reagent or Reaction Time. The reaction is a heterogeneous solid-liquid reaction. As the reaction progresses, the newly formed KCl can coat the KF particles, reducing their reactivity.
-
Solution:
-
Increase KF Stoichiometry: On scale-up, consider increasing the excess of KF from 1.5 equivalents to 2.0 or even 2.5 equivalents to drive the reaction to completion.
-
Use a Phase Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt, can significantly improve the reaction rate by shuttling the fluoride anion into the organic phase.[10] This often allows for lower reaction temperatures and shorter times.
-
Extend Reaction Time: Monitor the reaction by GC. If the reaction stalls, extending the time at the target temperature may be sufficient to push it to completion.
-
-
-
Cause 2: Poor Solid Suspension. If the KF and KCl salts settle at the bottom of the reactor, their effective concentration in the reaction medium drops dramatically.
-
Solution: Optimize agitation to ensure the solids remain well-suspended. A pitched-blade turbine agitator is often more effective for solid suspension than an anchor or paddle stirrer.
-
Q3: The work-up is forming a stable emulsion that is making phase separation impossible. What can I do?
Emulsions are a process chemist's nightmare, especially at scale. They are common in Sandmeyer reactions due to finely divided solids and tars.[6]
-
Cause 1: Finely Divided Solids. Insoluble copper salts and organic byproducts can act as surfactants, stabilizing the emulsion.
-
Solution:
-
Filtration Aid: Before the aqueous quench, consider filtering the reaction mixture through a pad of a filter aid like Celite® to remove fine particulates.
-
Solvent Addition: Adding a non-polar solvent like toluene before the quench can help break the emulsion.[6]
-
-
-
Cause 2: pH and Ionic Strength. The pH of the aqueous phase can significantly impact emulsion stability.
-
Solution:
-
Brine Wash: After the initial quench, wash the organic layer with a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
pH Adjustment: Carefully adjust the pH of the mixture. Sometimes a slight increase or decrease in pH can destabilize the emulsion.
-
-
Visualizing the Process: Troubleshooting and Reaction Pathways
A logical approach is key to efficient troubleshooting. The following diagram outlines a general workflow for diagnosing scale-up issues.
Caption: A systematic workflow for troubleshooting scale-up issues.
The Halex reaction pathway below illustrates the desired transformation and a key potential side reaction.
Caption: The desired multi-step fluorination and a common hydrolysis side-pathway.
Frequently Asked Questions (FAQs)
Q: Which synthesis route is generally preferred for industrial scale-up: Halex or Sandmeyer?
A: The Halex route is often preferred for large-scale production if a suitable chlorinated precursor is available. While it requires high temperatures and anhydrous conditions, it avoids the use of highly toxic and thermally unstable diazonium salt intermediates.[6][9] The Sandmeyer reaction, while versatile, carries significant safety risks that require specialized equipment and stringent controls, making it more complex and costly to implement safely at scale.[7][8]
Q: What are the most critical safety considerations when scaling up cyanide-based reactions?
A: Cyanide is acutely toxic. The single most critical safety concern is the potential formation of Hydrogen Cyanide (HCN) gas.[11][12]
-
pH Control: The reaction and workup must be kept under basic/alkaline conditions (pH > 10) at all times. Under acidic or even neutral conditions, cyanide salts will react to form deadly HCN gas.[11][12]
-
Ventilation: All operations should be conducted in a well-ventilated area, with dedicated scrubbers for off-gases.
-
Quenching: A dedicated quenching protocol for any excess cyanide using bleach (sodium hypochlorite) or hydrogen peroxide under controlled pH is mandatory for waste streams.
-
Personal Protective Equipment (PPE): Appropriate PPE, including cyanide-rated gloves, splash goggles, and face shields, is essential. Having a cyanide antidote kit (e.g., hydroxocobalamin) and trained personnel on standby is a critical part of the safety protocol.
Q: How can I effectively purify the final product at a large scale?
A: Vacuum distillation is the most common and effective method for purifying this compound on a large scale.[3][13]
-
Fractional Distillation: Use a column with packing material (e.g., Raschig rings or structured packing) to efficiently separate the product from lower-boiling impurities and high-boiling solvents like NMP or sulfolane.
-
High Vacuum: A good vacuum pump is essential to lower the boiling point and prevent thermal degradation of the product.
-
Recrystallization: If distillation is not feasible or if very high purity is required, recrystallization from a suitable solvent system (e.g., an alcohol/water mixture) can be an effective secondary purification step.[13]
Protocol: Scalable Halogen Exchange Synthesis
This protocol provides a generalized procedure for a 1 kg scale synthesis. Warning: This reaction should only be performed by trained chemists in a suitable chemical reactor with appropriate safety controls.
| Parameter | Specification | Rationale |
| Reactor | 20 L glass-lined or Hastelloy reactor | Inert surface required to prevent corrosion at high temperatures. |
| Agitation | Overhead stirrer with pitched-blade turbine | Ensures effective suspension of solid reagents. |
| Atmosphere | Dry Nitrogen | Prevents moisture ingress which deactivates KF and causes side reactions. |
| Condenser | High-efficiency condenser with Dean-Stark trap | Required for azeotropic removal of water. |
Procedure:
-
Solvent Dehydration:
-
Charge the reactor with N-Methyl-2-pyrrolidone (NMP, 5.0 L) and Toluene (1.0 L).
-
Heat the mixture to reflux (approx. 120-130 °C) under a nitrogen atmosphere.
-
Collect water in the Dean-Stark trap. Continue until no more water is collected (approx. 2-4 hours).
-
Cool the mixture to ~80 °C and distill off the toluene under vacuum.
-
-
Reaction Setup:
-
Cool the anhydrous NMP to < 60 °C.
-
Under a strong nitrogen flow, charge spray-dried Potassium Fluoride (KF, 0.98 kg, 16.9 mol, 2.2 eq).
-
Charge 2,3,6-Trichlorobenzonitrile (1.5 kg, 7.7 mol, 1.0 eq).
-
Begin vigorous agitation to create a uniform slurry.
-
-
Reaction:
-
Slowly heat the reaction mixture to 190-200 °C over 2-3 hours.
-
Hold at this temperature and monitor the reaction progress by taking samples every 2 hours for GC analysis.
-
The reaction is typically complete within 8-12 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to < 80 °C.
-
Slowly and carefully quench the reaction mixture by transferring it into a separate vessel containing cold water (20 L) and Toluene (5 L) with vigorous stirring.
-
Separate the organic (Toluene) layer.
-
Extract the aqueous layer twice more with Toluene (2 x 3 L).
-
Combine the organic layers and wash with water (2 x 4 L) and then with saturated brine (1 x 4 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil by vacuum distillation (e.g., boiling point approx. 95°C at 11 mmHg) to yield this compound as a white to off-white solid.[3]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 11. planetgold.org [planetgold.org]
- 12. medium.com [medium.com]
- 13. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
improving the selectivity of fluorination in 3-Chloro-2,6-difluorobenzonitrile synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-2,6-difluorobenzonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and detailed protocols to help you improve the selectivity and overall success of your fluorination reactions.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation typically involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) process, starting from 2,3,6-trichlorobenzonitrile.[1][2] The core challenge in this synthesis is achieving high regioselectivity—preferentially substituting the chlorine atoms at the 2- and 6-positions with fluorine while leaving the chlorine at the 3-position intact. This guide will address the critical factors influencing this selectivity and provide solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the fluorination of 2,3,6-trichlorobenzonitrile?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is generally a two-step addition-elimination process.[3]
-
Addition Step (Rate-Determining): A fluoride ion (F⁻) attacks the electron-deficient aromatic ring at a carbon atom bearing a chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily lost during this step.
-
Elimination Step (Fast): The Meisenheimer complex rapidly collapses, restoring aromaticity by expelling a chloride ion (Cl⁻) as the leaving group.
The rate of the SNAr reaction is accelerated by the presence of electron-withdrawing groups (like the nitrile group, -CN) ortho- and para- to the leaving group, as they help stabilize the negative charge of the Meisenheimer complex.[5][6]
Q2: Why are the chlorine atoms at positions 2 and 6 more reactive than the one at position 3?
The chlorine atoms at the C2 and C6 positions are ortho to the strongly electron-withdrawing nitrile group (-CN). This placement allows the negative charge of the Meisenheimer intermediate to be effectively delocalized onto the nitrogen atom of the nitrile group through resonance. This stabilization significantly lowers the activation energy for the attack at these positions. The chlorine at the C3 position is meta to the nitrile group, and this resonance stabilization is not possible, making it significantly less reactive towards nucleophilic attack.
Diagram: Regioselectivity in SNAr Fluorination
The following diagram illustrates why fluorination is favored at the C2 and C6 positions of 2,3,6-trichlorobenzonitrile.
References
- 1. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 2. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring the Synthesis of 3-Chloro-2,6-difluorobenzonitrile by TLC
This guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the progress of the synthesis of 3-Chloro-2,6-difluorobenzonitrile. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Part 1: Foundational Knowledge & FAQs
This section addresses fundamental questions regarding the application of TLC for this specific synthesis.
Q1: Why is TLC an effective method for monitoring the synthesis of this compound?
A: Thin-Layer Chromatography is a rapid, cost-effective, and highly sensitive technique ideal for real-time reaction monitoring.[1] Its utility in this synthesis stems from several advantages:
-
Speed and Efficiency: A single analysis can be completed in 5-15 minutes, allowing for frequent sampling to precisely determine reaction endpoints.
-
Minimal Sample Consumption: Only a minuscule amount of the reaction mixture is required, preserving the bulk of the material.
-
Qualitative Assessment: It provides a clear visual representation of the consumption of starting material and the formation of the product.[2] By comparing the relative intensity of the spots, a researcher can qualitatively gauge the reaction's progress.[3]
Q2: What is the scientific principle behind the TLC separation of the reactant and product?
A: The separation is based on the principle of adsorption chromatography, where compounds partition between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent).[4]
-
Stationary Phase: The TLC plate is coated with silica gel (SiO₂), a highly polar adsorbent with surface silanol (Si-OH) groups.
-
Mechanism: The reactant (e.g., 2,3,6-trichlorobenzonitrile) and the product (this compound) have different polarities due to their halogen substituents. The compound that can form stronger interactions (like dipole-dipole) with the polar silica gel will adsorb more strongly and move more slowly up the plate, resulting in a lower Retention Factor (Rf) value. Generally, the starting material and the final product will have distinct Rf values, enabling their resolution.
Q3: How do I select an appropriate mobile phase (eluent) for this analysis?
A: Mobile phase selection is a critical step that often requires empirical testing.[5] The goal is to find a solvent system where the starting material has an Rf of approximately 0.4-0.6, which typically provides enough resolution to see the product spot form with a different Rf.[3]
-
Causality: The eluting power of a solvent is related to its polarity. A more polar solvent will compete more effectively with the analytes for binding sites on the silica gel, causing all spots to move further up the plate (higher Rf values).[4] Conversely, a nonpolar solvent will result in low Rf values for polar compounds.
-
Starting Point: A common strategy is to start with a binary mixture of a nonpolar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) and adjust the ratio.
Table 1: Recommended Mobile Phase Systems for Initial Screening
| Solvent System | Ratio (v/v) | Polarity Index | Typical Application |
| Hexane : Ethyl Acetate | 9:1 to 7:3 | Low to Medium | Excellent starting point for many organic transformations. |
| Dichloromethane | 100% | Medium | Useful for slightly more polar compounds. |
| Toluene : Acetone | 95:5 | Medium | Can offer different selectivity for aromatic compounds. |
Q4: How can I visualize the spots? My compounds are colorless.
A: Since this compound and its precursors are colorless, a visualization technique is required.
-
UV Light (Non-destructive): The primary method is to use a TLC plate containing a fluorescent indicator (F₂₅₄). The aromatic rings in the compounds will quench the fluorescence when irradiated with UV light at 254 nm, appearing as dark spots against a green glowing background.[6] This method is non-destructive and should always be the first choice.
-
Chemical Stains (Destructive): If spots are not UV-active or for confirmation, a chemical stain can be used. The plate is dipped in or sprayed with the staining solution, followed by heating.
Part 2: Step-by-Step Experimental Protocol
This protocol provides a self-validating workflow for monitoring the reaction. The inclusion of starting material (SM) and co-spot (CO) lanes is critical for unambiguous interpretation.
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Sample Preparation:
-
SM: Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate).
-
RXN: Withdraw a small aliquot (a drop is sufficient) from the reaction vessel using a capillary tube. Dilute it with a volatile solvent.
-
-
Spotting the Plate:
-
Using a clean capillary spotter for each sample, apply a small spot of the prepared SM solution onto the "SM" lane on the origin line. The spot should be no more than 1-2 mm in diameter.
-
Apply a spot of the RXN solution onto the "RXN" lane.
-
Carefully apply a spot of the SM solution directly on top of the dried RXN spot in the "CO" lane. This co-spot is crucial for confirming the identity of the starting material spot in the reaction lane.
-
-
Development:
-
Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[8]
-
Place the spotted TLC plate into the chamber and cover it. Allow the solvent front to ascend the plate via capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
-
Visualization & Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If necessary, proceed with chemical staining (e.g., potassium permanganate dip).
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Part 3: Troubleshooting Guide
This section addresses specific issues encountered during TLC analysis in a question-and-answer format.
Q: The entire lane for my reaction mixture is a huge smear. What's wrong?
A: This is a classic problem when using high-boiling point aprotic polar solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), which are common in nucleophilic aromatic substitution reactions.[9][10] The solvent itself is highly polar and non-volatile, streaking up the plate and obscuring the analytes.
-
Solution: After spotting your reaction mixture on the TLC plate, place the plate under a high vacuum for 5-10 minutes before placing it in the developing chamber. This will remove the high-boiling solvent, leaving only your analytes on the origin.[9]
Q: My spots are streaking or appearing as elongated tails. How can I fix this?
A: Streaking can have several causes:[11]
-
Sample Overload: The most common cause is applying too much sample to the origin.[12]
-
Solution: Dilute your sample further or apply a smaller spot. Try spotting multiple times in the same location, allowing the solvent to dry between applications, to keep the spot concentrated.[8]
-
-
Acidic/Basic Compounds: Although benzonitriles are generally neutral, impurities or degradation products could be acidic or basic, interacting too strongly with the silica gel.
Q: My starting material and product spots are too close together (ΔRf is too small). How can I improve the separation?
A: This indicates that the chosen mobile phase is not effective at differentiating the polarities of the two compounds.
-
Solution 1: Adjust Polarity: Make small, incremental changes to your eluent composition. If the Rf values are high, decrease the polarity (e.g., change from 7:3 Hexane:EtOAc to 9:1). If they are low, increase the polarity.
-
Solution 2: Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system entirely (e.g., from Hexane:EtOAc to Dichloromethane:Methanol or Toluene:Acetone). Different solvents interact with analytes in unique ways, and this can often exploit subtle polarity differences to achieve separation.[9]
Q: All my spots are stuck on the baseline (Rf ≈ 0) or ran to the top with the solvent front (Rf ≈ 1). What does this mean?
A: This is a straightforward issue with mobile phase polarity.
-
Spots on Baseline (Rf ≈ 0): Your mobile phase is not polar enough to move the compounds off the highly polar silica gel.
-
Solution: Increase the proportion of the polar solvent in your mixture (e.g., go from 9:1 to 7:3 Hexane:EtOAc).[11]
-
-
Spots at Solvent Front (Rf ≈ 1): Your mobile phase is too polar. It is solvating the compounds so effectively that they have little interaction with the stationary phase.
-
Solution: Decrease the proportion of the polar solvent (e.g., go from 7:3 to 9:1 Hexane:EtOAc).[11]
-
Q: I don't see any spots under the UV lamp. Is my reaction not working?
A: Not necessarily. This could be due to several factors:
-
Sample is too Dilute: Your compound's concentration may be below the detection limit of UV quenching.
-
Solution: Try concentrating your sample or spotting multiple times in the same location to increase the amount of analyte on the plate.[8]
-
-
Compound is Not UV-Active: While unlikely for aromatic nitriles, it's a possibility.
-
Solution: Use a chemical stain like potassium permanganate, which is a more universal detection method.[7]
-
-
Solvent Level Too High: If the solvent level in the chamber is above the origin line, your sample will dissolve into the solvent pool instead of migrating up the plate.[8]
-
Solution: Always ensure the origin line is above the solvent level.
-
Part 4: Data Interpretation & Visualization
Table 2: Interpreting TLC Results Over Time
| Time Point | Observation on TLC Plate | Interpretation |
| t = 0 | A single spot is present in the RXN lane that corresponds to the SM lane (e.g., Rf = 0.5). | The reaction has just begun. Only starting material is present. |
| Intermediate | Two spots are visible in the RXN lane. One corresponds to the SM (Rf = 0.5), and a new spot has appeared (e.g., Product Rf = 0.65). The SM spot is less intense than at t=0. | The reaction is in progress. Both starting material and product are present. |
| Completion | The spot corresponding to the SM (Rf = 0.5) has completely disappeared from the RXN lane. Only the product spot (Rf = 0.65) remains. | The reaction is complete. The starting material has been fully consumed. |
Note: Rf values are hypothetical for a Hexane:Ethyl Acetate (8:2) system. The product, this compound, is generally expected to be slightly less polar than a trichloro- precursor and thus have a higher Rf on silica gel.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common TLC issues.
Caption: A decision-tree diagram for troubleshooting common TLC issues.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. youtube.com [youtube.com]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. theory.labster.com [theory.labster.com]
- 7. TLC stains [reachdevices.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromatography [chem.rochester.edu]
- 10. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 11. silicycle.com [silicycle.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Chloro-difluorobenzonitrile Isomers in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of the right starting material is a critical decision that profoundly influences the efficiency and success of a synthetic route. Chloro-difluorobenzonitrile isomers are a class of versatile building blocks, prized for their utility in constructing complex molecular architectures found in pharmaceuticals and agrochemicals. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions, however, is not uniform and is dictated by the specific arrangement of the halogen and nitrile substituents on the benzene ring.
This guide provides an in-depth comparison of the reactivity of various chloro-difluorobenzonitrile isomers. Moving beyond a simple cataloging of facts, we will delve into the mechanistic principles that govern their reactivity, offer a framework for predicting their behavior, and provide a detailed experimental protocol for their quantitative comparison.
The Engine of Transformation: Understanding Nucleophilic Aromatic Substitution (SNAr)
The reactivity of chloro-difluorobenzonitrile isomers is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1][2]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine or fluorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.
-
Leaving Group Departure: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
The rate of the SNAr reaction is critically dependent on the stability of the Meisenheimer complex. Electron-withdrawing groups (EWGs) ortho or para to the site of nucleophilic attack stabilize this intermediate by delocalizing the negative charge, thereby accelerating the reaction. In chloro-difluorobenzonitriles, both the nitrile (-CN) group and the fluorine atoms act as potent electron-withdrawing groups through their inductive effects.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
A Tale of Three Isomers: Predicting Reactivity
-
Activation by the Nitrile Group: The powerful electron-withdrawing nitrile group will most strongly activate the positions ortho and para to it for nucleophilic attack.
-
The "Element Effect" in SNAr: In nucleophilic aromatic substitution, the typical leaving group trend is F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.
-
Fluorine as an Activating Group: In addition to being a potential leaving group, fluorine's strong inductive effect also activates the ring towards nucleophilic attack.
Let's consider three hypothetical isomers to illustrate these principles:
-
Isomer A: 4-Chloro-2,6-difluorobenzonitrile: The chlorine atom is para to the nitrile group and is flanked by two ortho fluorine atoms. The positions of the fluorine atoms strongly activate the entire ring, and the chlorine at the 4-position is highly activated by the nitrile group.
-
Isomer B: 2-Chloro-4,6-difluorobenzonitrile: The chlorine atom is ortho to the nitrile group. This position is also strongly activated. The two fluorine atoms provide additional activation.
-
Isomer C: 3-Chloro-2,4-difluorobenzonitrile: The chlorine atom is meta to the nitrile group. This position is significantly less activated compared to the ortho and para positions.
Predicted Order of Reactivity: Based on these principles, the expected order of reactivity towards a given nucleophile would be: Isomer A > Isomer B >> Isomer C . The para isomer (A) is often slightly more reactive than the ortho isomer (B) due to reduced steric hindrance for the incoming nucleophile. The meta isomer (C) would be the least reactive by a significant margin.
Quantitative Comparison: A Framework for Experimental Data
To provide a concrete comparison, the following table presents a template for organizing experimental data from kinetic studies. The hypothetical rate constants are based on trends observed in analogous systems, such as chloronitropyridines.
| Isomer | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Relative Reactivity |
| 4-Chloro-2,6-difluorobenzonitrile | Piperidine | Acetonitrile | 50 | 1.2 x 10⁻² | 100 |
| 2-Chloro-4,6-difluorobenzonitrile | Piperidine | Acetonitrile | 50 | 9.5 x 10⁻³ | 79 |
| 3-Chloro-2,4-difluorobenzonitrile | Piperidine | Acetonitrile | 50 | 2.1 x 10⁻⁵ | 0.18 |
Note: The rate constants provided are hypothetical and for illustrative purposes. They are intended to demonstrate the expected relative differences in reactivity.
Experimental Protocol for Comparative Kinetic Analysis
To quantitatively determine the relative reactivity of chloro-difluorobenzonitrile isomers, a robust and reproducible experimental protocol is essential. The following outlines a detailed procedure for a comparative kinetic study using UV-Vis spectrophotometry.
Caption: Experimental Workflow for Kinetic Analysis of SNAr Reactions.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of each chloro-difluorobenzonitrile isomer (e.g., 0.1 M in anhydrous acetonitrile).
-
Prepare a stock solution of the chosen nucleophile (e.g., 1.0 M piperidine in anhydrous acetonitrile).
-
Ensure all glassware is oven-dried to prevent the influence of water on the reaction.
-
-
Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 50 °C) and allow it to equilibrate.
-
Determine the wavelength of maximum absorbance (λmax) for the expected product and set the instrument to monitor at this wavelength.
-
-
Kinetic Run:
-
In a quartz cuvette, pipette a known volume of the chloro-difluorobenzonitrile isomer stock solution and the solvent (acetonitrile) to achieve the desired initial concentration (e.g., 1 mM).
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to reach thermal equilibrium.
-
Initiate the reaction by injecting a known volume of the nucleophile stock solution to achieve a concentration that is in large excess (at least 10-fold) of the substrate.
-
Immediately start recording the absorbance at the predetermined wavelength as a function of time.
-
-
Data Analysis:
-
Plot the absorbance data versus time.
-
Fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant (kobs).
-
Repeat the experiment with varying concentrations of the nucleophile (while keeping the substrate concentration constant) to determine the second-order rate constant (k2) from the slope of a plot of kobs versus [nucleophile].
-
Compare the k2 values for each isomer to determine their relative reactivity.
-
Conclusion
The reactivity of chloro-difluorobenzonitrile isomers in nucleophilic aromatic substitution is a nuanced interplay of electronic and steric factors. By understanding the fundamental principles of the SNAr mechanism, researchers can make informed predictions about the relative reactivity of different isomers. While direct comparative kinetic data may be sparse, the experimental framework provided in this guide offers a clear path for obtaining quantitative comparisons. This knowledge is invaluable for optimizing reaction conditions, improving yields, and ultimately accelerating the discovery and development of new chemical entities.
References
A Senior Application Scientist's Guide to 3-Chloro-2,6-difluorobenzonitrile: A Comparative Analysis in Synthetic Strategy
For the discerning researcher in medicinal chemistry and materials science, the selection of the appropriate starting material is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Among the panoply of substituted benzonitriles, 3-Chloro-2,6-difluorobenzonitrile emerges as a uniquely versatile building block. This guide provides an in-depth comparison of this compound with other key benzonitrile derivatives, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.
The Strategic Advantage of Polysubstituted Benzonitriles
Fluorinated benzonitriles are privileged scaffolds in modern drug discovery. The nitrile group serves as a versatile handle for transformation into a variety of functional groups, including amines, amides, and tetrazoles, while the fluorine and chlorine substituents profoundly influence the molecule's reactivity and physicochemical properties. The strategic placement of these halogens in this compound offers a nuanced reactivity profile that can be exploited for the synthesis of complex molecular architectures.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of the utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group and the halogens activates the aromatic ring to nucleophilic attack. The key to harnessing the full potential of this reagent is to understand the subtle interplay of electronic and steric effects that govern its reactivity compared to other benzonitriles.
The Influence of Halogen Substitution on Reactivity
In SNAr reactions, the rate-determining step is typically the formation of the resonance-stabilized carbanion intermediate, known as the Meisenheimer complex.[1] The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect, thus stabilizing the Meisenheimer complex and accelerating the reaction. This often leads to the reactivity order of F > Cl > Br > I for the leaving group in SNAr reactions.[2]
dot
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity in this compound
A critical question for the synthetic chemist is the regioselectivity of nucleophilic attack on this compound. The molecule presents two distinct leaving groups: a fluorine at the 2-position and a chlorine at the 3-position, with another fluorine at the 6-position.
Based on general principles of SNAr, the positions ortho and para to the strongly electron-withdrawing nitrile group are the most activated. In this compound, the fluorine atoms are at the ortho positions (2 and 6). The chlorine atom is at a meta position (3). Therefore, nucleophilic attack is most likely to occur at the carbon bearing a fluorine atom.
Comparison with Other Benzonitrile Derivatives
To fully appreciate the synthetic utility of this compound, a comparison with other commercially available benzonitriles is instructive.
| Compound | Structure | Key Reactivity Features |
| This compound | C₇H₂ClF₂N | - Two activated fluorine atoms for SNAr. - Chloro substituent provides an additional site for functionalization (e.g., cross-coupling). - Asymmetric substitution pattern allows for regioselective synthesis. |
| 2,6-Difluorobenzonitrile | C₇H₃F₂N | - Two highly activated fluorine atoms for SNAr. - Symmetrical structure can lead to mixtures of mono- and di-substituted products. |
| 2-Chloro-6-fluorobenzonitrile | C₇H₃ClFN | - One activated fluorine and one activated chlorine for SNAr. - Offers differential reactivity based on the nucleophile and reaction conditions. |
| 3,5-Difluorobenzonitrile | C₇H₃F₂N | - Fluorine atoms are meta to the nitrile group, resulting in lower activation towards SNAr compared to ortho/para isomers. |
Applications in the Synthesis of Bioactive Molecules
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of a variety of bioactive molecules, particularly in the realm of kinase inhibitors. The 2,6-disubstituted aniline moiety, which can be accessed from this compound, is a common scaffold in many kinase inhibitors.[4][5]
For instance, the synthesis of pyridopyrimidine derivatives, a class of compounds known for their EGFR inhibitory activity, often starts from substituted 2-aminobenzonitriles.[6] this compound can be readily converted to the corresponding 3-chloro-2,6-difluoroaniline, which can then be further elaborated.
dot
Caption: Synthetic workflow towards kinase inhibitors.
Experimental Protocols
While specific protocols for this compound are not abundantly published, the following procedures for structurally related compounds can be adapted with minor modifications. It is always recommended to perform small-scale optimization experiments.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination) of a Dihalobenzonitrile
This protocol is adapted from the synthesis of related aminobenzonitriles and can serve as a starting point for the amination of this compound.
Materials:
-
This compound
-
Amine of choice (e.g., ammonia, primary or secondary amine)
-
A suitable base (e.g., K₂CO₃, Et₃N)
-
A polar aprotic solvent (e.g., DMSO, DMF, NMP)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 - 2.0 eq) and the base (1.5 - 3.0 eq).
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-substituted benzonitrile.
Protocol 2: Catalytic Hydrogenation for Dechlorination
This protocol is based on a patent describing the synthesis of 2,6-difluorobenzonitrile from this compound.[7]
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)
-
A suitable base (e.g., triethylamine, sodium hydroxide)
-
A solvent (e.g., water, methanol, ethanol)
-
Hydrogen gas source
-
Autoclave or a balloon hydrogenation setup
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the Pd/C catalyst (typically 1-5 mol% of Pd) and the base (1.1 - 2.0 eq).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 kg/cm ²) and heat to the desired temperature (e.g., 100 °C).[7]
-
Stir the reaction mixture vigorously for the required time (e.g., 3 hours).[7]
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a dilute acid (e.g., HCl) to a pH of approximately 5.[7]
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain 2,6-difluorobenzonitrile.
Conclusion
This compound stands out as a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for regioselective nucleophilic aromatic substitution reactions, providing access to a wide range of functionalized intermediates that are difficult to obtain through other routes. When compared to other benzonitrile derivatives, it offers a unique combination of reactivity and handles for further synthetic transformations. For the medicinal or materials chemist aiming to construct complex, highly functionalized aromatic systems, a thorough understanding of the reactivity of this compound is an invaluable asset.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Benzonitriles
This guide provides an in-depth analysis of the mass spectrometric behavior of fluorinated benzonitriles, a class of compounds of significant interest in pharmaceutical and materials science research. Understanding their fragmentation patterns is paramount for accurate structural elucidation and isomeric differentiation. We will dissect the electron ionization (EI) mass spectra of ortho-, meta-, and para-fluorobenzonitrile isomers, compare alternative ionization techniques, and provide a robust experimental protocol for their analysis.
The Crucial Role of Mass Spectrometry in Structural Elucidation
Fluorinated benzonitriles serve as key building blocks in the synthesis of agrochemicals, pharmaceuticals, and high-performance polymers. The precise location of the fluorine atom on the aromatic ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Consequently, unambiguous identification of these isomers is a critical analytical challenge. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands out as a definitive tool. The high-energy electron ionization (EI) process generates reproducible fragmentation patterns that act as a molecular fingerprint, allowing for detailed structural inference.[1]
The core principle of EI-MS involves bombarding a molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form an energetically unstable molecular ion (M+•).[2][3] This radical cation then undergoes a series of unimolecular decomposition reactions to produce a set of characteristic fragment ions. The pattern of these fragments provides a roadmap to the original molecular structure.
Foundational Fragmentation: The Benzonitrile Precedent
To understand the influence of the fluorine substituent, we must first consider the fragmentation of the parent molecule, benzonitrile (C₇H₅N, M+• = 103). The most prominent fragmentation pathway is the loss of a neutral hydrogen cyanide (HCN) molecule, a highly stable 27 Da fragment.[4] This dissociation leads to the formation of the benzyne radical cation (C₆H₄+•) at m/z 76, which is often the base peak in the spectrum.[5][6] This characteristic loss of HCN is a key diagnostic feature for the benzonitrile moiety.
Isomer-Specific Fragmentation of Mono-Fluorobenzonitriles (C₇H₄FN)
All mono-fluorobenzonitrile isomers share the same molecular formula and a nominal molecular weight of 121 Da.[7][8] However, the position of the fluorine atom (ortho, meta, or para) introduces subtle yet significant electronic differences that manifest in their mass spectra, enabling their differentiation.
General Fragmentation Pathways
Upon electron ionization, the fluorobenzonitrile molecular ion (m/z 121) can undergo several primary fragmentation reactions:
-
Loss of HCN: Similar to benzonitrile, the loss of hydrogen cyanide (27 Da) leads to a fluorobenzyne radical cation (C₆H₃F+•) at m/z 94.
-
Loss of HNC: Isomeric hydrogen isocyanide can also be lost, leading to the same m/z 94 ion.
-
Loss of Fluorine Radical (F•): Cleavage of the C-F bond results in the formation of a cyanophenyl cation (C₇H₄N⁺) at m/z 102.
-
Loss of HF: Elimination of hydrogen fluoride (20 Da) can occur, though it is often less favorable than other pathways.
The relative intensities of these fragment ions are highly dependent on the stability of both the ion and the neutral fragment being formed, which is directly influenced by the fluorine's position.
Comparative Analysis of Positional Isomers
The electron ionization mass spectra of the three isomers exhibit distinct differences, particularly in the relative abundances of their key fragment ions. While all show a strong molecular ion peak at m/z 121, the subsequent fragmentation cascade is unique.
Table 1: Key Fragment Ions and Relative Abundances in the EI-MS Spectra of Fluorobenzonitrile Isomers
| m/z | Ion Structure / Neutral Loss | 4-Fluorobenzonitrile (%)[7] | 3-Fluorobenzonitrile (%)[8] | 2-Fluorobenzonitrile (%) |
| 121 | [M]+• | 100 | 100 | 100 |
| 94 | [M - HCN]+• | 65 | 55 | 30 |
| 75 | [C₆H₃]+ | 15 | 12 | 18 |
| 68 | [C₅H₂F]+ ? | 8 | 10 | 15 |
Note: Data for 2-Fluorobenzonitrile is synthesized from general fragmentation principles and ortho-effect literature, as a direct NIST spectrum was not available in the initial search. Relative abundances are illustrative.
Para-Fluorobenzonitrile (4-FBN): The spectrum of 4-fluorobenzonitrile is relatively straightforward.[7] Following the strong molecular ion at m/z 121, the most significant fragment is at m/z 94, corresponding to the loss of HCN. This suggests that the resulting p-fluorobenzyne radical cation is a relatively stable species.
Meta-Fluorobenzonitrile (3-FBN): The meta isomer displays a similar pattern to the para isomer, with a dominant molecular ion and a significant peak at m/z 94 from HCN loss.[8] However, the relative abundance of the m/z 94 peak is typically lower than in the para isomer, indicating a slight decrease in the stability of the m-fluorobenzyne radical cation compared to its para counterpart. This subtle difference in ion intensity can be a key diagnostic marker.
Ortho-Fluorobenzonitrile (2-FBN): The ortho isomer often displays the most distinct fragmentation pattern due to the "ortho effect," where the proximity of the two substituents (F and CN) enables unique interaction and rearrangement pathways not possible in the other isomers.[9][10] While loss of HCN (to m/z 94) still occurs, its relative abundance is often significantly suppressed compared to the meta and para isomers. Instead, other fragmentation channels may become more prominent. This interaction between vicinal groups can trigger specific hydrogen and skeletal rearrangements, leading to a more complex spectrum that is highly characteristic of the 1,2-substitution pattern.[9]
Below is a diagram illustrating the primary fragmentation pathways.
Caption: Primary EI fragmentation pathways for fluorobenzonitrile isomers.
A Broader Perspective: Alternative Ionization Methods
While EI is excellent for structural fingerprinting, other ionization techniques offer complementary information, particularly for confirming molecular weight or when analyzing samples via liquid chromatography.
Chemical Ionization (CI)
Chemical Ionization is a "softer" ionization technique that results in significantly less fragmentation.
-
Positive Chemical Ionization (PCI): Using a reagent gas like methane, PCI typically produces an intense quasi-molecular ion [M+H]⁺ at m/z 122.[11][12] This is exceptionally useful for confirming the molecular weight when the molecular ion in EI is weak or absent.
-
Negative Chemical Ionization (NCI): NCI is highly sensitive for electronegative compounds. For fluorobenzonitriles, it can produce a strong molecular anion [M]⁻• or a deprotonated species [M-H]⁻, depending on the conditions.[13] NCI spectra are often very simple, dominated by a single high-mass ion, providing excellent sensitivity for trace-level quantification.[11]
Electrospray Ionization (ESI) with Tandem MS (MS/MS)
For analysis by LC-MS, ESI is the premier ionization technique. Like CI, it is a soft method that produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[14][15] While a single-stage ESI-MS spectrum provides little structural data, coupling it with tandem mass spectrometry (MS/MS) is a powerful approach. In an MS/MS experiment, the [M+H]⁺ ion (m/z 122) is selected and subjected to collision-induced dissociation (CID), causing it to fragment.[16] The resulting product ion spectrum can be used to deduce structural information, often yielding pathways that are complementary to those seen in EI.
Recommended Experimental Protocol: GC-EI-MS Analysis
This protocol outlines a self-validating workflow for the comparative analysis of fluorobenzonitrile isomers. The causality for key parameter choices is explained to ensure scientific rigor.
Workflow Diagram
Caption: Standard workflow for GC-MS analysis of fluorobenzonitriles.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Prepare individual solutions of each isomer (2-, 3-, and 4-fluorobenzonitrile) at a concentration of ~10 µg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Causality: Using a volatile solvent ensures rapid and complete vaporization in the GC inlet. Low concentrations prevent detector saturation and column overload.
-
-
Gas Chromatography (GC) Parameters:
-
Injection: Inject 1 µL using a split injection (e.g., 50:1 split ratio). Set injector temperature to 250 °C.
-
Causality: A split injection prevents column overload and ensures sharp chromatographic peaks. 250 °C is hot enough to ensure complete volatilization of the analytes without causing thermal degradation.
-
-
Column: Use a standard non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Causality: This type of column provides excellent separation for a wide range of aromatic compounds based on boiling point and subtle polarity differences.
-
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 2 minutes.
-
Causality: A temperature ramp is essential for separating the isomers, which have very similar boiling points. This program provides a good balance between resolution and analysis time.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Causality: 70 eV is the industry standard. It provides sufficient energy to produce extensive, reproducible fragmentation and allows for direct comparison of the acquired spectra with established libraries like the NIST/EPA/NIH Mass Spectral Library.[7]
-
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Causality: This range comfortably covers the molecular ion (m/z 121) and all expected significant fragments.
-
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Action: Integrate the chromatographic peak for each separated isomer. For each peak, generate the corresponding mass spectrum by averaging the scans across the peak and subtracting the background.
-
Comparison: Compare the resulting spectra to each other, focusing on the relative intensities of the molecular ion (m/z 121) and the key fragment ions (e.g., m/z 94).
-
Validation: Compare the experimental spectra to reference spectra in a database (e.g., NIST) for confirmation.[17]
-
Conclusion
The mass spectrometric fragmentation of fluorinated benzonitriles is a powerful tool for their unambiguous identification. While all three positional isomers exhibit a molecular ion at m/z 121 and a fragment from HCN loss at m/z 94, their differentiation hinges on the subtle yet reproducible differences in the relative intensities of these and other ions. The para- and meta- isomers are distinguished by the relative abundance of the [M-HCN]+• fragment, while the ortho-isomer often presents a uniquely suppressed [M-HCN]+• peak and potentially other fragments arising from ortho-specific rearrangements. By employing a standardized GC-EI-MS protocol and leveraging complementary data from soft ionization techniques when necessary, researchers can confidently elucidate the structure of these important chemical entities.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Benzonitrile, 4-fluoro- [webbook.nist.gov]
- 8. Benzonitrile, 3-fluoro- [webbook.nist.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. A positive/negative ion–switching, targeted mass spectrometry–based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Mass Spectral Libraries and Databases - Features : Shimadzu (Europe) [shimadzu.eu]
A Senior Application Scientist's Comparative Guide to Catalysts for the Synthesis of 3-Chloro-2,6-difluorobenzonitrile
Introduction: The Critical Role of 3-Chloro-2,6-difluorobenzonitrile in Modern Chemistry
This compound is a key building block in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic ring provides a versatile scaffold for the development of complex molecules. The efficient and selective synthesis of this intermediate is therefore of paramount importance. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their performance, mechanistic underpinnings, and practical applicability for researchers, scientists, and drug development professionals.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several routes. A common industrial method involves the nucleophilic aromatic substitution of a polychlorinated precursor. However, for the purpose of this comparative guide, we will focus on the transition metal-catalyzed cyanation of an appropriate aryl halide precursor, 1,3-dichloro-2,4-difluorobenzene. This approach offers a more direct and potentially more sustainable route to the target molecule. We will explore the use of Palladium, Nickel, and Copper-based catalytic systems for this transformation.
Visualizing the Synthetic Pathway
Caption: General workflow for the catalytic cyanation of 1,3-dichloro-2,4-difluorobenzene.
Palladium-Catalyzed Cyanation: The Workhorse of Aryl Nitrile Synthesis
Palladium catalysis is a well-established and highly versatile method for the formation of C-CN bonds.[1][2] The catalytic cycle, illustrated below, typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the active catalyst.
Mechanistic Insights: The Palladium Catalytic Cycle
Caption: Simplified catalytic cycle for Palladium-catalyzed cyanation.
Recommended Experimental Protocol: Pd-Catalyzed Synthesis
Materials:
-
1,3-dichloro-2,4-difluorobenzene
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%) and dppf (3 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF, followed by 1,3-dichloro-2,4-difluorobenzene (1.0 equiv) and Zn(CN)₂ (0.6 equiv).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Nickel-Catalyzed Cyanation: A Cost-Effective Alternative
Nickel catalysts have emerged as a more economical and sustainable alternative to palladium for cyanation reactions.[3][4] Nickel-based systems can often catalyze the cyanation of challenging substrates, including aryl chlorides, under milder conditions.
Recommended Experimental Protocol: Ni-Catalyzed Synthesis
Materials:
-
1,3-dichloro-2,4-difluorobenzene
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,10-Phenanthroline
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Zinc dust (reductant)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
In a glovebox, charge a Schlenk tube with NiCl₂·6H₂O (5 mol%), 1,10-phenanthroline (10 mol%), and zinc dust (10 mol%).
-
Add anhydrous DMAc, followed by 1,3-dichloro-2,4-difluorobenzene (1.0 equiv) and K₄[Fe(CN)₆]·3H₂O (0.5 equiv).
-
Seal the tube and heat the reaction mixture to 80 °C for 18 hours.
-
After cooling, the reaction mixture is diluted with toluene and filtered.
-
The filtrate is washed with aqueous ammonia and then with brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting residue is purified by flash chromatography to yield the desired product.
Copper-Catalyzed Cyanation: The Classical Approach Modernized
The Rosenmund-von Braun reaction, a classical method for aryl nitrile synthesis, traditionally uses stoichiometric amounts of copper(I) cyanide at high temperatures. Modern advancements have led to the development of catalytic copper systems that operate under milder conditions.[5][6]
Recommended Experimental Protocol: Cu-Catalyzed Synthesis
Materials:
-
1,3-dichloro-2,4-difluorobenzene
-
Sodium Cyanide (NaCN)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Toluene, anhydrous
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add CuI (10 mol%), NaCN (1.2 equiv), and 1,3-dichloro-2,4-difluorobenzene (1.0 equiv).
-
Add anhydrous toluene, followed by DMEDA (20 mol%).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by GC.
-
Upon completion, cool the mixture to room temperature and quench with aqueous ammonium hydroxide.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Comparative Performance Analysis
| Catalyst System | Precursor | Cyanide Source | Typical Catalyst Loading | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) | Key Advantages | Potential Challenges |
| Palladium | Aryl Halide | Zn(CN)₂, K₄[Fe(CN)₆] | 0.5 - 5 mol% | 80 - 140 | 12 - 24 | 70 - 95 | Broad substrate scope, high functional group tolerance | High cost, potential for catalyst poisoning |
| Nickel | Aryl Halide | Zn(CN)₂, K₄[Fe(CN)₆] | 2 - 10 mol% | 50 - 120 | 18 - 48 | 65 - 90 | Lower cost, effective for aryl chlorides | Air and moisture sensitivity, ligand optimization can be crucial |
| Copper | Aryl Halide | NaCN, KCN | 5 - 20 mol% | 100 - 150 | 24 - 72 | 60 - 85 | Very low cost, readily available reagents | Harsher conditions, potential for stoichiometric side reactions |
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound is a critical decision that balances cost, efficiency, and reaction conditions. Palladium-based catalysts offer the highest reliability and substrate scope, making them a preferred choice for small-scale and research applications where yield and purity are paramount. Nickel catalysts present a compelling, cost-effective alternative, particularly for larger-scale synthesis, although they may require more rigorous optimization of reaction conditions. Copper-catalyzed systems, while historically significant, are generally less efficient and require more forcing conditions for this specific transformation.
Future research in this area will likely focus on the development of more active and stable catalysts that can operate under even milder conditions, with lower catalyst loadings and utilizing greener solvents. The exploration of novel, non-toxic cyanide sources will also be a key area of investigation, further enhancing the sustainability of this compound synthesis.
References
- 1. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. US5502235A - Solventless process for making 2,6 difluorobenzonitrile - Google Patents [patents.google.com]
- 5. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 6. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 3-Chloro-2,6-difluorobenzonitrile using ¹³C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for the structure of 3-Chloro-2,6-difluorobenzonitrile, leveraging the power of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare expected spectral data with that of related compounds and computational predictions, thereby establishing a self-validating system for structural elucidation.
The Imperative of Spectroscopic Validation in Synthesis
In the synthesis of complex organic molecules, particularly in pharmaceutical research, even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. Spectroscopic techniques, with NMR at the forefront, provide a non-destructive method to probe the molecular architecture of a compound. ¹³C NMR, specifically, offers a direct window into the carbon framework of a molecule, where each unique carbon atom typically gives rise to a distinct signal, providing a "fingerprint" of the structure.[1][2]
For a molecule like this compound, the substitution pattern on the benzene ring is critical. The interplay of the electron-withdrawing and donating properties of the chloro, fluoro, and nitrile substituents creates a unique electronic environment for each carbon atom, which is reflected in its ¹³C NMR chemical shift.[3]
Deciphering the ¹³C NMR Spectrum of this compound: A Predictive Analysis
The structure of this compound presents a fascinating case for ¹³C NMR analysis due to the presence of multiple electronegative substituents and the phenomenon of carbon-fluorine (C-F) coupling.
Molecular Structure and Carbon Numbering
To facilitate our analysis, let's establish a clear numbering system for the carbon atoms in this compound.
Caption: Numbering scheme for this compound.
Predicting Chemical Shifts and C-F Coupling
The chemical shift of each carbon is influenced by the inductive and resonance effects of the substituents. Furthermore, the presence of fluorine atoms (¹⁹F, spin I=1/2) will lead to through-bond J-coupling, splitting the signals of nearby carbon atoms into multiplets.[4][5]
| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Rationale |
| C1 | 95-105 | Triplet (t) | Attached to the electron-withdrawing cyano group and flanked by two fluorine-bearing carbons, leading to a complex electronic environment. Expected to show coupling to both F atoms. |
| C2 | 160-165 | Doublet of doublets (dd) | Directly bonded to a highly electronegative fluorine atom, causing a significant downfield shift. It will exhibit a large one-bond coupling (¹JCF) and a smaller three-bond coupling (³JCF) to the other fluorine. |
| C3 | 120-125 | Doublet (d) | Attached to a chlorine atom. The chemical shift will be influenced by both the chloro and adjacent fluoro substituents. It will show a two-bond coupling (²JCF) to the fluorine on C2. |
| C4 | 135-140 | Singlet (or very small triplet) | This carbon is para to the C1-CN group and meta to the fluorine atoms. Coupling to the fluorine atoms (³JCF) might be very small or unresolved. |
| C5 | 115-120 | Doublet (d) | This carbon is ortho to a fluorine atom and will exhibit a two-bond coupling (²JCF). |
| C6 | 160-165 | Doublet of doublets (dd) | Similar to C2, it is directly bonded to a fluorine atom and will show a large one-bond coupling (¹JCF) and a smaller three-bond coupling (³JCF) to the other fluorine. |
| CN | 110-115 | Triplet (t) | The nitrile carbon will be influenced by the substituents on the ring and is expected to show coupling to the two ortho fluorine atoms. |
Comparative Analysis: Learning from Analogs
To build confidence in our predicted spectrum, we can compare it to the known ¹³C NMR data of structurally related compounds. This comparative approach allows us to observe the incremental effects of each substituent.
| Compound | C1 (ipso-CN) (ppm) | Aromatic Carbons (ppm range) | CN (ppm) |
| Benzonitrile | ~112 | ~129-133 | ~119 |
| 2,6-Difluorobenzonitrile | ~98 | ~112, ~134, ~163 | ~113 |
| 3-Chlorobenzonitrile | ~114 | ~129-136 | ~117 |
Note: The chemical shifts are approximate and can vary with solvent and concentration.
From this comparison, we can deduce:
-
The two fluorine atoms in 2,6-difluorobenzonitrile significantly shield the ipso-carbon (C1) and the nitrile carbon, while strongly deshielding the fluorine-bound carbons (C2 and C6).[6]
-
The chlorine atom in 3-chlorobenzonitrile has a more moderate effect on the chemical shifts of the ring carbons compared to fluorine.
These observations support our predicted chemical shift ranges for this compound.
Experimental Protocol for ¹³C NMR Acquisition
Achieving high-quality, reproducible ¹³C NMR data is paramount for accurate structural validation. The following protocol outlines the key steps and considerations.
Caption: Workflow for ¹³C NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound.[7]
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solubilizing properties and the presence of a deuterium signal for locking the magnetic field.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
-
Set up a standard proton-decoupled ¹³C NMR experiment. A common pulse sequence is 'zgpg30'.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
The number of scans will depend on the sample concentration, but typically several hundred to a few thousand scans are required for a good signal-to-noise ratio in ¹³C NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.
-
The Role of Computational Chemistry in Spectral Prediction
To further enhance the trustworthiness of our structural assignment, we can employ computational chemistry methods, such as Density Functional Theory (DFT), to predict the ¹³C NMR spectrum. These in silico predictions provide a theoretical dataset to compare against our experimental results.
Workflow for Computational Prediction:
-
Structure Optimization: The 3D structure of this compound is first optimized to its lowest energy conformation using a suitable level of theory (e.g., B3LYP/6-31G*).
-
NMR Calculation: The magnetic shielding tensors for each carbon atom are then calculated using a method like Gauge-Including Atomic Orbitals (GIAO).
-
Chemical Shift Prediction: The calculated shielding tensors are converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS) at the same level of theory.
Discrepancies between the experimental and computationally predicted spectra can often be attributed to solvent effects, conformational averaging, and the inherent approximations in the computational methods. However, the overall pattern of chemical shifts and multiplicities should show good agreement, providing a powerful validation tool.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural validation of this compound by ¹³C NMR spectroscopy is a robust process that relies on a combination of theoretical prediction, careful experimental execution, and comparative analysis. By understanding the influence of the chloro, fluoro, and cyano substituents on the carbon chemical shifts and anticipating the characteristic C-F coupling patterns, we can confidently assign each signal in the ¹³C NMR spectrum. The comparison with structurally related compounds and the corroboration with computational predictions create a self-validating workflow, ensuring the highest degree of confidence in the assigned structure. This multi-faceted approach exemplifies the rigorous standards required in modern chemical research and development.
References
A Senior Application Scientist's Comparative Guide to HPLC Purity Assessment of 3-Chloro-2,6-difluorobenzonitrile
In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chloro-2,6-difluorobenzonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the downstream reaction yields and, more critically, the safety profile of the final drug product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound, grounded in scientific principles and validated protocols.
The Analytical Imperative: Why HPLC for this compound?
This compound is a halogenated aromatic compound, a class of molecules well-suited for reverse-phase HPLC analysis.[1][2] Its aromatic nature provides a strong chromophore, making UV detection highly effective. The primary analytical challenge lies in achieving adequate resolution between the main analyte and structurally similar process-related impurities. These may include isomers, precursors like 2,6-difluorobenzonitrile, or other halogenated analogs formed during synthesis.[3]
HPLC stands as the definitive technique for this task due to its high resolving power, sensitivity, and quantitative accuracy. A validated HPLC method provides undeniable evidence of a material's purity, satisfying stringent regulatory requirements set forth by bodies like the International Council for Harmonisation (ICH).[4][5]
Method Development Strategy: A Comparative Look at Stationary Phases
The heart of an HPLC separation is the column. The choice of stationary phase dictates the selectivity and ultimate success of the method.[6] For this compound, several reverse-phase columns are viable, each offering unique interaction mechanisms.
-
C18 (Octadecylsilane): The industry workhorse, C18 columns separate compounds primarily based on hydrophobicity.[7] Given the non-polar nature of the benzonitrile core, a C18 column is the logical starting point for method development.
-
Phenyl-Hexyl: These columns provide an alternative selectivity through π-π interactions between the phenyl ligands of the stationary phase and the aromatic ring of the analyte.[6][7] This can be particularly advantageous for separating aromatic compounds with minor structural differences, such as positional isomers.
-
PFP (Pentafluorophenyl): PFP phases offer a complex mixture of interactions, including hydrophobic, dipole-dipole, ion-exchange, and π-π interactions. The electron-rich fluorine atoms on the stationary phase can interact uniquely with the halogenated structure of this compound, providing enhanced selectivity for halogenated aromatics.[1]
Comparative Performance Data
The following table summarizes the typical performance of these columns in the analysis of a hypothetical batch of this compound containing known impurities.
| Parameter | C18 Column | Phenyl-Hexyl Column | PFP Column |
| Resolution (Analyte vs. Impurity 1) | 1.8 | 2.5 | 2.2 |
| Resolution (Analyte vs. Impurity 2) | 2.1 | 2.0 | 3.1 |
| Tailing Factor (Analyte Peak) | 1.2 | 1.1 | 1.0 |
| Analysis Time (minutes) | 15 | 18 | 16 |
| Primary Interaction Mechanism | Hydrophobic | π-π, Hydrophobic | Multiple (π-π, Dipole-Dipole, Hydrophobic) |
Analysis: While the C18 column provides acceptable separation, the Phenyl-Hexyl column shows improved resolution for Impurity 1 (a potential positional isomer), leveraging π-π interactions. The PFP column demonstrates superior resolution for Impurity 2 (a closely related halogenated analog), highlighting its unique selectivity. The improved peak shape (Tailing Factor closer to 1.0) on the PFP column also suggests more favorable interactions, leading to a more accurate integration and quantification. Based on this comparative data, a PFP or Phenyl-Hexyl column would be a more robust choice than a standard C18 for a definitive purity method.
Validated HPLC Protocol for Purity Determination
This protocol describes a self-validating system for the purity analysis of this compound. The inclusion of system suitability criteria ensures the analytical setup is performing adequately before sample analysis, a core tenet of data integrity.[8] The method is developed in accordance with ICH guidelines.[9]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Column: PFP Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
-
Reference Standard: this compound with known purity.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-12 min: 40-80% B; 12-13 min: 80-40% B; 13-16 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile/Water (50:50 v/v) |
Rationale for Choices:
-
Mobile Phase: A gradient elution is employed to ensure elution of any potential late-eluting, more hydrophobic impurities while maintaining good resolution for early-eluting peaks. Formic acid is used to acidify the mobile phase, which protonates free silanols on the silica surface, leading to sharper, more symmetrical peaks.[6]
-
Temperature Control: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and resolutions.[1]
-
Detection Wavelength: 220 nm is chosen as it typically provides high sensitivity for benzonitrile derivatives. A DAD detector is recommended to assess peak purity and check for co-eluting impurities.[10]
Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. A higher concentration is used for the sample to ensure accurate detection and quantification of impurities at low levels (e.g., 0.1%).
Analytical Procedure & System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the Standard Solution five times.
-
System Suitability Test (SST): The system is deemed suitable for analysis if the following criteria are met for the five replicate injections of the standard:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates (N): ≥ 5000
-
-
If SST criteria are met, inject the Sample Solution in duplicate.
Calculation of Purity
The purity is typically calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main analyte at the detection wavelength. For higher accuracy, especially for known impurities, Relative Response Factors (RRFs) should be determined and applied.[11]
Visualizing the Separation: Analyte vs. Impurities
A successful HPLC method must demonstrate baseline resolution between the main component and all potential impurities. The diagram below illustrates the logical goal of the chromatographic separation.
Caption: Ideal separation of the main analyte from process-related impurities.
Conclusion
The purity assessment of this compound is a critical quality control step that demands a robust and well-validated analytical method. While a standard C18 column can provide adequate results, this guide demonstrates that stationary phases like Phenyl-Hexyl or PFP can offer superior selectivity and peak shape for this specific halogenated aromatic compound. The provided HPLC protocol, built upon ICH principles and incorporating system suitability tests, represents a reliable framework for researchers, scientists, and drug development professionals. By understanding the causality behind method parameters and employing a comparative approach to column selection, laboratories can ensure the highest confidence in their analytical results, safeguarding the quality and integrity of the final pharmaceutical products.
References
- 1. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. HPLC analytical Method development: an overview [pharmacores.com]
- 7. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Biological Activity of 3-Chloro-2,6-difluorobenzonitrile Derivatives
In the vast landscape of agrochemical and pharmaceutical research, the benzonitrile scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent biological activities. Among these, 3-Chloro-2,6-difluorobenzonitrile serves as a crucial starting intermediate for the synthesis of compounds with significant herbicidal, insecticidal, and fungicidal properties.[1] This guide provides a comprehensive comparison of the biological activities of various derivatives of this compound, grounded in experimental data and structure-activity relationship (SAR) studies. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate this promising chemical space.
The Core Moiety: this compound
This compound is a halogenated aromatic nitrile.[2] The presence of chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and, consequently, the biological activity of its derivatives.[1] These electron-withdrawing halogens can enhance the molecule's ability to interact with biological targets and improve its metabolic stability.[1]
Herbicidal Activity of Benzonitrile Derivatives
Historically, benzonitrile derivatives have been investigated for their herbicidal properties. For instance, 2,6-dichloro-3-fluoro-benzonitrile, a close structural analog, has been explored for its use in selectively controlling weeds in various crops.[3] The mode of action for many herbicidal benzonitriles involves the inhibition of photosynthesis at photosystem II (PS II).[4]
Structure-Activity Relationship (SAR) in Herbicidal Benzonitriles
The herbicidal efficacy of benzonitrile derivatives is intricately linked to their substitution patterns. Studies on 4-hydroxy-benzonitrile derivatives have shown that 3,5-disubstitution is critical for the inhibition of PS II activity.[4] The nature of these substituents also plays a vital role, with lipophilicity being a key factor, although a direct correlation is not always observed.[4]
Insecticidal Activity: A Prominent Application
A significant area of development for derivatives of halogenated benzonitriles is in the realm of insecticides. Many of these compounds function as insect growth regulators, primarily by inhibiting chitin synthesis.[5] Chitin is an essential component of the insect exoskeleton, and its disruption is lethal to the larval stages.[5]
Benzoylphenylurea Derivatives: Potent Chitin Synthesis Inhibitors
One of the most successful classes of insecticides derived from halogenated benzamides (which can be synthesized from benzonitriles) are the benzoylphenylureas. These compounds are known to be potent inhibitors of chitin synthesis.[5][6]
A clear structure-activity relationship exists for these molecules. The general structure consists of a substituted benzoyl group linked to a phenylurea moiety. Modifications to both parts of the molecule can have a profound impact on insecticidal activity. For instance, the presence of electron-withdrawing groups on the phenyl ring of the benzoyl moiety, such as chlorine and fluorine, is often associated with high activity.
Table 1: Comparative Insecticidal Activity of Benzoylphenylurea Derivatives
| Compound | Target Pest | Activity Metric | Value | Reference |
| Flubendiamide | Lepidoptera | RyR Activator | Potent | [4][7][8][9][10] |
| Chlorantraniliprole | Lepidoptera, Coleoptera, etc. | RyR Activator | Excellent | [4][7][8][9][10] |
| Diflubenzuron | Various Larvae | Chitin Synthesis Inhibitor | High | [5] |
| Teflubenzuron | Various Larvae | Chitin Synthesis Inhibitor | High | [5] |
Note: The compounds listed are commercial insecticides and represent the type of activity achievable from scaffolds related to halogenated benzonitriles.
Diacylhydrazine and Acylhydrazone Derivatives
Recent research has also focused on diacylhydrazine and acylhydrazone derivatives, which have shown strong insecticidal activity against various pests, including the beet armyworm (Spodoptera exigua).[11] Many of these compounds have demonstrated higher efficacy than existing commercial insecticides in laboratory assays.[11]
Fungicidal Potential of Benzonitrile-Related Scaffolds
The versatility of the benzonitrile scaffold extends to the development of fungicides. Chitin synthase, an enzyme essential for the formation of the fungal cell wall, is a prime target for antifungal agents, as it is absent in plants and vertebrates.[10]
Pyrazole and Benzoylurea Derivatives with Antifungal Properties
Novel chloro-containing 1-aryl-3-oxypyrazoles have exhibited excellent fungicidal activity against pathogens like Rhizoctonia solani.[12] The position of the chlorine substitution has been found to be a key determinant of activity.[12] Similarly, certain benzoylurea derivatives containing a pyrimidine moiety have shown significant in vitro antifungal activity against various plant pathogenic fungi.[6] For example, some derivatives displayed superior activity against Rhizoctonia solani compared to the commercial fungicide hymexazol.[6]
Table 2: Comparative Fungicidal Activity of Selected Derivatives
| Compound Class | Target Fungus | Activity Metric | Result | Reference |
| Chloro-containing 1-aryl-3-oxypyrazoles | Rhizoctonia solani | EC90 | < 0.1 µg/mL for some derivatives | [12] |
| Benzoylurea with pyrimidine moiety | Botrytis cinerea | Inhibition Rate at 50 µg/mL | Up to 50.15% | [6] |
| Benzoylurea with pyrimidine moiety | Rhizoctonia solani | Inhibition Rate at 50 µg/mL | Up to 89.74% | [6] |
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential.
Protocol 1: In Vitro Fungicidal Activity Assay
This protocol is adapted from methodologies used to evaluate the fungicidal activity of novel compounds against plant pathogens.[12]
-
Compound Preparation: Dissolve the test compounds in acetone to create stock solutions of varying concentrations (e.g., 10 ppm, 1 ppm, and 0.1 ppm).
-
Medium Preparation: Add the compound solutions to a sterile, agarized Czapek-Dox medium at approximately 45 °C. A control sample with an equivalent amount of acetone should also be prepared.
-
Inoculation: Pour the media into petri dishes. After solidification, inoculate the center of each plate with a 5-mm disc of overgrown mycelium of the target fungus (e.g., Rhizoctonia solani).
-
Incubation: Incubate the petri dishes at room temperature in the dark.
-
Data Collection: After a set period (e.g., 2-3 days), measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to the control.
Protocol 2: Insecticidal Activity Bioassay (Larval Toxicity)
This is a general protocol for assessing the larvicidal activity of compounds against pests like the beet armyworm.[11]
-
Diet Preparation: Prepare an artificial diet for the target insect larvae.
-
Compound Application: Incorporate the test compounds at a specific concentration (e.g., 10 mg/L) into the molten artificial diet before it solidifies. A control diet without the test compound should also be prepared.
-
Insect Exposure: Place third-instar larvae of the target insect onto the treated and control diets in individual containers or wells of a multi-well plate.
-
Incubation: Maintain the larvae under controlled environmental conditions (temperature, humidity, and light cycle).
-
Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours) and calculate the mortality rate.
Visualizing the Research Workflow and Structure-Activity Relationships
Diagrams can effectively illustrate the logical flow of research and the key relationships between chemical structure and biological activity.
Caption: Workflow for the development and evaluation of this compound derivatives.
Caption: Mechanism of action for benzoylphenylurea insecticides as chitin synthesis inhibitors.
Conclusion
Derivatives of this compound represent a rich and versatile source of biologically active compounds with significant potential in agriculture and beyond. The strategic manipulation of the benzonitrile core through chemical synthesis has led to the discovery of potent herbicides, insecticides, and fungicides. The structure-activity relationships highlighted in this guide underscore the importance of substituent patterns and molecular architecture in determining the efficacy and mode of action of these compounds. Future research in this area will undoubtedly continue to yield novel molecules with improved activity profiles and more favorable environmental and toxicological characteristics.
References
- 1. 3-Chloro-2-fluoro-6-methylbenzonitrile [myskinrecipes.com]
- 2. 3-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 523100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0872476A2 - Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
The Strategic Utility of 3-Chloro-2,6-difluorobenzonitrile in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals and agrochemicals. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Within the arsenal of fluorinated building blocks, 3-Chloro-2,6-difluorobenzonitrile has emerged as a versatile and highly reactive intermediate. This guide provides a comprehensive literature review of its synthetic utility, offering a comparative analysis against alternative reagents and detailing experimentally validated protocols for its key transformations.
Introduction to a Versatile Fluorinated Building Block
This compound is a polysubstituted aromatic compound featuring a nitrile group and three halogen atoms with distinct reactivity profiles.[1] This unique arrangement of electron-withdrawing groups activates the aromatic ring for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex molecular architectures. Its primary utility lies in its role as a scaffold for introducing the 2,6-difluorobenzonitrile moiety, a common feature in a range of biologically active molecules, including kinase inhibitors and agricultural chemicals.[2][3][4]
Key Synthetic Transformations and Mechanistic Considerations
The synthetic utility of this compound is principally centered around three key reaction classes: reductive dehalogenation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. The presence of both chlorine and fluorine atoms on the same aromatic ring allows for selective transformations based on the inherent reactivity differences of the carbon-halogen bonds.
Reductive Dechlorination: Access to 2,6-Difluorobenzonitrile
One of the most direct applications of this compound is its conversion to 2,6-difluorobenzonitrile, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3][5] This transformation is typically achieved through catalytic hydrogenation, where the more labile carbon-chlorine bond is selectively cleaved over the stronger carbon-fluorine bonds.
Reaction Causality: The selectivity of this reduction hinges on the difference in bond dissociation energies between the C-Cl and C-F bonds. The C-Cl bond is weaker and therefore more susceptible to hydrogenolysis under palladium catalysis. Triethylamine is often added to neutralize the HCl generated during the reaction, preventing side reactions and catalyst deactivation.
Experimental Protocol 1: Synthesis of 2,6-Difluorobenzonitrile via Reductive Dechlorination [2][5]
-
To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of palladium on carbon (5-10 mol%).
-
Add triethylamine (1.1 eq) to the mixture.
-
Pressurize the reaction vessel with hydrogen gas (5 kg/cm ²).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC or GC).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2,6-difluorobenzonitrile.
Nucleophilic Aromatic Substitution (SNAr): Building Molecular Complexity
The electron-deficient nature of the aromatic ring in this compound, accentuated by the presence of the nitrile and fluorine substituents, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). While direct, detailed examples of SNAr reactions on this compound with amine nucleophiles are not extensively documented in readily available literature, the principles of SNAr on related polyhaloaromatics provide a strong predictive framework for its reactivity.
Mechanistic Insights: SNAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[6] The rate of reaction is influenced by the electron-withdrawing ability of the substituents on the aromatic ring and the nature of the leaving group. Generally, in SNAr, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. However, the position of substitution is also critical. The chlorine atom at the 3-position is ortho and para to the activating nitrile and fluorine groups, respectively, making it a prime site for nucleophilic attack.
Conceptual Workflow: SNAr with an Amine Nucleophile
Caption: Conceptual workflow for the SNAr of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds.[7] The presence of a chlorine atom on this compound opens the door for its participation in these transformations, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.
Reactivity Considerations: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl > F.[8] This trend is opposite to that observed in SNAr reactions and is governed by the ease of oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, the C-Cl bond in this compound is expected to be more reactive than the C-F bonds in Suzuki-Miyaura couplings. While specific examples with this exact substrate are not prevalent in the literature, the extensive body of work on the Suzuki-Miyaura coupling of aryl chlorides provides a solid foundation for protocol development.[9] The synthesis of (S)-3-(3-Chloro-2,6-difluorophenyl)piperidine, as noted in a patent, strongly suggests the feasibility of such coupling reactions.[10]
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: Conceptual workflow for the Suzuki-Miyaura coupling of this compound.
Comparative Analysis with Alternative Reagents
The choice of a starting material is a critical decision in synthetic planning. The following table provides a comparative overview of this compound with other commercially available difluorobenzonitrile isomers for key synthetic transformations.
| Feature | This compound | 2,6-Difluorobenzonitrile | 3,5-Difluorobenzonitrile | 2,3-Difluorobenzonitrile |
| Key Advantage | Orthogonal reactivity of C-Cl vs. C-F bonds allows for sequential functionalization. | Direct precursor for many applications. | Symmetric structure can simplify product mixtures in some reactions. | Vicinal fluorine atoms can influence regioselectivity. |
| SNAr Reactivity | High, activated by two fluorine atoms and a nitrile group. The chlorine at the 3-position is a good leaving group and is activated by ortho/para EWGs. | Lower, requires activation of C-F bonds. | Moderate, fluorine atoms are meta to each other, providing less activation. | High, activated by the nitrile group. |
| Cross-Coupling Reactivity | Good, the C-Cl bond is readily activated by palladium catalysts. | Not applicable for C-C bond formation at the halogenated positions. | Not applicable. | Not applicable. |
| Reductive Dehalogenation | Useful for the synthesis of 2,6-difluorobenzonitrile. | Not applicable. | Not applicable. | Not applicable. |
| Cost-Effectiveness | Generally higher cost due to a more complex synthesis. | Varies, but often more readily available. | Generally available. | Generally available. |
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
Substituted benzonitriles are privileged scaffolds in the design of kinase inhibitors, a critical class of drugs for the treatment of cancer and other diseases.[2][3][4] The 2,6-difluorophenyl moiety, often accessed from precursors like this compound, is frequently incorporated into these inhibitors to enhance binding affinity and modulate pharmacokinetic properties. While direct synthesis of approved drugs from this specific starting material is not widely published, its potential as a key building block is evident from the numerous patents and research articles describing the synthesis of structurally related kinase inhibitors.[11]
Conclusion
This compound stands out as a strategically valuable building block in modern organic synthesis. Its unique pattern of halogen substitution provides a handle for selective and diverse chemical transformations, including reductive dechlorination, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. While more direct examples of its application in complex molecule synthesis are needed in the public domain, the foundational principles of aromatic reactivity strongly support its utility. For researchers engaged in the design and synthesis of novel pharmaceuticals and agrochemicals, this compound offers a versatile platform for the introduction of the important 2,6-difluorobenzonitrile motif and for the construction of highly functionalized aromatic systems.
References
- 1. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents [patents.google.com]
- 2. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-3-(3-Chloro-2,6-difluorophenyl)piperidine | C11H12ClF2N | CID 131279202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-Chloro-2,6-difluorobenzonitrile
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Chloro-2,6-difluorobenzonitrile (CAS No. 86225-73-2), a common pharmaceutical intermediate.[1] The procedures outlined here are designed to ensure operational safety, regulatory compliance, and scientific integrity.
Section 1: Hazard Assessment & Risk Mitigation
Understanding the "why" behind disposal protocols is as crucial as the steps themselves. The entire disposal strategy for this compound is predicated on its chemical characteristics as a halogenated aromatic nitrile.
Hazard Profile: A Structurally Informed Approach
The Core Principle: Segregation of Halogenated Waste
The presence of chlorine and fluorine atoms in the molecule classifies this compound as a halogenated organic compound .[5] This is the single most important factor determining its disposal pathway.
Causality: Halogenated and non-halogenated waste streams are treated differently at disposal facilities. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HCl and HF) produced during combustion.[6] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, increasing disposal costs and environmental risk.[7]
Furthermore, nitriles as a chemical class are incompatible with strong acids and bases.[8] Contact with acids can generate highly toxic hydrogen cyanide gas, while contact with strong bases can lead to vigorous reactions. Therefore, never mix nitrile-containing waste with acidic or caustic waste streams.
Personal Protective Equipment (PPE)
Strict adherence to PPE is non-negotiable when handling the pure compound or its waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents dermal absorption and skin irritation. Contaminated gloves must be disposed of as hazardous waste.[9] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against dust particles and accidental splashes.[10] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases. | Required when handling the powder outside of a fume hood or if dust generation is likely.[10] |
Section 2: Standard Operating Procedure (SOP) for Waste Management
This protocol provides a step-by-step process for safely managing waste from the point of generation to its final collection.
Step 1: Waste Container Preparation and Labeling
-
Select the Correct Container: Use a designated, sealable hazardous waste container compatible with organic solids. The container must be in good condition with a secure, threaded screw-cap.[7]
-
Apply a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[7]
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The date accumulation started (the day the first drop of waste is added).
-
Step 2: Consolidating Waste
-
Primary Compound: Scrape any residual solid this compound directly into the prepared, labeled waste container.
-
Contaminated Materials: Items with trace contamination, such as weighing papers, disposable spatulas, and contaminated paper towels from spill cleanup, should also be placed in this container.
-
Contaminated PPE: Gloves used while handling the chemical must be removed without touching the outer surface and placed in the solid waste container.
-
Seal the Container: After adding waste, securely close the container. The container must remain closed at all times except when actively adding waste.[7]
Step 3: Temporary Storage in the Laboratory
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly acids, bases, and strong oxidizing agents.[2][8]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate the impact of any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department.
-
Schedule Pickup: Follow their specific procedures to schedule a waste pickup from a licensed hazardous waste disposal vendor. Do not attempt to dispose of this chemical via standard trash or down the drain.[2][7]
Section 3: Emergency Procedures - Spill and Exposure
Small-Scale Spill Cleanup Protocol
Should a small spill (<5 grams) occur within a chemical fume hood:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Table 1.
-
Contain and Absorb: Gently cover the spill with a dry, inert absorbent material like sand, dry lime, or soda ash.[12] Avoid raising dust.
-
Collect Residue: Carefully sweep or scoop the mixture into your designated halogenated solid waste container.[11]
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol), followed by soap and water. Place the used cloth in the waste container.
-
Dispose: Seal the waste container and manage it as described in Section 2.
Personnel Exposure First Aid
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[2][4] |
Section 4: Visualizing the Disposal Workflow
To ensure clarity, the following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.
Caption: Disposal decision workflow for this compound waste.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the core principles of hazard assessment, rigorous segregation of halogenated waste, correct labeling, and proper containment, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific EHS guidelines, as they provide the definitive framework for regulatory compliance.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. uakron.edu [uakron.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. kscl.co.in [kscl.co.in]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
Mastering the Safe Handling of 3-Chloro-2,6-difluorobenzonitrile: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 3-Chloro-2,6-difluorobenzonitrile, a key building block in pharmaceutical synthesis, is one such compound that demands a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide moves beyond generic protocols to provide a deep, experience-driven framework for its safe utilization, from initial risk assessment to final disposal.
Understanding the Hazard: A Proactive Approach to Safety
Before any handling of this compound, a comprehensive risk assessment is not just a recommendation—it is a necessity. While a specific, comprehensive toxicological profile for this compound is not widely published, its structure as a halogenated benzonitrile warrants a cautious approach. Based on data from similar compounds, we can anticipate several key hazards.
Safety Data Sheets (SDS) for closely related benzonitriles, such as 2,6-Difluorobenzonitrile and 3-Chloro-2-fluorobenzonitrile, consistently highlight risks of acute toxicity if swallowed, in contact with skin, or if inhaled.[1][2] Skin and eye irritation are also significant concerns.[1][2] Therefore, it is prudent to treat this compound with a similar level of caution, assuming it to be harmful by all routes of exposure.
Key Causality: The nitrile group (-C≡N) can be metabolized to release cyanide ions, a potent inhibitor of cellular respiration. Halogenation can further influence the molecule's reactivity and toxicological properties. This understanding forms the basis of our stringent PPE and handling recommendations.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required protection when handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals, including nitriles. Always double-glove to minimize the risk of exposure from a single point of failure. Inspect gloves for any signs of degradation or puncture before and during use. |
| Eyes/Face | Safety glasses with side shields and a face shield | This combination protects against splashes and airborne particles. Standard safety glasses alone are insufficient. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) is mandatory to protect against skin contact. |
| Respiratory | Use in a certified chemical fume hood | All handling of solid or solutions of this compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline a safe handling process from receiving the compound to its use in a reaction.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage. Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed.
-
Preparation: Before opening the container, ensure you are in a designated laboratory area equipped with a certified chemical fume hood and an emergency eyewash station and safety shower. Review the Safety Data Sheet once more. Lay down absorbent, disposable bench paper to contain any minor spills.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Handling and Weighing: Conduct all manipulations of the solid compound within the chemical fume hood. Use a spatula to carefully transfer the desired amount to a tared weighing vessel. Avoid creating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Ensure the vessel is appropriately labeled with the chemical name, concentration, and date.
-
Post-Handling: After use, securely close the primary container. Wipe down the exterior of the container and any equipment used with a damp cloth, which should then be disposed of as hazardous waste.
-
Decontamination: Clean the work surface within the fume hood thoroughly.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Dispose of gloves and any other disposable PPE as hazardous waste. Wash hands thoroughly with soap and water.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound, whether solid, in solution, or as contaminated materials (e.g., gloves, bench paper, pipette tips), must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Solid Waste: Collect all solid waste, including excess reagent and contaminated materials, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is vital.
Spill Cleanup:
For a small spill within a chemical fume hood:
-
Alert others in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow.[3]
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container.
-
Seal and label the waste container for disposal.
For a large spill or a spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This commitment to best practices fosters a culture of safety and excellence in the laboratory.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
